molecular formula C15H23N3O4 B128930 Isopropalin CAS No. 33820-53-0

Isopropalin

Cat. No.: B128930
CAS No.: 33820-53-0
M. Wt: 309.36 g/mol
InChI Key: NEKOXWSIMFDGMA-UHFFFAOYSA-N
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Description

Isopropalin (CAS 33820-53-0) is a selective pre-emergent dinitroaniline herbicide. Its primary mechanism of action is the inhibition of microtubule assembly, classifying it as a K1/HRAC Group 3 and WSSA Group 3 herbicide . Historically, it was used for the control of grass and broadleaved weeds in crops such as tobacco, tomatoes, and peppers . This compound is an orange-colored liquid with low water solubility and a high octanol-water partition coefficient (Log P of 5.29), indicating significant lipophilicity . From an environmental perspective, this compound is characterized as persistent in soil, with a typical field half-life (DT₅₀) of up to 10 months . It is also classified as very toxic to aquatic life, with long-lasting effects, and has a high potential for bioaccumulation . Consequently, it serves as a critical compound for studying herbicide persistence, soil biodegradation, and ecotoxicology . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all recommended safety protocols, as this compound is a flammable liquid and may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dinitro-4-propan-2-yl-N,N-dipropylaniline
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InChI

InChI=1S/C15H23N3O4/c1-5-7-16(8-6-2)15-13(17(19)20)9-12(11(3)4)10-14(15)18(21)22/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NEKOXWSIMFDGMA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(C)C)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C15H23N3O4
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DSSTOX Substance ID

DTXSID8024157
Record name Isopropalin
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Molecular Weight

309.36 g/mol
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Physical Description

Red-orange; liquid; [HSDB]
Record name Isopropalin
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Solubility

In water at 25 °C, 0.1 mg/l. In acetone, hexane, benzene, chloroform, diethyl ether, acetonitrile, and methanol, all > 1 kg/l at 25 °C., Readily soluble in organic solvents
Record name ISOPROPALIN
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Vapor Pressure

0.00003 [mmHg], 1.9 mPa at 30 °C
Record name Isopropalin
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Color/Form

Red-orange liquid

CAS No.

33820-53-0
Record name Isopropalin
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Record name Isopropalin [ANSI:BSI:ISO]
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Foundational & Exploratory

An In-Depth Technical Guide to Isopropalin: Chemical Structure, Properties, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropalin, a dinitroaniline herbicide, has been utilized for its selective pre-emergence control of various grasses and broadleaf weeds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the molecular mechanism underlying its herbicidal activity. The primary mode of action involves the disruption of microtubule polymerization, a critical process for cell division and elongation in plants. This document details the interaction of this compound with tubulin, leading to mitotic inhibition. Furthermore, it outlines key experimental protocols for the analysis and study of this compound, offering valuable insights for researchers in weed science, plant cell biology, and herbicide development.

Chemical Structure and Identification

This compound, scientifically known as 4-(1-methylethyl)-2,6-dinitro-N,N-dipropylbenzenamine, is a synthetic organic compound belonging to the dinitroaniline class of chemicals.[1] Its chemical identity is well-established through various spectroscopic and analytical techniques.

IdentifierValue
IUPAC Name 4-(1-methylethyl)-2,6-dinitro-N,N-dipropylbenzenamine[2]
CAS Number 33820-53-0[3]
Molecular Formula C₁₅H₂₃N₃O₄[3]
SMILES CCCN(CCC)C1=C(C=C(C=C1--INVALID-LINK--[O-])C(C)C)--INVALID-LINK--[O-]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and interaction with biological systems. It is characterized as a red-orange liquid.[1]

PropertyValueSource
Molecular Weight 309.36 g/mol PubChem
Melting Point Not availableLookChem[4]
Boiling Point ~449.6 °C (rough estimate)LookChem[4]
Water Solubility 0.1 mg/L (at 25 °C)LookChem[4]
Vapor Pressure 1.48 x 10⁻⁶ mmHg (at 25 °C)LookChem[4]
pKa (Predicted) 1.27 ± 0.50LookChem[4]
LogP (Predicted) 5.6PubChemLite[5]
Stability Susceptible to decomposition by UV irradiation.ChemicalBook[6]

Herbicidal Mode of Action: Microtubule Disruption

The primary mechanism of action for this compound, and dinitroaniline herbicides in general, is the disruption of microtubule dynamics in plant cells.[4][7][8] This interference with a fundamental cellular process ultimately leads to the inhibition of plant growth and development.

Signaling Pathway and Molecular Interaction

This compound exerts its effect by binding to tubulin, the protein subunit that polymerizes to form microtubules.[4][7] This binding prevents the assembly of tubulin dimers into functional microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in various cellular processes, including:

  • Cell Division (Mitosis): Microtubules form the mitotic spindle, which is responsible for segregating chromosomes during cell division. Inhibition of microtubule formation arrests cells in metaphase.[9]

  • Cell Elongation and Expansion: The orientation of cortical microtubules guides the deposition of cellulose microfibrils in the cell wall, thereby controlling the direction of cell expansion.[2]

The binding of this compound to tubulin leads to a cascade of events culminating in the death of the weed.

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Assembly Microtubule Assembly This compound->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Elongation Cell Elongation Microtubule_Assembly->Cell_Elongation Cell_Division Cell Division Mitotic_Spindle->Cell_Division Plant_Growth Plant Growth Cell_Division->Plant_Growth Cell_Elongation->Plant_Growth

This compound's inhibitory effect on microtubule-dependent processes.

Experimental Protocols

This section provides an overview of methodologies relevant to the study of this compound and other dinitroaniline herbicides.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 1-chloro-4-isopropyl-2,6-dinitrobenzene with dipropylamine.[10]

G Reactant1 1-chloro-4-isopropyl-2,6-dinitrobenzene Product This compound Reactant1->Product Reactant2 Dipropylamine Reactant2->Product

General synthesis scheme for this compound.

Protocol Outline:

  • Combine 1-chloro-4-isopropyl-2,6-dinitrobenzene and dipropylamine in a suitable solvent.

  • The reaction mixture is typically heated to facilitate the nucleophilic aromatic substitution reaction.

  • Upon completion, the product is isolated and purified using standard techniques such as crystallization or chromatography.

Analysis of this compound Residues in Environmental Samples

The determination of this compound residues in soil and water is crucial for environmental monitoring. A common analytical approach involves extraction followed by chromatographic analysis.

Methodology:

  • Extraction:

    • Soil: Extraction with a solvent mixture such as acetonitrile-water (99:1).[10]

    • Water: Solid-phase extraction (SPE) using a C18 cartridge for purification and concentration.[11]

  • Analysis:

    • Gas Chromatography (GC): Coupled with an electron capture detector (ECD) or a mass selective detector (MSD) for sensitive and selective detection.[10]

    • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of dinitroaniline herbicides.[11]

G cluster_soil Soil Sample cluster_water Water Sample Soil_Sample Soil_Sample Soil_Extraction Soil_Extraction Soil_Sample->Soil_Extraction Acetonitrile/ Water Analysis GC-ECD/MSD or HPLC Soil_Extraction->Analysis Water_Sample Water_Sample Water_Purification Water_Purification Water_Sample->Water_Purification C18 SPE Water_Purification->Analysis

References

A Comprehensive Technical Guide to the Synthesis of 4-Isopropyl-2,6-dinitro-N,N-dipropylaniline (Isopropalin)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This whitepaper provides a detailed technical overview of the synthesis of 4-Isopropyl-2,6-dinitro-N,N-dipropylaniline, an agrochemical commonly known as Isopropalin. This compound is a selective dinitroaniline herbicide historically used for pre-emergent control of annual grasses and broadleaf weeds.[1] Although now considered largely obsolete and no longer registered for use in many regions, including the United States, its synthesis pathway remains a clear example of nucleophilic aromatic substitution.[1][2] This document outlines the primary synthetic route, physicochemical properties, a generalized experimental protocol, and the logical workflow for its production and purification, intended for an audience of chemical researchers and drug development professionals.

Introduction and Background

4-Isopropyl-2,6-dinitro-N,N-dipropylaniline (CAS No. 33820-53-0) was introduced in 1969 as a selective, soil-incorporated herbicide.[1] It belongs to the dinitroaniline class of herbicides, which act by inhibiting microtubule formation in plant cells, thereby disrupting cell division and impeding seed germination.[2][3] The compound is a red-orange liquid with very low water solubility and is susceptible to degradation by ultraviolet light, which necessitates its incorporation into the soil upon application.[1][4] The primary manufacturing process involves the reaction of dipropylamine with 1-chloro-4-isopropyl-2,6-dinitrobenzene.[2]

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented below. The data highlights its low aqueous solubility and low acute toxicity, although it is classified as an environmental hazard, particularly to aquatic life.[1][4]

PropertyValueSource
IUPAC Name 4-Isopropyl-2,6-dinitro-N,N-dipropylaniline[1]
Synonyms This compound, Paarlan, EL-179[2]
Molecular Formula C₁₅H₂₃N₃O₄[1][2]
Molar Mass 309.366 g/mol [1][2]
Appearance Orange to Red-Orange Liquid[1][5]
Water Solubility 0.1 mg/L (at 25°C)[2]
Vapor Pressure 3.0 x 10⁻⁵ mm Hg (at 30°C)[1]
Oral LD₅₀ (Rat) >5000 mg/kg[4][6]
Dermal LD₅₀ (Rabbit) >2000 mg/kg[4]
GHS Hazards Corrosive, Environmental Hazard[1]

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis of this compound is achieved through a single-step Nucleophilic Aromatic Substitution (SₙAr) reaction. In this pathway, the electron-withdrawing effects of the two nitro groups strongly activate the benzene ring, making it susceptible to nucleophilic attack. Dipropylamine acts as the nucleophile, displacing the chloride leaving group from the 1-chloro-4-isopropyl-2,6-dinitrobenzene precursor.

Caption: Synthesis of this compound via Nucleophilic Aromatic Substitution.

Generalized Experimental Protocol

The following protocol describes a generalized methodology for the synthesis of this compound based on the principles of the SₙAr reaction. This is not an exhaustive, step-by-step guide but a framework for research professionals.

4.1 Principle The reaction proceeds via the addition-elimination mechanism characteristic of SₙAr. The secondary amine (dipropylamine) attacks the carbon atom bearing the chlorine atom. This position is highly electrophilic due to the resonance-stabilizing and inductive electron-withdrawing effects of the ortho and para nitro groups. A transient, negatively charged intermediate (a Meisenheimer complex) is formed, which then collapses by eliminating the chloride ion to yield the final product.

4.2 Materials and Apparatus

  • Starting Materials: 1-chloro-4-isopropyl-2,6-dinitrobenzene, Dipropylamine.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a suitable alcohol.

  • Base (Optional): A non-nucleophilic tertiary amine (e.g., triethylamine) or an inorganic base (e.g., K₂CO₃) to neutralize the HCl byproduct.

  • Apparatus: A standard reflux apparatus including a round-bottom flask, condenser, heating mantle with magnetic stirring, and an inert atmosphere setup (e.g., nitrogen or argon balloon/manifold).

4.3 Generalized Procedure

  • Reaction Setup: The electrophile, 1-chloro-4-isopropyl-2,6-dinitrobenzene, is dissolved in the chosen solvent within the round-bottom flask under an inert atmosphere.

  • Nucleophile Addition: Dipropylamine (typically 1.0 to 1.2 equivalents) and the base (if used) are added to the solution. The addition may be performed at room temperature or below if the initial reaction is significantly exothermic.

  • Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 60-100°C) and stirred for several hours until analysis (e.g., by TLC or GC-MS) indicates the consumption of the starting material.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. It is then typically diluted with water and extracted with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product, an orange oil or solid, can be purified using standard laboratory techniques such as flash column chromatography on silica gel or recrystallization.

4.4 Safety Precautions

  • All operations should be conducted in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4]

  • Dinitroaromatic compounds should be handled with care. Upon heating to decomposition, this compound can emit toxic fumes.[2][4]

  • Care should be taken to avoid N-nitrosamine formation, a potential contaminant in dinitroaniline herbicide synthesis, by controlling reaction conditions and precursor purity.[6]

Experimental and Purification Workflow

The logical flow from initial setup to final product characterization is a critical component of reproducible synthesis. The diagram below illustrates this standard workflow.

Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (Dipropylamine + Base) A->B C Nucleophilic Substitution (Heating & Monitoring) B->C D Reaction Quench & Aqueous Workup C->D E Solvent Extraction D->E F Drying & Concentration E->F G Crude Product Isolation F->G H Purification (e.g., Column Chromatography) G->H I Pure Product (this compound) H->I J Characterization (NMR, MS, IR) I->J

Caption: Logical workflow for the synthesis and purification of this compound.

Product Characterization

After purification, the identity and purity of the synthesized 4-Isopropyl-2,6-dinitro-N,N-dipropylaniline would be confirmed using a suite of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methine and methyl protons of the isopropyl group, and the methylene and methyl protons of the two N-propyl groups. Integrations should match the 23 protons in the structure.
¹³C NMR Resonances for the aromatic carbons (including those attached to nitro and amino groups), and aliphatic carbons of the isopropyl and N-propyl substituents.
Mass Spectrometry (MS) A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound (C₁₅H₂₃N₃O₄).
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H (aliphatic), C=C (aromatic), and strong, distinct bands for the symmetric and asymmetric stretching of the N-O bonds in the nitro groups (~1530 cm⁻¹ and ~1350 cm⁻¹).

Conclusion

The synthesis of 4-Isopropyl-2,6-dinitro-N,N-dipropylaniline is a classic and robust application of the nucleophilic aromatic substitution reaction, driven by the strong electron-withdrawing nature of two nitro groups. While the compound's use as a herbicide has declined, the chemical principles of its formation remain highly relevant for educational and research purposes. The protocol and workflow detailed in this guide provide a comprehensive framework for its laboratory-scale synthesis, emphasizing safety and standard purification and characterization methodologies.

References

Isopropalin's Mechanism of Action in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropalin is a selective, pre-emergent dinitroaniline herbicide that controls annual grasses and some broadleaf weeds by disrupting microtubule polymerization in plant cells. This guide provides an in-depth technical overview of the molecular mechanism of action of this compound, focusing on its interaction with tubulin, the resulting effects on microtubule dynamics and cell division, and the physiological consequences for the plant. This document details the quantitative parameters of dinitroaniline-tubulin interaction, outlines key experimental protocols for its study, and provides visual representations of the core mechanisms and experimental workflows. Although this compound itself is now considered obsolete in many regions, the mechanism it employs is prototypic for the dinitroaniline class, making its study relevant for understanding herbicide action and resistance, as well as for the development of new microtubule-targeting agents.

Core Mechanism: Inhibition of Microtubule Polymerization

The primary mode of action for this compound, and all dinitroaniline herbicides, is the disruption of microtubule dynamics, which are essential for cell division, cell plate formation, and overall cell morphology in plants.

Molecular Target: The α/β-Tubulin Heterodimer

This compound targets the fundamental building block of microtubules: the α/β-tubulin heterodimer. Unlike some other microtubule-targeting agents, dinitroanilines do not interact with assembled microtubules. Instead, they bind to free, unpolymerized tubulin dimers.

The Binding Process
  • Complex Formation: this compound binds to the α/β-tubulin dimer to form a stable this compound-tubulin complex.

  • Incorporation and Capping: This complex then incorporates into the growing ("plus") end of a microtubule.

  • Elongation Arrest: The presence of the this compound-tubulin complex at the microtubule end acts as a "cap," preventing the addition of further tubulin dimers and effectively halting microtubule elongation.

This substoichiometric poisoning mechanism means that only a small amount of the herbicide-tubulin complex is needed to severely disrupt the entire microtubule network.

The Dinitroaniline Binding Site on α-Tubulin

While a high-resolution crystal structure of a dinitroaniline bound to plant tubulin is not yet available, molecular modeling and mutational analyses have identified the putative binding site on the α-tubulin subunit. This is a key distinction from other microtubule inhibitors like colchicine and the vinca alkaloids, which bind to β-tubulin.

The proposed binding pocket is located near the longitudinal interface between tubulin dimers and involves several key amino acid residues. Mutations in these residues can confer resistance to dinitroaniline herbicides. For example, the Arg-243 residue in α-tubulin is considered a critical determinant for trifluralin sensitivity. The binding is selective for plant and protist tubulin; animal and fungal tubulins are largely unaffected, which accounts for the herbicide's selectivity.

Quantitative Data

Quantitative data for this compound itself is scarce in publicly available literature. However, data from closely related and extensively studied dinitroanilines like oryzalin provide a strong proxy for the binding affinities and inhibitory concentrations.

ParameterCompoundValueOrganism/SystemReference
Binding Affinity (Kd) Oryzalin117 nMTobacco (Nicotiana tabacum) cells
Predicted Binding Affinity Oryzalin23 nMToxoplasma gondii α-tubulin
Inhibition Constant (Ki) Oryzalin2.59 µMIn vitro polymerization of rose tubulin
IC50 (Growth Inhibition) DinitroanilinesMicromolar (µM) to sub-micromolar rangeVarious plant species
GR50 (Biomass Reduction) TrifluralinVaries with soil type and weed speciesRyegrass

Cellular and Physiological Consequences

The disruption of microtubule polymerization by this compound leads to a cascade of effects at the cellular and whole-plant level.

Disruption of Mitosis

The most immediate and critical consequence of this compound action is the failure of mitosis. Microtubules form the mitotic spindle, which is responsible for segregating chromosomes during cell division. This compound prevents the formation of this spindle, leading to an arrest of the cell cycle in metaphase. This results in cells with abnormal, polyploid nuclei as chromosome replication occurs without cell division.

Inhibition of Root and Shoot Growth

Cell division is most active in the meristematic tissues of a plant, particularly in the root and shoot apices. By halting mitosis, this compound severely inhibits the growth of these regions. The most characteristic symptom of dinitroaniline herbicide action is the inhibition of lateral root formation and a pronounced swelling of the root tip. This swelling is due to the disruption of organized cell expansion, as cortical microtubules, which guide the deposition of cellulose microfibrils in the cell wall, are also affected.

dot

Isopropalin_Action_Pathway cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_physiological Physiological Level This compound This compound Complex This compound-Tubulin Complex This compound->Complex Binds Tubulin Free α/β-Tubulin Heterodimers Tubulin->Complex MT_plus_end Growing Microtubule (+ End) Complex->MT_plus_end Incorporates MT_capped Capped Microtubule MT_plus_end->MT_capped Forms Polymerization Polymerization Blocked MT_capped->Polymerization Spindle_Disruption Mitotic Spindle Disruption Polymerization->Spindle_Disruption Mitosis_Arrest Mitotic Arrest (Metaphase) Spindle_Disruption->Mitosis_Arrest Root_Inhibition Inhibition of Root & Shoot Elongation Mitosis_Arrest->Root_Inhibition Root_Swelling Swelling of Root Tip Mitosis_Arrest->Root_Swelling

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

The mechanism of action of this compound and other dinitroanilines can be elucidated through several key experimental procedures.

Tubulin Binding Assay

This assay quantifies the affinity of a compound for tubulin. A common method is a competitive binding assay using a radiolabeled dinitroaniline like [¹⁴C]oryzalin.

Methodology:

  • Tubulin Isolation: Purify tubulin from a plant source (e.g., tobacco BY-2 cells) or use commercially available purified plant tubulin.

  • Reaction Mixture: Prepare reaction mixtures containing a fixed concentration of purified tubulin and a fixed concentration of [¹⁴C]oryzalin.

  • Competition: Add varying concentrations of unlabeled this compound (the competitor) to the reaction mixtures.

  • Incubation: Incubate the mixtures to allow binding to reach equilibrium.

  • Separation: Separate the tubulin-bound from free radioligand. This can be achieved by methods such as gel filtration chromatography or by adsorbing the free ligand with activated charcoal followed by centrifugation.

  • Quantification: Measure the radioactivity in the tubulin-bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the amount of bound [¹⁴C]oryzalin as a function of the this compound concentration. The data can be used to calculate the inhibition constant (Ki) for this compound, which reflects its binding affinity.

dot

Tubulin_Binding_Assay_Workflow start Start prep Prepare Reagents: - Purified Plant Tubulin - [14C]Oryzalin (Radioligand) - this compound (Competitor) start->prep mix Create Reaction Mixtures: Tubulin + [14C]Oryzalin + Varying [this compound] prep->mix incubate Incubate to Equilibrium mix->incubate separate Separate Bound from Free Ligand (e.g., Gel Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: Calculate Ki for this compound quantify->analyze end End analyze->end

Caption: Experimental workflow for a competitive tubulin binding assay.

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the effects of this compound on the microtubule cytoskeleton within plant cells.

Methodology:

  • Plant Material and Treatment: Grow plant seedlings (e.g., Arabidopsis thaliana) or cell cultures (e.g., tobacco BY-2) and treat with various concentrations of this compound for defined time periods. Include an untreated control.

  • Fixation: Fix the cells to preserve their structure. A common fixative is paraformaldehyde in a microtubule-stabilizing buffer.

  • Cell Wall Digestion: Partially digest the plant cell walls using enzymes like cellulase and pectinase to allow antibody penetration.

  • Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

  • Antibody Incubation (Primary): Incubate the cells with a primary antibody that specifically binds to α-tubulin (e.g., a monoclonal anti-α-tubulin antibody).

  • Antibody Incubation (Secondary): After washing, incubate the cells with a secondary antibody that is conjugated to a fluorescent dye (e.g., Alexa Fluor 488) and binds to the primary antibody.

  • Mounting and Imaging: Mount the cells on a microscope slide and visualize them using a fluorescence or confocal microscope.

  • Analysis: Compare the microtubule structures in treated versus control cells. Look for evidence of microtubule depolymerization, disruption of the mitotic spindle, and absence of the preprophase band and phragmoplast.

Cell Cycle Analysis via Flow Cytometry

This method provides quantitative data on the proportion of cells in different phases of the cell cycle, revealing the specific stage at which this compound induces arrest.

Methodology:

  • Protoplast Isolation: Treat plant tissues (e.g., root tips or cell cultures) with cell wall-degrading enzymes to release protoplasts (cells without walls).

  • Herbicide Treatment: Treat the isolated protoplasts with this compound for various durations.

  • Fixation: Fix the protoplasts, typically with an ethanol solution, to preserve them and permeabilize the membranes.

  • Staining: Stain the cellular DNA with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA.

  • Flow Cytometry: Analyze the stained protoplasts using a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

  • Data Analysis: Generate a histogram of fluorescence intensity. Cells in the G1 phase will have a 2x DNA content, while cells in G2 and M phases will have a 4x DNA content. Cells in the S phase will have an intermediate DNA content. An accumulation of cells in the G2/M peak in this compound-treated samples indicates a mitotic arrest.

Conclusion

The mechanism of action of this compound in plants is a well-defined process centered on the disruption of microtubule polymerization. By binding to free α-tubulin, this compound prevents the elongation of microtubules, leading to a failure in the formation of the mitotic spindle and subsequent arrest of cell division. This targeted action on a fundamental cellular process explains its efficacy as a pre-emergent herbicide, particularly against rapidly dividing cells in germinating seedlings. The detailed understanding of this mechanism, supported by quantitative binding data and specific experimental protocols, not only provides a complete picture of this compound's herbicidal activity but also offers valuable insights for the ongoing development of novel microtubule-targeting compounds for agriculture and medicine.

An In-depth Technical Guide on the Historical Use of Isopropalin in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropalin, chemically known as 4-isopropyl-2,6-dinitro-N,N-dipropylaniline, is a selective, pre-emergent herbicide belonging to the dinitroaniline class.[1] Introduced in 1969 and brought to the United States and Australia in 1972 by DowElanco, it was primarily used for the control of annual grasses and broadleaf weeds in specific crops.[1] Its commercial formulation was an emulsifiable concentrate known as Paarlan®, which contained 69% this compound.[1] Due to its low water solubility, high volatility, and susceptibility to ultraviolet light degradation, this compound required soil incorporation to be effective.[1] Despite its use, with American farmers applying an estimated 250,000 pounds in 1974, this compound is now considered obsolete and is no longer registered for use as a pesticide in the United States.[1][2] This guide provides a comprehensive technical overview of its historical use, mode of action, and environmental fate.

Chemical and Physical Properties

This compound is an orange liquid with the following chemical and physical properties:

PropertyValueReference
IUPAC Name 4-isopropyl-2,6-dinitro-N,N-dipropylaniline[1]
CAS Number 33820-53-0[1]
Chemical Formula C15H23N3O4[1]
Molar Mass 309.36 g/mol [1]
Appearance Orange liquid[1]
Water Solubility 0.11 ppm (at 25 °C)[1]
Vapor Pressure 3.0 x 10⁻⁵ mm Hg (at 30 °C)[1]

Mode of Action

The primary mode of action of this compound, like other dinitroaniline herbicides, is the inhibition of microtubule formation in plant cells.[3][4][5] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in the inhibition of root and shoot growth and the death of susceptible weed seedlings.

Signaling Pathway of this compound's Herbicidal Action

This compound enters the plant cells and binds to α- and β-tubulin heterodimers, the fundamental building blocks of microtubules. This binding prevents the polymerization of these dimers into microtubules. The absence of functional microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division (mitosis). Consequently, the cell cycle is arrested at the prometaphase/metaphase stage.[3][6] This prolonged mitotic arrest can trigger a DNA damage response and may ultimately lead to programmed cell death (apoptosis) or mitotic catastrophe.[7][8][9]

Isopropalin_Mode_of_Action This compound This compound CellWall Plant Cell Wall & Membrane This compound->CellWall Enters Cell Tubulin α/β-Tubulin Heterodimers CellWall->Tubulin Interacts with Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Leads to failure of CellDivision Cell Division (Mitosis) MitoticSpindle->CellDivision Essential for MitoticArrest Mitotic Arrest (Prometaphase/Metaphase) MitoticSpindle->MitoticArrest Disruption causes RootGrowth Root & Shoot Growth CellDivision->RootGrowth Drives PlantDeath Weed Seedling Death RootGrowth->PlantDeath Inhibition leads to MitoticArrest->PlantDeath Leads to

Caption: Signaling pathway of this compound's mode of action.

Agricultural Applications

This compound was primarily registered for use on tobacco, with potential applications on tomatoes and white potatoes.[1]

Application Rates

The recommended application rates for Paarlan® (69% this compound emulsifiable concentrate) on tobacco varied depending on the soil texture.

CropSoil TextureApplication Rate (Product)Application Rate (Active Ingredient)Reference
Burley Tobacco All recommended textures2 pints/acre1.5 lb/acre[4]
Maryland Tobacco All soil types2 pints/acre1.5 lb/acre[4]
Weed Control Spectrum and Efficacy

This compound was effective against a range of annual grasses and broadleaf weeds. While specific efficacy data for this compound is limited in the available literature, data for other dinitroaniline herbicides like pendimethalin in tobacco can provide an indication of its potential performance.

Weed SpeciesCommon NameExpected Control with DinitroanilinesReference
Digitaria sanguinalisLarge Crabgrass90-97%[10][11]
Echinochloa crus-galliBarnyardgrass90-95%[10][11]
Amaranthus retroflexusRedroot Pigweed83-97%[10][11]
Chenopodium albumCommon Lambsquarters84-93%[10][11]
Portulaca oleraceaCommon Purslane68-92%[10][11]

Environmental Fate and Residue Profile

The persistence of this compound in the environment was a notable characteristic.

Soil Persistence

This compound is considered one of the more persistent dinitroaniline herbicides.[1] Its degradation in soil is influenced by environmental conditions such as temperature and aeration.

ConditionHalf-lifeReference
Aerobic (30 °C)3.5 months[12]
Aerobic (15 °C)13.3 months[12]
Anaerobic (30 °C)0.17 months[12]
Field (general)~10 months[1]

Field studies with ¹⁴C-labeled this compound showed that after 15 months, approximately 25% of the applied herbicide remained in the soil, and less than 10% was detectable after 28 months.[13]

Residues in Crops

Studies on crops grown in this compound-treated soil indicated that negligible amounts of radioactivity were detected in the harvested plants.[13] this compound and its recognizable transformation products were not detected in the plant tissues examined.[13] The established tolerance for this compound residues in or on tomatoes and peppers was 0.05 ppm.[14]

Toxicology Summary

The acute toxicity of this compound has been evaluated in various animal models.

SpeciesRouteLD50Reference
RatOral>5000 mg/kg
RabbitDermal>2000 mg/kg
Bobwhite QuailOral>1000 mg/kg
Mallard DuckOral>2000 mg/kg

In sub-chronic feeding studies, rats fed high doses of this compound exhibited reduced hemoglobin concentrations, lowered hematocrits, and altered organ weights.[1]

Experimental Protocols

The analysis of this compound residues in environmental and agricultural samples typically involves extraction, cleanup, and chromatographic determination.

Workflow for this compound Residue Analysis

The general workflow for analyzing this compound residues in soil or plant matrices is outlined below.

Isopropalin_Residue_Analysis_Workflow Start Sample Collection (Soil/Tobacco Leaves) Extraction Solvent Extraction (e.g., Acetonitrile, Ethyl Acetate) Start->Extraction Cleanup Extract Cleanup (e.g., GPC, SPE) Extraction->Cleanup Concentration Concentration of Extract Cleanup->Concentration Analysis Instrumental Analysis (GC-MS or HPLC-UV) Concentration->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: General workflow for this compound residue analysis.

Detailed Analytical Methodology

The following is a representative protocol for the analysis of this compound residues in tobacco, based on established methods for dinitroaniline herbicides.[14][15]

  • Sample Preparation:

    • Homogenize a representative sample of tobacco leaves.

    • Weigh 5-10 g of the homogenized sample into a centrifuge tube.

  • Extraction:

    • Add 20 mL of ethyl acetate to the sample.

    • Perform ultrasonication for 15-20 minutes to extract the residues.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the remaining solid material and combine the supernatants.

  • Cleanup:

    • Concentrate the combined extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

    • Perform cleanup using Gel Permeation Chromatography (GPC) to remove high molecular weight co-extractives.

    • Further cleanup can be achieved using Solid Phase Extraction (SPE) with a suitable cartridge (e.g., Florisil or silica).

  • Instrumental Analysis:

    • For HPLC-UV analysis: [14]

      • Reconstitute the final extract in a suitable solvent (e.g., methanol/water).

      • Inject an aliquot into a High-Performance Liquid Chromatograph (HPLC) equipped with a C18 column.

      • Use an isocratic mobile phase, such as methanol and 10 mmol/L ammonium acetate (85:15, v/v).

      • Detect this compound using a UV detector at an appropriate wavelength.

    • For GC-MS analysis:

      • Derivatization is typically not required for this compound.

      • Inject an aliquot of the final extract into a Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

      • Use a capillary column suitable for pesticide analysis (e.g., DB-5ms).

      • Employ an appropriate temperature program for the GC oven to separate this compound from other components.

      • Operate the MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Quantification:

    • Prepare a calibration curve using certified standards of this compound.

    • Quantify the concentration of this compound in the sample by comparing its peak area or height to the calibration curve.

Conclusion

This compound was a dinitroaniline herbicide that played a role in weed management, particularly in tobacco cultivation, during the 1970s and 1980s. Its mode of action, centered on the disruption of microtubule assembly and subsequent mitotic arrest, was effective against a range of annual weeds. However, its environmental persistence and the development of alternative herbicides have led to its obsolescence. This technical guide has provided a detailed overview of the historical use, scientific basis, and analytical methodologies associated with this compound, offering valuable insights for researchers in the fields of agriculture, environmental science, and drug development.

References

Isopropalin's Fate in Soil: An In-depth Technical Guide to its Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropalin, a dinitroaniline herbicide, was historically used for the pre-emergent control of annual grasses and broadleaf weeds.[1] Although its use has been largely discontinued, understanding its environmental fate, particularly its degradation pathway in soil, remains crucial for assessing the long-term impact of related compounds and for developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the this compound degradation pathway in soil, synthesizing available data on its metabolites, degradation kinetics, and the methodologies used to study these processes.

This compound Degradation in Soil: A Dual Process

The degradation of this compound in soil is a complex process involving both abiotic and biotic mechanisms. While factors such as photodegradation and volatilization contribute to its dissipation, microbial activity is recognized as a significant driver of its breakdown.[2] The persistence of this compound is notably influenced by soil type, moisture, and temperature, with its half-life varying significantly under different environmental conditions.

Quantitative Degradation Data

The persistence of this compound in soil, quantified by its half-life (DT50), is a critical parameter for environmental risk assessment. The following tables summarize the available quantitative data on this compound's degradation under various conditions.

Table 1: Half-life of this compound in Soil under Different Conditions

Soil ConditionTemperature (°C)Half-life (months)Reference
Aerobic303.5[3]
Aerobic1513.3[3]
Anaerobic300.17[3]

Table 2: this compound Persistence in Field Studies

Time After Application (months)Remaining this compound (%)Reference
15~25[1]
28<10[1]

The Degradation Pathway of this compound

The microbial degradation of this compound proceeds through a series of biochemical reactions, primarily involving the reduction of the nitro groups and the dealkylation of the N-propyl groups. Based on identified metabolites, a putative degradation pathway can be constructed.

Key Transformation Processes:
  • Nitroreduction: One or both of the nitro groups (-NO2) on the aromatic ring are reduced to amino groups (-NH2). This is a critical initial step in the detoxification process and is often mediated by microbial nitroreductases.

  • Dealkylation: The N-propyl groups attached to the aniline nitrogen are sequentially removed. This process of N-dealkylation is a common microbial strategy for degrading N-substituted herbicides.

  • Further Transformations: The resulting intermediates can undergo further modifications, including cyclization to form benzimidazole derivatives.

Identified Metabolites:

A study by Golab and Althaus (1975) identified several key metabolites of this compound in soil using 14C-labeled herbicide, providing the foundational knowledge for its degradation pathway. These metabolites include:

  • α,α,α-Trifluoro-2-nitro-N-propyl-p-toluidine

  • α,α,α-Trifluoro-5-nitro-N-propyl-p-toluidine

  • 2,6-Dinitro-N-propyl-4-(trifluoromethyl)aniline

  • α,α,α-Trifluoro-2,6-dinitro-p-toluidine

  • 2-Ethyl-7-nitro-1-propyl-5-(trifluoromethyl)benzimidazole

  • 2-Ethyl-7-nitro-5-(trifluoromethyl)benzimidazole

  • 4-(Trifluoromethyl)-2,6-dinitroaniline

It is important to note that none of these identified transformation products were found to accumulate in the soil to a significant extent, with concentrations generally remaining below 4% of the initially applied this compound.[1]

Visualizing the Degradation Pathway and Experimental Workflow

To better understand the complex processes involved in this compound degradation, the following diagrams have been generated using the DOT language.

Isopropalin_Degradation_Pathway This compound This compound (4-Isopropyl-2,6-dinitro-N,N-dipropylaniline) Nitroreduction1 Nitroreduction Product 1 (Amino-nitro-dipropyl-isopropylaniline) This compound->Nitroreduction1 Nitroreductase Dealkylation1 Dealkylation Product (4-Isopropyl-2,6-dinitro-N-propylaniline) This compound->Dealkylation1 Dealkylase Nitroreduction2 Nitroreduction Product 2 (Diamino-dipropyl-isopropylaniline) Nitroreduction1->Nitroreduction2 Nitroreductase Dealkylation_Nitroreduction Dealkylated and Reduced Products Nitroreduction1->Dealkylation_Nitroreduction Nitroreduction2->Dealkylation_Nitroreduction Dealkylation1->Dealkylation_Nitroreduction Benzimidazole Benzimidazole Derivatives Dealkylation_Nitroreduction->Benzimidazole Cyclization Mineralization Mineralization (CO2, H2O, etc.) Dealkylation_Nitroreduction->Mineralization Benzimidazole->Mineralization

Figure 1: Putative microbial degradation pathway of this compound in soil.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection and Sieving Isopropalin_Application This compound Application (and 14C-labeling if applicable) Soil_Collection->Isopropalin_Application Incubation Controlled Incubation (Temperature, Moisture, Aerobic/Anaerobic) Isopropalin_Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing Data Processing and Metabolite ID Analysis->Data_Processing

Figure 2: General experimental workflow for a soil degradation study.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. The following sections outline the methodologies for key experiments in studying this compound degradation.

Soil Incubation Study

Objective: To determine the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

Materials:

  • Freshly collected and sieved (2 mm) soil with known characteristics (pH, organic matter content, texture).

  • Analytical grade this compound.

  • (Optional) 14C-labeled this compound for metabolite tracking.

  • Incubation vessels (e.g., biometer flasks).

  • Controlled environment chamber or incubator.

  • Trapping solution (e.g., potassium hydroxide) for CO2 capture if mineralization is being assessed.

Procedure:

  • Soil Treatment: A known weight of soil is treated with a solution of this compound (and 14C-isopropalin, if used) to achieve a desired concentration. The solvent is allowed to evaporate.

  • Moisture Adjustment: The moisture content of the treated soil is adjusted to a specific level, typically a percentage of the soil's water holding capacity (e.g., 60-80%).

  • Incubation: The soil samples are placed in the incubation vessels. For aerobic studies, the vessels are kept open to the air or aerated periodically. For anaerobic studies, the vessels are purged with an inert gas (e.g., nitrogen) and sealed.

  • Controlled Conditions: The vessels are incubated in a controlled environment at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • Sampling: At predetermined time intervals, replicate soil samples are removed for analysis.

  • Mineralization (Optional): If 14C-isopropalin is used, the CO2 produced is trapped in a suitable solution, and the radioactivity is measured by liquid scintillation counting to quantify mineralization.

Metabolite Extraction and Analysis

Objective: To extract and identify this compound and its degradation products from soil samples.

Materials:

  • Soil samples from the incubation study.

  • Extraction solvent (e.g., acetonitrile, methanol, or a mixture).

  • Centrifuge.

  • Solid-phase extraction (SPE) cartridges for cleanup (optional).

  • Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

Procedure:

  • Extraction: A known weight of the soil sample is extracted with a suitable solvent by shaking or sonication.

  • Centrifugation: The mixture is centrifuged to separate the soil particles from the solvent extract.

  • Cleanup (Optional): The extract may be passed through an SPE cartridge to remove interfering substances.

  • Analysis: The cleaned extract is analyzed by GC-MS or LC-MS/MS to separate, identify, and quantify this compound and its metabolites. Identification is typically confirmed by comparing retention times and mass spectra with those of authentic standards.

Conclusion

The degradation of this compound in soil is a multifaceted process driven by both abiotic and biotic factors, with microbial metabolism playing a pivotal role. The primary degradation pathway involves nitroreduction and N-dealkylation, leading to the formation of several intermediate metabolites that do not persist in the soil. The rate of degradation is highly dependent on environmental conditions, with anaerobic conditions significantly accelerating the process. This technical guide provides a foundational understanding of this compound's fate in the soil environment, offering valuable insights for researchers and professionals in the fields of environmental science and drug development. Further research is warranted to fully elucidate the enzymatic and genetic basis of the microbial degradation of this compound and to quantify the kinetics of each step in the degradation pathway.

References

Photodegradation of Dinitroaniline Herbicides: A Technical Guide Focused on Isopropalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photodegradation of dinitroaniline herbicides, with a specific focus on Isopropalin (4-isopropyl-2,6-dinitro-N,N-dipropylaniline). Dinitroaniline herbicides are a class of pre-emergent herbicides susceptible to degradation by sunlight, a process that significantly impacts their environmental fate and efficacy. This document details the core principles of their photochemical decomposition, summarizes available quantitative data, outlines experimental protocols for studying their photodegradation, and proposes potential degradation pathways. Due to the limited specific data for this compound, this guide draws upon analogous data from closely related dinitroaniline herbicides, such as Trifluralin and Oryzalin, to provide a comprehensive framework for understanding its photochemical behavior.

Introduction

Dinitroaniline herbicides, characterized by a 2,6-dinitroaniline structure, are widely used in agriculture for the control of annual grasses and broadleaf weeds. Their mode of action involves the disruption of microtubule formation, thereby inhibiting cell division in target plants. However, the environmental persistence of these herbicides is limited by several factors, with photodegradation being a major route of dissipation, particularly when they remain on the soil surface.[1][2] this compound, a selective dinitroaniline herbicide, is also known to be susceptible to decomposition by ultraviolet (UV) light.[3] Understanding the mechanisms, kinetics, and products of this compound's photodegradation is crucial for predicting its environmental behavior, assessing its ecotoxicological risks, and developing strategies for its effective and safe use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its low water solubility and moderate volatility influence its distribution in the environment and its susceptibility to photodegradation in different matrices.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₅H₂₃N₃O₄[3]
Molar Mass309.36 g/mol [3]
AppearanceRed-orange liquid[3]
Water Solubility0.1 mg/L at 25 °C[3]
IUPAC Name2,6-dinitro-4-propan-2-yl-N,N-dipropylaniline[3]

Quantitative Data on Dinitroaniline Herbicide Photodegradation

Quantitative data on the photodegradation of this compound is scarce in the available literature. However, studies on other dinitroaniline herbicides provide valuable insights into the expected kinetics and efficiencies of this process. A study on the photodecomposition of eleven dinitroaniline herbicides on soil thin-layer plates exposed to sunlight for seven days showed that this compound experienced 8.2% degradation. This highlights that photodegradation on soil surfaces occurs, though it may be less significant than in other environmental compartments.

For comparison, the photodegradation of Oryzalin, another dinitroaniline herbicide, has been studied in more detail and is presented in Table 2. The degradation of Oryzalin was found to follow first-order kinetics.[5][6] It is reasonable to assume that the photodegradation of this compound in solution would also follow pseudo-first-order kinetics. A key parameter in photochemical studies is the quantum yield (Φ), which represents the efficiency of a photochemical process. A study has reported the measurement of the wavelength-averaged quantum yield for this compound in the near-UV region (310-410 nm), although the specific value was not available in the accessed literature.[7]

Table 2: Photodegradation Data for Dinitroaniline Herbicides

HerbicideMatrix/ConditionsParameterValueReference
This compound Dry soil thin layer plates, 7 days sunlight% Decomposition8.2%
Oryzalin Aqueous isopropanol/acetonitrile, UV light (λ ≥ 290 nm)Half-life (t₁/₂)23.52 - 53.75 h[5][6]
Oryzalin Aqueous isopropanol/acetonitrile, Sunlight (λ ≥ 250 nm)Half-life (t₁/₂)41.23 - 61.43 h[5][6]

Proposed Photodegradation Pathways

While specific photoproducts of this compound have not been extensively documented, the photodegradation pathways of other dinitroaniline herbicides, such as Trifluralin and Oryzalin, can be used to infer the likely transformation processes for this compound. The primary photochemical reactions are expected to involve the nitro groups and the N-alkyl substituents.

Two major proposed pathways are:

  • N-Dealkylation: The sequential loss of the propyl groups from the amino nitrogen is a common photodegradation pathway for dinitroaniline herbicides. This process likely proceeds through the abstraction of a hydrogen atom from the alkyl chain by the excited nitro group, followed by cleavage of the C-N bond.

  • Nitro Group Reduction: One of the nitro groups can be reduced to a nitroso group, which can then participate in further reactions, including cyclization. This can lead to the formation of benzimidazole-type structures, which have been observed in the photodegradation of other dinitroanilines.

A proposed logical relationship for the initial steps of this compound photodegradation is depicted in the following diagram.

G Proposed Initial Photodegradation Pathways of this compound This compound This compound Excited_this compound Excited State this compound* This compound->Excited_this compound UV Light Absorption Dealkylation_Pathway N-Dealkylation Pathway Excited_this compound->Dealkylation_Pathway Nitro_Reduction_Pathway Nitro Group Reduction Pathway Excited_this compound->Nitro_Reduction_Pathway Dealkylated_Product Mono-dealkylated Product Dealkylation_Pathway->Dealkylated_Product Cyclized_Product Benzimidazole Derivative Nitro_Reduction_Pathway->Cyclized_Product

Caption: Proposed initial photodegradation pathways for this compound.

Experimental Protocols

This section provides a generalized experimental protocol for studying the photodegradation of this compound in aqueous solution, based on common practices for herbicide photolysis studies.[8]

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (e.g., Milli-Q)

  • Buffer salts (e.g., phosphate or acetate)

  • Chemical actinometer (e.g., p-nitroanisole/pyridine)

Sample Preparation
  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable organic solvent such as acetonitrile or methanol.

  • Prepare the aqueous experimental solutions by spiking the appropriate volume of the stock solution into purified water or a buffered solution to achieve the desired initial concentration (e.g., 1-10 mg/L). The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize co-solvent effects.

Photoreactor Setup

A schematic of a typical experimental workflow for a photolysis study is shown below.

G Experimental Workflow for this compound Photolysis Study cluster_prep Sample Preparation cluster_exp Photolysis Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Working Prepare Aqueous Working Solutions Stock->Working Reactor Place Samples in Photoreactor Working->Reactor Dark_Control Run Dark Control in Parallel Working->Dark_Control Irradiate Irradiate with UV Lamp (e.g., Xenon arc) Reactor->Irradiate Sample Collect Aliquots at Time Intervals Irradiate->Sample HPLC Analyze Samples by HPLC-UV/MS Sample->HPLC Dark_Control->HPLC Kinetics Determine Degradation Kinetics HPLC->Kinetics Products Identify Photoproducts by MS/MS HPLC->Products

Caption: A generalized experimental workflow for a photolysis study.

  • Use a photoreactor equipped with a suitable light source that mimics the solar spectrum or provides specific UV wavelengths. A xenon arc lamp with appropriate filters is a common choice.

  • The reaction vessels should be made of quartz to allow for the transmission of UV light.

  • Maintain a constant temperature during the experiment using a cooling system.

  • Place the prepared this compound solutions in the photoreactor.

  • Run a dark control in parallel by wrapping a reaction vessel in aluminum foil to assess any degradation not due to light (e.g., hydrolysis).

Irradiation and Sampling
  • Turn on the light source and start the irradiation.

  • At predetermined time intervals, withdraw aliquots from the reaction vessels.

  • The samples should be immediately analyzed or stored in the dark at a low temperature (e.g., 4 °C) to prevent further degradation until analysis.

Analytical Methodology
  • Quantification of this compound: The concentration of this compound in the collected samples can be determined using High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (MS).

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detection: UV absorbance at the wavelength of maximum absorption for this compound (likely in the range of 270-400 nm, based on related compounds).

  • Identification of Photoproducts: The identification of degradation products can be achieved using HPLC coupled with tandem mass spectrometry (LC-MS/MS). By comparing the mass spectra of the parent compound and the unknown peaks in the chromatograms of the irradiated samples, the structures of the photoproducts can be elucidated.

Data Analysis
  • Plot the concentration of this compound as a function of irradiation time.

  • Determine the degradation kinetics by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

  • Calculate the degradation rate constant (k) and the half-life (t₁/₂) of this compound under the specific experimental conditions.

  • If a chemical actinometer is used, the quantum yield (Φ) of this compound photodegradation can be calculated.

Conclusion

The photodegradation of this compound is a critical process influencing its environmental persistence. While specific quantitative data and a definitive degradation mechanism for this compound are not yet fully established in the scientific literature, this technical guide provides a robust framework for its study. By drawing on data from analogous dinitroaniline herbicides, it is proposed that this compound undergoes photodegradation via N-dealkylation and nitro group reduction, likely following pseudo-first-order kinetics in aqueous environments. The provided experimental protocols offer a solid foundation for researchers to conduct further investigations into the photochemical fate of this compound, which will contribute to a more complete understanding of its environmental behavior and inform its responsible use in agriculture.

References

Environmental Fate and Transport of Isopropalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Degradation Pathways, Mobility, and Bioaccumulation Potential of the Dinitroaniline Herbicide Isopropalin.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (4-isopropyl-2,6-dinitro-N,N-dipropylaniline) is a selective, pre-emergence dinitroaniline herbicide introduced in 1969 for the control of annual grasses and broadleaf weeds in crops such as tobacco, potatoes, and tomatoes.[1] Now considered obsolete, its environmental persistence and potential for transport remain areas of scientific interest.[1] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its degradation pathways.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is an orange liquid with low water solubility and a notable vapor pressure, indicating its potential for volatilization.[2] A summary of its key properties is presented in Table 1.

PropertyValueTemperature (°C)Reference
IUPAC Name4-Isopropyl-2,6-dinitro-N,N-dipropylaniline-[2]
CAS Number33820-53-0-[2]
Chemical FormulaC₁₅H₂₃N₃O₄-[2]
Molar Mass309.366 g·mol⁻¹-[2]
AppearanceOrange liquid-[2]
Water Solubility0.11 ppm (0.11 mg/L)25[2]
Vapor Pressure3.0 x 10⁻⁵ mm Hg30[2]
log Kₒw (Octanol-Water Partition Coefficient)5.6 (estimated)-[3]

Table 1: Physicochemical Properties of this compound

Environmental Fate

The fate of this compound in the environment is governed by a combination of transport and transformation processes, including sorption to soil, volatilization, photodegradation, and biodegradation.

Soil Persistence and Mobility

This compound is recognized as the most persistent of the dinitroaniline herbicides in soil.[2] Its strong affinity for soil organic matter limits its mobility and potential for leaching into groundwater.

Degradation in Soil: Microbial degradation is the primary mechanism for the dissipation of dinitroaniline herbicides in the soil.[6] this compound's persistence is significantly influenced by soil conditions, particularly temperature and the presence of oxygen.

ConditionTemperature (°C)Half-life (months)Reference
Aerobic303.5[7]
Aerobic1513.3[7]
Anaerobic300.17[7]

Table 2: Soil Degradation Half-lives of this compound

As shown in Table 2, this compound degrades substantially faster under anaerobic (oxygen-depleted) conditions compared to aerobic conditions.[7] The rate of degradation is also temperature-dependent, with slower degradation occurring at lower temperatures.[7] A field half-life of nearly 10 months has been reported, further highlighting its persistence.[2]

Degradation Pathways

The breakdown of this compound in the environment leads to the formation of various transformation products.

Biodegradation: In soil, this compound undergoes a series of degradation reactions primarily mediated by microorganisms. Nine soil metabolites have been identified, indicating a complex degradation pathway.[8] The initial steps likely involve the reduction of the nitro groups and dealkylation of the N-propyl groups. The following diagram illustrates the proposed initial stages of this compound biodegradation in soil.

Isopropalin_Degradation cluster_reduction Nitro Group Reduction cluster_dealkylation N-dealkylation cluster_further_degradation Further Degradation This compound This compound (4-Isopropyl-2,6-dinitro-N,N-dipropylaniline) Metabolite1 2-Amino-4-isopropyl-6-nitro-N,N-dipropylaniline This compound->Metabolite1 Reduction Metabolite3 4-Isopropyl-2,6-dinitro-N-propylaniline This compound->Metabolite3 Dealkylation Metabolite2 4-Isopropyl-6-nitro-N,N-dipropylbenzene-1,2-diamine Metabolite1->Metabolite2 Reduction OtherMetabolites Further transformation products (e.g., benzimidazoles, propionanilides) Metabolite2->OtherMetabolites Metabolite3->OtherMetabolites

Figure 1: Proposed initial biodegradation pathways of this compound in soil.

Hydrolysis: Dinitroaniline herbicides are generally stable to hydrolysis under environmental conditions.[9] Specific hydrolysis rate data for this compound are not available in the reviewed literature.

Volatilization and Atmospheric Transport

With a measurable vapor pressure, volatilization from soil and water surfaces is a potential transport pathway for this compound.[2] The extent of volatilization is influenced by factors such as soil moisture, temperature, and air movement. Once in the atmosphere, this compound can be transported and subsequently deposited to other locations. A calculated Henry's Law Constant, which indicates the partitioning between air and water, would provide a better understanding of its volatilization potential from water bodies, but this value is not currently available.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Kₒw).

With a high estimated log Kₒw of 5.6, this compound is expected to have a significant potential for bioaccumulation in aquatic organisms.[3] However, specific experimental data on the bioconcentration factor (BCF) or bioaccumulation factor (BAF) for this compound are lacking. It is known to be toxic to fish.[2]

Experimental Protocols

Detailed experimental protocols for the study of this compound's environmental fate are crucial for reproducible research. The following sections outline general methodologies based on established guidelines for similar compounds.

Soil Sorption: Batch Equilibrium Method (OECD 106)

The soil sorption and desorption of this compound can be determined using the batch equilibrium method as described in OECD Guideline 106.[8][9]

Principle: A solution of this compound of known concentration is equilibrated with a known amount of soil. The concentration of this compound remaining in the solution is measured, and the amount sorbed to the soil is calculated by difference.

Workflow:

Soil_Sorption_Workflow start Prepare this compound solution in 0.01 M CaCl₂ soil_prep Prepare soil samples (sieved, air-dried) start->soil_prep equilibration Add this compound solution to soil and equilibrate on a shaker soil_prep->equilibration centrifugation Centrifuge to separate soil and supernatant equilibration->centrifugation analysis Analyze supernatant for This compound concentration (e.g., by HPLC) centrifugation->analysis calculation Calculate Kd and Koc analysis->calculation end Report results calculation->end Biodegradation_Workflow start Treat soil with ¹⁴C-Isopropalin incubation Incubate soil under controlled aerobic or anaerobic conditions start->incubation sampling Collect soil samples at time intervals incubation->sampling co2_trapping Trap and quantify evolved ¹⁴CO₂ incubation->co2_trapping extraction Extract soil samples (e.g., with acetonitrile/water) sampling->extraction analysis Analyze extracts for parent and metabolites (HPLC, TLC, LSC) extraction->analysis mass_balance Determine mass balance analysis->mass_balance co2_trapping->mass_balance end Calculate degradation rates and identify pathways mass_balance->end

References

Isopropalin: A Technical Guide to Solubility and Octanol-Water Partition Coefficient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and octanol-water partition coefficient of isopropalin, a dinitroaniline herbicide. Understanding these fundamental physicochemical properties is critical for assessing its environmental fate, bioavailability, and potential toxicological effects. This document presents quantitative data, detailed experimental protocols based on established international guidelines, and visual workflows to support research and development activities.

Core Physicochemical Data

The following tables summarize the key quantitative data for this compound's solubility and its octanol-water partition coefficient.

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)
Water0.1 mg/L25
Acetone> 1 kg/L 25
Hexane> 1 kg/L 25
Benzene> 1 kg/L 25
Chloroform> 1 kg/L 25
Diethyl ether> 1 kg/L 25
Acetonitrile> 1 kg/L 25
Methanol> 1 kg/L 25

Table 2: Octanol-Water Partition Coefficient of this compound

ParameterValueType
Log P (Octanol-Water Partition Coefficient)5.6Computed

Experimental Protocols

The determination of solubility and the octanol-water partition coefficient is guided by standardized methods to ensure reproducibility and comparability of data. The following protocols are based on the principles outlined in the OECD Guidelines for the Testing of Chemicals.

Determination of Water Solubility (Based on OECD Test Guideline 105)

Given the low aqueous solubility of this compound (< 10⁻² g/L), the Column Elution Method is the recommended procedure. This method is designed to determine the saturation concentration of a substance in water under equilibrium conditions.[1]

Principle: A column is packed with a solid support material coated with an excess of the test substance, this compound. Water is then passed through the column at a slow, constant rate. The eluate, containing the dissolved substance at its saturation point, is collected and its concentration is determined using a suitable analytical method.

Methodology:

  • Preparation of the Column:

    • A solid support material (e.g., glass beads, silica gel) is coated with this compound.

    • The coated support is packed into a column of appropriate dimensions.

    • A filter is placed at the bottom of the column to retain the solid material.

  • Equilibration:

    • The column is thermostatted to a constant temperature, typically 20 ± 0.5 °C.[2]

    • Water is pumped through the column at a low flow rate to ensure that equilibrium is reached between the solid and liquid phases.

  • Elution and Sample Collection:

    • The eluate is collected in fractions.

    • The flow rate is monitored to ensure it is sufficiently low for saturation to be achieved.

  • Analysis:

    • The concentration of this compound in each collected fraction is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or Mass Spectrometry (MS).

    • The water solubility is reported as the plateau of the concentration versus time curve.

Determination of the Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (POW or KOW) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[3][4] Given the high computed Log P value for this compound (5.6), the Slow-Stirring Method (OECD Guideline 123) is the most appropriate experimental approach.[3] The traditional shake-flask method (OECD 107) is generally limited to substances with a Log P < 4, as it can be prone to the formation of microdroplets that lead to inaccurate results for highly lipophilic compounds.[3][5] The HPLC method (OECD 117) is an indirect estimation method.[3][5]

Principle of the Slow-Stirring Method: The slow-stirring method is designed to determine the partition coefficient for substances with high Log P values by gently mixing the octanol and water phases to avoid the formation of micro-emulsions, allowing for a true equilibrium to be reached.

Methodology:

  • Preparation of Phases:

    • n-octanol is pre-saturated with water.

    • Water is pre-saturated with n-octanol.

    • This ensures that the two phases are in equilibrium with each other before the introduction of the test substance.

  • Test Substance Introduction:

    • This compound is dissolved in the water-saturated n-octanol at a concentration that does not exceed its solubility limit in either phase.

  • Equilibration:

    • The octanol and water phases are combined in a vessel at a specific volume ratio.

    • The mixture is stirred slowly at a constant temperature for a sufficient period (e.g., two days) to allow for partitioning equilibrium to be reached.

  • Phase Separation:

    • Stirring is stopped, and the two phases are allowed to separate completely. Centrifugation may be used to facilitate a clean separation.

  • Sampling and Analysis:

    • Aliquots are carefully taken from both the n-octanol and the aqueous phases.

    • The concentration of this compound in each phase is determined using a validated analytical method (e.g., HPLC, GC-MS). A method with a limit of quantification low enough to accurately measure the very low concentration in the aqueous phase is crucial.

  • Calculation of Log P:

    • The partition coefficient (POW) is calculated as the ratio of the concentration of this compound in the n-octanol phase (Coctanol) to its concentration in the aqueous phase (Cwater).

    • Log P is then calculated as the base-10 logarithm of POW.

Visualizations

The following diagrams illustrate the experimental workflows for determining the water solubility and octanol-water partition coefficient of this compound.

G Workflow for Water Solubility Determination (Column Elution Method) A Prepare column with this compound-coated solid support B Thermostat column to constant temperature (e.g., 20°C) A->B Setup C Pump water through the column at a slow, constant rate B->C Equilibration D Collect eluate fractions over time C->D Elution E Analyze this compound concentration in each fraction (e.g., via HPLC) D->E Analysis F Plot concentration vs. time to identify the equilibrium plateau E->F Data Processing G Report plateau concentration as water solubility F->G Result

Caption: Workflow for determining the water solubility of this compound using the column elution method.

G Workflow for Log P Determination (Slow-Stirring Method) A Pre-saturate n-octanol with water and water with n-octanol B Dissolve this compound in water-saturated n-octanol A->B Phase Prep C Combine phases and stir slowly at constant temperature until equilibrium B->C Equilibration D Stop stirring and allow phases to separate (centrifuge if necessary) C->D Separation E Sample both n-octanol and aqueous phases D->E Sampling F Determine this compound concentration in each phase (e.g., via GC-MS) E->F Analysis G Calculate Pow = C_octanol / C_water F->G Calculation H Calculate and report Log P = log10(Pow) G->H Final Result

Caption: Workflow for determining the Log P of this compound using the slow-stirring method.

References

Toxicological Profile of Isopropalin in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Isopropalin is a discontinued dinitroaniline herbicide. The toxicological data presented here are based on information available from regulatory agencies and scientific databases. Much of the primary data originates from unpublished proprietary studies submitted for pesticide registration, and therefore, detailed experimental protocols are often not publicly available. The methodologies described are based on standard toxicological guidelines likely followed at the time of testing.

Executive Summary

This compound, a selective pre-emergence dinitroaniline herbicide, exhibits a low acute toxicity profile in mammals. The primary target organ for repeated exposure appears to be the hematopoietic system, with effects on red blood cell parameters. There is no evidence of significant genotoxic, carcinogenic, or reproductive and developmental toxicity at doses that do not induce maternal toxicity. Due to its discontinuation, recent and in-depth mechanistic studies are lacking.

Chemical and Physical Properties

PropertyValue
IUPAC Name 4-isopropyl-2,6-dinitro-N,N-dipropylaniline
CAS Number 33820-53-0
Molecular Formula C₁₅H₂₃N₃O₄
Molecular Weight 309.36 g/mol
Appearance Orange liquid
Water Solubility 0.11 ppm

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: this compound is likely absorbed through the gastrointestinal tract upon ingestion and to a lesser extent through the skin upon dermal contact.

  • Distribution: Due to its high lipophilicity, it is expected to distribute into fatty tissues.

  • Metabolism: The metabolic pathways of this compound have not been fully elucidated in publicly available literature.

  • Excretion: Excretion is presumed to occur via both urine and feces after metabolic conversion to more water-soluble compounds.

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of this compound

StudySpeciesRouteEndpointValueToxicity Category
Acute Oral ToxicityRatOralLD₅₀>5000 mg/kgIV (Practically Non-toxic)
Acute Dermal ToxicityRabbitDermalLD₅₀>2000 mg/kgIII (Slightly Toxic)
Subchronic Toxicity

The primary target organ for subchronic oral exposure to this compound is the hematopoietic system.

Table 2: Subchronic Oral Toxicity of this compound

Study DurationSpeciesNOAELLOAELCritical Effects
90-dayRat15 mg/kg/dayNot ReportedReduced hemoglobin and hematocrit.
Chronic Toxicity and Carcinogenicity

Long-term studies on the chronic toxicity and carcinogenicity of this compound are not detailed in the available public literature. However, the chronic reference dose (RfD) established by the EPA suggests that long-term exposure to low levels is not expected to cause adverse effects.

Table 3: Chronic Reference Dose (RfD)

AgencyRfDCritical Effect
US EPA0.015 mg/kg/dayHematological effects
Genotoxicity

Available data suggests that this compound is not genotoxic.

Table 4: Genotoxicity of this compound

AssayTest SystemResult
Ames TestSalmonella typhimuriumNegative
In vitro Mammalian Cell Gene MutationNot specifiedNegative
In vivo Mammalian Micronucleus TestNot specifiedNegative
Reproductive and Developmental Toxicity

This compound is not considered a reproductive or developmental toxicant at doses that do not cause maternal toxicity.

Table 5: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesNOAEL (Developmental)NOAEL (Maternal)Effects
DevelopmentalRabbitNot specifiedNot specifiedNo teratogenic effects observed.
Two-Generation ReproductiveRatNot specifiedNot specifiedNo adverse effects on reproduction.
Neurotoxicity

Specific neurotoxicity studies on this compound are not available in the reviewed literature.

Mechanism of Action

The primary mechanism of action for dinitroaniline herbicides, including this compound, in their target plant species is the disruption of microtubule assembly. This action inhibits cell division and growth. While this is the established herbicidal mechanism, the specific signaling pathways leading to toxicity in mammals, particularly the observed hematological effects, have not been elucidated. It is hypothesized that at high concentrations, this compound or its metabolites may interfere with cellular processes in mammalian cells, but the direct relevance of microtubule disruption to the observed mammalian toxicity is not confirmed.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are largely unavailable as they are part of confidential industry reports. The following are generalized protocols based on standard OECD guidelines that were likely followed.

Acute Oral Toxicity (Likely based on OECD TG 401)
  • Test Species: Albino rats.

  • Administration: A single oral gavage dose of this compound.

  • Dose Levels: A limit test at 5000 mg/kg body weight was likely performed.

  • Observation Period: 14 days.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy at the end of the observation period.

90-Day Oral Toxicity in Rodents (Likely based on OECD TG 408)
  • Test Species: Rats.

  • Administration: this compound administered in the diet for 90 days.

  • Dose Levels: At least three dose levels and a control group.

  • Observations: Daily clinical observations, weekly body weight and food consumption.

  • Clinical Pathology: Hematology and clinical chemistry parameters measured at termination.

  • Pathology: Gross necropsy and histopathological examination of major organs and tissues.

Bacterial Reverse Mutation Test (Ames Test - Likely based on OECD TG 471)
  • Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and potentially Escherichia coli (e.g., WP2 uvrA).

  • Method: Plate incorporation or pre-incubation method.

  • Metabolic Activation: Performed with and without an exogenous metabolic activation system (S9 mix).

  • Analysis: The number of revertant colonies was counted and compared to the solvent control.

Visualizations

Experimental_Workflow_90_Day_Oral_Toxicity cluster_acclimatization Acclimatization cluster_dosing Dosing Phase (90 Days) cluster_observation In-Life Observations cluster_termination Terminal Phase Acclimatization Rats Acclimatized Randomization Randomization Acclimatization->Randomization Group1 Control Group Randomization->Group1 Group2 Low Dose Randomization->Group2 Group3 Mid Dose Randomization->Group3 Group4 High Dose Randomization->Group4 Daily_Dosing Daily Dosing Group1->Daily_Dosing Dietary Admix Group2->Daily_Dosing Dietary Admix Group3->Daily_Dosing Dietary Admix Group4->Daily_Dosing Dietary Admix Clinical_Signs Daily Clinical Signs Daily_Dosing->Clinical_Signs Body_Weight Weekly Body Weight Daily_Dosing->Body_Weight Food_Consumption Weekly Food Consumption Daily_Dosing->Food_Consumption Termination Euthanasia at 90 Days Clinical_Signs->Termination Body_Weight->Termination Food_Consumption->Termination Hematology Hematology Termination->Hematology Clinical_Chemistry Clinical Chemistry Termination->Clinical_Chemistry Necropsy Gross Necropsy Termination->Necropsy Histopathology Histopathology Termination->Histopathology

Figure 1: Generalized workflow for a 90-day oral toxicity study.

Dinitroaniline_MoA This compound This compound (Dinitroaniline Herbicide) Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Cell_Division Cell Division (Mitosis) Microtubule->Cell_Division Essential for Mitotic Spindle Cell_Growth Cell Growth & Elongation Cell_Division->Cell_Growth Leads to

The History of Paarlan Herbicide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paarlan was a selective, pre-emergent herbicide developed for the control of annual grasses and broadleaf weeds. Its active ingredient, isopropalin, belongs to the dinitroaniline class of herbicides, a group known for its inhibitory effect on plant cell division. Introduced in 1969, Paarlan was notably used in tobacco cultivation.[1] Marketed by DowElanco in the United States and Australia from 1972, it has since been deemed obsolete, with its U.S. registration canceled on August 26, 1987.[2] This guide provides a detailed technical overview of the history, chemical properties, mode of action, and toxicological profile of Paarlan and its active ingredient, this compound.

Chemical and Physical Properties of this compound

This compound (2,6-dinitro-N,N-dipropylcumidine) is an orange liquid with low water solubility and high volatility. These properties necessitated its incorporation into the soil after application to prevent degradation by ultraviolet light and loss through volatilization.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₁₅H₂₃N₃O₄[3]
Molar Mass 309.366 g/mol [1]
Appearance Orange liquid[1]
Water Solubility 0.11 ppm (at 25°C)[1]
Vapor Pressure 3.0 x 10⁻⁵ mm Hg (at 30°C)[1][4]
Oral LD₅₀ (Rat) >5000 mg/kg[3]

Mode of Action: Disruption of Microtubule Formation

The herbicidal activity of this compound, like other dinitroanilines, stems from its ability to disrupt microtubule polymerization in plant cells.[5][6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis) by forming the spindle fibers that segregate chromosomes.

This compound binds to tubulin, the protein subunit of microtubules, preventing their assembly.[5][6] This disruption of microtubule formation leads to a failure of mitosis, inhibiting root and shoot growth in susceptible plants.[7]

Caption: Mechanism of this compound's herbicidal action.

Efficacy and Application

Paarlan was formulated as a 69% this compound emulsifiable concentrate and was primarily registered for use on tobacco.[1] It was also potentially registered for use on white potatoes and tomatoes.[1] As a pre-emergent herbicide, it was applied to the soil before weed seeds germinated.

Table 2: Weeds Controlled by Paarlan (this compound)

Weed TypeSpecies
Annual Grasses Barnyardgrass, Crabgrass, Foxtails, Goosegrass, Johnsongrass (from seed), Ryegrass
Broadleaf Weeds Carpetweed, Chickweed, Lambsquarters, Pigweed, Purslane

Note: This list is compiled from general information on dinitroaniline herbicides and may not be exhaustive for Paarlan specifically.

Environmental Fate: Soil Persistence

This compound is recognized as one of the most persistent dinitroaniline herbicides.[1] Its persistence in soil is influenced by environmental conditions, particularly the presence of oxygen.

Table 3: Soil Half-life of this compound

ConditionTemperatureHalf-lifeReference
Aerobic30°C3.5 months[8]
Aerobic15°C13.3 months[8]
Anaerobic30°C0.17 months (approx. 5 days)[8]
Field (Greenhouse)Not Specified6 months[1]
FieldNot SpecifiedNearly 10 months[1]

Toxicological Profile

The toxicological data for this compound indicates a low acute oral toxicity in rats. However, sub-chronic exposure to high doses has been shown to produce adverse effects.

Table 4: Toxicological Data for this compound

Study TypeSpeciesRouteDosageEffectsReference
Acute Oral ToxicityRatOral>5000 mg/kgLD₅₀[3]
90-Day Sub-chronicRatOral (diet)Not specifiedReduced hemoglobin, lowered hematocrit, altered organ weights at higher doses.[1]
90-Day Sub-chronicRatOral (diet)15 mg/kg/dayNo-Observed-Effect Level (NOEL)

Experimental Protocols

Analysis of this compound Residues in Soil (General Protocol)

This protocol outlines a general procedure for the determination of this compound residues in soil, based on common methods for dinitroaniline herbicide analysis.

Soil_Analysis_Workflow start Start: Collect Soil Sample step1 Air dry and sieve the soil sample start->step1 step2 Extract with organic solvent (e.g., acetonitrile/water) step1->step2 step3 Clean up the extract using a Florisil cartridge step2->step3 step4 Analyze by Gas Chromatography (GC) with Electron Capture Detector (ECD) or Mass Spectrometry (MS) step3->step4 end End: Quantify this compound Residue step4->end

Caption: Workflow for this compound residue analysis in soil.

Methodology:

  • Sample Preparation: A representative soil sample is collected, air-dried, and sieved to ensure homogeneity.

  • Extraction: A known weight of the prepared soil is extracted with a suitable organic solvent mixture, such as acetonitrile-water (99:1), to transfer the this compound from the soil matrix into the liquid phase.[3]

  • Cleanup: The resulting extract is passed through a solid-phase extraction (SPE) cartridge, typically containing Florisil, to remove interfering compounds.[3]

  • Analysis: The cleaned extract is then analyzed using gas chromatography (GC). An electron capture detector (ECD) is commonly used for the detection of dinitroanilines due to their halogenated nature. Confirmation of the identity and quantity of this compound can be achieved using a mass spectrometer (MS) as the detector.[3]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known this compound concentrations.

90-Day Oral Toxicity Study in Rats (General Protocol)

This protocol describes a generalized 90-day sub-chronic oral toxicity study in rodents, based on established guidelines.

Methodology:

  • Animal Selection and Acclimation: Healthy, young adult rats of a specified strain are randomly assigned to control and treatment groups. The animals are acclimated to the laboratory conditions for a specified period before the study begins.

  • Dose Administration: this compound is incorporated into the diet at various concentrations to achieve the desired daily dose levels. A control group receives the same diet without the test substance.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: At the end of the 90-day period, blood samples are collected for hematological and clinical chemistry analyses. Parameters such as hemoglobin concentration and hematocrit are measured.

  • Necropsy and Histopathology: All animals are subjected to a gross necropsy. The weights of major organs are recorded. Tissues from all organs are preserved and examined microscopically for any treatment-related changes.

Conclusion

Paarlan, with its active ingredient this compound, played a role in weed management, particularly in tobacco farming, during the latter half of the 20th century. As a member of the dinitroaniline family, its mode of action through the inhibition of microtubule assembly is a well-understood mechanism. While effective, its persistence in the environment was a notable characteristic. Due to a variety of factors, including the development of newer herbicides, Paarlan is no longer in use, and its registration has been canceled in the United States. This technical guide has provided a historical and scientific overview of this obsolete herbicide for research and informational purposes.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Isopropalin in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropalin is a selective dinitroaniline herbicide used for pre-emergence control of grass and broadleaf weeds in various agricultural settings. Due to its potential for persistence in soil and subsequent environmental impact, sensitive and reliable analytical methods are crucial for monitoring its residues. These application notes provide detailed protocols for the detection and quantification of this compound in soil matrices, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including required sensitivity, selectivity, and available instrumentation. Below is a summary of typical performance data for the analysis of dinitroaniline herbicides in soil, providing a benchmark for methods targeting this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.005 - 0.01 ppm0.01 - 0.05 ppm
Limit of Quantitation (LOQ) 0.01 - 0.02 ppm0.05 - 0.15 ppm
Recovery 85 - 110%80 - 105%
Linearity (R²) > 0.995> 0.99
Precision (%RSD) < 15%< 20%

Experimental Protocols

Soil Sample Preparation

A consistent and well-documented sample preparation protocol is fundamental to achieving accurate and reproducible results.

1.1. Sample Collection and Storage:

  • Collect soil samples from the desired depth using a stainless steel auger or trowel.

  • Place the samples in clearly labeled, airtight containers (e.g., amber glass jars) to prevent photodegradation and volatilization.

  • Store samples at 4°C if analysis is to be performed within 48 hours. For longer storage, freeze at -20°C.

1.2. Sample Pre-treatment:

  • Air-dry the soil sample at room temperature or in an oven at a temperature not exceeding 40°C to avoid degradation of the analyte.[1]

  • Once dried, gently crush the soil using a mortar and pestle to break up aggregates.

  • Sieve the soil through a 2 mm mesh to remove stones, roots, and other debris.[2]

  • Homogenize the sieved soil thoroughly before taking a subsample for extraction.

Extraction of this compound from Soil

The goal of the extraction is to efficiently transfer this compound from the soil matrix into a solvent.

2.1. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL, solvent-resistant)

  • Mechanical shaker or vortex mixer

  • Centrifuge

2.2. Extraction Procedure:

  • Weigh 10 g of the pre-treated soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.[3]

  • For moist soils, add 5 g of sodium chloride to induce phase separation.

  • Cap the tube tightly and shake vigorously for 1 hour at approximately 180 rpm using a mechanical shaker.[3]

  • Centrifuge the sample for 5 minutes at 4000 rpm to separate the soil particles from the supernatant.[3]

  • Carefully transfer the supernatant (acetonitrile extract) to a clean tube.

  • Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile to ensure complete recovery.

  • Combine the supernatants from both extractions.[3]

  • Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

Clean-up of the Extract (Optional but Recommended)

A clean-up step is often necessary to remove co-extracted matrix components that can interfere with the analysis.

3.1. Reagents and Materials:

  • Florisil solid-phase extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

  • Acetonitrile

  • Dichloromethane

  • SPE vacuum manifold

3.2. SPE Clean-up Procedure:

  • Condition a Florisil SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of acetonitrile through it. Do not allow the cartridge to dry out.

  • Load the soil extract onto the conditioned cartridge.

  • Wash the cartridge with a small volume of acetonitrile to elute any remaining polar interferences.

  • Elute the this compound from the cartridge with a suitable solvent mixture, such as acetonitrile/dichloromethane. The exact composition should be optimized in the laboratory.

  • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile or hexane) for instrumental analysis.

Instrumental Analysis

4.1.1. Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

4.1.2. Calibration: Prepare a series of calibration standards of this compound in the reconstitution solvent, covering the expected concentration range in the soil samples. An internal standard (e.g., a deuterated analog) is recommended to improve accuracy and precision.

4.2.1. Instrumental Conditions:

  • HPLC System: Shimadzu Prominence HPLC or equivalent with a UV-Vis detector.

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

4.2.2. Calibration: Prepare a series of this compound calibration standards in the mobile phase. The linearity of the detector response should be established across the desired concentration range.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Instrumental Analysis SampleCollection 1. Soil Sampling Drying 2. Air Drying SampleCollection->Drying Sieving 3. Sieving (2mm) Drying->Sieving Homogenization 4. Homogenization Sieving->Homogenization Extraction 5. Solvent Extraction (Acetonitrile) Homogenization->Extraction Centrifugation 6. Centrifugation Extraction->Centrifugation Supernatant_Collection 7. Supernatant Collection Centrifugation->Supernatant_Collection SPE 8. Solid-Phase Extraction (Florisil) Supernatant_Collection->SPE Evaporation 9. Evaporation SPE->Evaporation Reconstitution 10. Reconstitution Evaporation->Reconstitution GCMS 11a. GC-MS Analysis Reconstitution->GCMS For Volatile Analytes HPLC 11b. HPLC-UV Analysis Reconstitution->HPLC For Non-Volatile/Polar Analytes

Caption: Experimental workflow for this compound analysis in soil.

Method_Selection Start Start: Need to Analyze this compound in Soil LOD_LOQ Required Limit of Detection (LOD) & Limit of Quantitation (LOQ)? Start->LOD_LOQ Matrix Complexity of Soil Matrix? LOD_LOQ->Matrix High Sensitivity Required HPLC Select HPLC-UV LOD_LOQ->HPLC Moderate Sensitivity Sufficient GCMS Select GC-MS Matrix->GCMS High Complexity Matrix->HPLC Low to Moderate Complexity Confirmation Need for Confirmatory Analysis? HPLC->Confirmation Confirmation->GCMS Yes Confirmation->HPLC No (Screening)

Caption: Decision tree for selecting an analytical method.

References

Application Note: Quantitative Analysis of Isopropalin using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the dinitroaniline herbicide, Isopropalin, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a comprehensive guide for sample preparation, instrument parameters, and data analysis, making it suitable for residue analysis in various matrices. The methodology is designed to offer high selectivity and accuracy, crucial for regulatory compliance and research applications.

Introduction

This compound is a selective pre-emergence herbicide used to control a variety of annual grasses and broadleaf weeds. Its detection and quantification in environmental and agricultural samples are critical for monitoring its distribution, persistence, and potential impact. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1] This method combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[1][2] This application note provides a detailed protocol for the determination of this compound, which can be adapted for various research and quality control purposes.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (CAS No: 33820-53-0)

  • Solvents: Hexane, Dichloromethane, Methanol (GC-MS grade)[3][4]

  • Anhydrous Sodium Sulfate

  • Glass autosampler vials (1.5 mL) with inserts[3]

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent like hexane to achieve concentrations ranging from 0.01 µg/mL to 1.0 µg/mL.

Sample Preparation

The following is a general protocol for soil or sediment samples. The procedure may need to be optimized based on the specific sample matrix.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

    • Vortex for 2 minutes and then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process twice more with 10 mL of the solvent mixture.

    • Combine all the supernatants.

  • Clean-up (if necessary):

    • Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

    • For complex matrices, a solid-phase extraction (SPE) clean-up step may be required to remove interfering compounds.[1]

  • Concentration and Reconstitution:

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature to near dryness.

    • Reconstitute the residue in 1 mL of hexane.

    • Filter the final extract through a 0.22 µm syringe filter into a GC-MS vial.[5]

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument.

ParameterCondition
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness[4]
Injection Volume1 µL
Injector Temperature280 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)To be determined from the mass spectrum of this compound (likely a prominent and specific fragment ion).
Qualifier Ions (m/z)To be determined from the mass spectrum of this compound (two to three additional ions for confirmation).

Note: The mass spectrum of this compound (C15H23N3O4, MW: 309.36) should be acquired in full scan mode initially to determine the characteristic fragmentation pattern and select appropriate ions for SIM mode.[6]

Data Presentation

The quantitative data for this compound analysis should be summarized for clarity and comparison.

ParameterResultReference
Retention Time (RT)Dependent on the specific GC conditions, to be determined experimentally.-
Limit of Detection (LOD)To be determined experimentally based on signal-to-noise ratio (e.g., 3:1).[7]
Limit of Quantification (LOQ)To be determined experimentally based on signal-to-noise ratio (e.g., 10:1).[7][8]
Linearity (R²)> 0.995 for the calibration curve.[2]
Recovery (%)76.85 - 114.1% (as reported for similar dinitroaniline herbicides).[8]
Relative Standard Deviation (RSD)< 15.7% (as reported for similar dinitroaniline herbicides).[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Soil, Water) extraction Solvent Extraction (Hexane:Dichloromethane) sample->extraction Homogenize cleanup Clean-up (Anhydrous Na2SO4 / SPE) extraction->cleanup concentration Concentration & Reconstitution (N2 Evaporation, Hexane) cleanup->concentration filtration Filtration (0.22 µm Syringe Filter) concentration->filtration injection GC Injection filtration->injection separation Chromatographic Separation (DB-5ms column) injection->separation detection Mass Spectrometric Detection (EI, SIM Mode) separation->detection identification Peak Identification (Retention Time & Qualifier Ions) detection->identification quantification Quantification (Calibration Curve) identification->quantification reporting Reporting (Concentration, QC Data) quantification->reporting

Caption: Workflow for this compound analysis by GC-MS.

Logical Relationship of Method Validation

validation_pathway cluster_performance Method Performance Characteristics method GC-MS Method for this compound specificity Specificity / Selectivity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq robustness Robustness method->robustness validated_method Validated Analytical Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod->validated_method loq->validated_method robustness->validated_method

Caption: Key parameters for analytical method validation.

Conclusion

The GC-MS method outlined in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and instrument conditions serves as a strong foundation for researchers and analysts. Proper method validation, encompassing parameters such as linearity, accuracy, precision, and detection limits, is essential to ensure the quality and reliability of the analytical results.[7][9] This method can be effectively implemented in routine monitoring and research studies involving this compound.

References

Application Note: Quantification of Isopropalin Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropalin is a dinitroaniline herbicide used for pre-emergence control of grass and broadleaf weeds. Accurate and reliable quantification of this compound in various matrices is crucial for regulatory compliance, environmental monitoring, and quality control in agrochemical formulations. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and robust method for the determination of this compound. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound, developed based on established analytical principles for similar compounds.

Principle

This method utilizes a reversed-phase C18 column to separate this compound from potential impurities and matrix components. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Detection is performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. Quantification is based on the external standard method, where the peak area of the analyte in the sample is compared to that of a known standard.

Experimental Protocols

1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

  • Vials: Amber glass vials to protect the light-sensitive analyte.[1]

  • Syringe Filters: 0.45 µm PTFE or nylon syringe filters for sample clarification.[1]

  • Solvents: HPLC grade acetonitrile, methanol, and water.[2][3]

  • Reagents: this compound reference standard (purity >98%).

2. Chromatographic Conditions

The following are proposed starting conditions for the analysis of this compound. Method optimization may be required depending on the specific sample matrix.

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min[2][4]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (To be optimized based on UV scan of this compound)
Run Time 10 minutes

3. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol or acetonitrile. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid formulation is outlined below.

  • Extraction: Accurately weigh a portion of the homogenized sample containing approximately 25 mg of this compound into a 50 mL volumetric flask. Add approximately 30 mL of methanol or acetonitrile and sonicate for 15 minutes to extract the analyte.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent. Mix thoroughly.

  • Filtration: Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Final Dilution: Further dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Method Validation Parameters (Illustrative Data)

A full method validation should be performed according to ICH guidelines to ensure the suitability of the method for its intended purpose.[6] The following table summarizes typical validation parameters and their acceptable limits.

ParameterTypical SpecificationIllustrative Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%0.85%
- Intermediate Precision (Inter-day)≤ 2.0%1.25%
Specificity No interference at the retention time of the analytePeak purity > 99.9%
Robustness % RSD ≤ 2.0% for minor changes in method parametersPass

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_std Weigh this compound Reference Standard start->weigh_std weigh_sample Weigh Sample start->weigh_sample dissolve_std Dissolve in Solvent (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standard Solutions dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject calibrate Generate Calibration Curve dilute_std->calibrate extract_sample Extract this compound with Solvent weigh_sample->extract_sample filter_sample Filter Sample Extract extract_sample->filter_sample dilute_sample Dilute to Final Concentration filter_sample->dilute_sample dilute_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify this compound in Sample integrate->quantify calibrate->quantify report Report Results quantify->report

Caption: Workflow for this compound quantification by HPLC.

HPLC System and Data Processing Logic

G cluster_processing Data System pump Pump (Mobile Phase) injector Autosampler (Sample Injection) pump->injector column C18 Column (Separation) injector->column detector UV Detector (Signal Generation) column->detector cds Chromatography Data System (CDS) detector->cds cds->pump Control cds->injector Control cds->detector Data Acquisition

Caption: Logical flow of the HPLC system and data processing.

References

Application Note: Determination of Isopropalin in Environmental Water Samples by Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the extraction, concentration, and quantification of the dinitroaniline herbicide isopropalin from environmental water samples. The procedure employs Solid-Phase Extraction (SPE) with C18 cartridges for efficient analyte isolation and concentration. Subsequent analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS), providing high selectivity and low detection limits. This method is suitable for researchers and scientists monitoring herbicide contamination in surface water, groundwater, and drinking water.

Introduction

This compound is a selective, pre-emergence dinitroaniline herbicide used to control grassy and broadleaf weeds. Due to its application in agriculture, there is a potential for its migration into nearby water sources, posing risks to aquatic ecosystems and potentially human health. Monitoring for this compound in water is crucial, but its low water solubility and typically low concentrations in the environment necessitate an effective pre-concentration step prior to analysis.[1]

Solid-Phase Extraction (SPE) is a widely adopted technique for preparing environmental samples, offering significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved reproducibility.[2][3] This note describes a validated SPE-GC-MS protocol adapted from established methods for dinitroaniline herbicides.[1][2][3]

Principle

A known volume of a water sample is passed through a C18 SPE cartridge. This compound, being a relatively non-polar compound, is adsorbed onto the hydrophobic stationary phase of the cartridge while more polar matrix components like salts and humic substances are washed away. The retained this compound is then eluted with a small volume of an organic solvent. The eluate is concentrated and analyzed by GC-MS, where it is quantified based on its characteristic mass spectrum and retention time.

Experimental Workflow

The overall process from sample collection to data analysis is outlined below.

Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Collect 1. Sample Collection (1 L Amber Glass) Filter 2. Filtration (0.45 µm Glass Fiber) Collect->Filter Condition 3. Cartridge Conditioning (Methanol -> Water) Filter->Condition Load 4. Sample Loading (~5 mL/min) Condition->Load Wash 5. Cartridge Washing (Reagent Water) Load->Wash Elute 6. Analyte Elution (Acetone/DCM) Wash->Elute Concentrate 7. Concentrate Eluate (N₂ Stream) Elute->Concentrate Analyze 8. GC-MS Analysis Concentrate->Analyze

Caption: Workflow for this compound Extraction and Analysis.

Detailed Protocol

Materials and Reagents
  • Solvents: Acetone, Methanol, Dichloromethane (DCM), Ethyl Acetate (Pesticide or HPLC grade).

  • Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours).

  • Standards: this compound certified reference standard.

  • Water: Reagent water (Type I, ultrapure).

  • SPE Cartridges: C18 bonded silica cartridges (e.g., 500 mg, 6 mL).

  • Glassware: 1 L amber glass bottles, graduated cylinders, conical centrifuge tubes, GC vials.

  • Apparatus: SPE vacuum manifold, nitrogen evaporator, vortex mixer, 0.45 µm glass fiber filters.

Sample Preparation and Extraction
  • Sample Collection: Collect 1 L of water in an amber glass bottle and store at 4°C until analysis.

  • Filtration: To remove suspended solids, filter the water sample through a 0.45 µm glass fiber filter.

  • SPE Cartridge Conditioning:

    • Place a C18 cartridge on the vacuum manifold.

    • Wash the cartridge with 5 mL of acetone followed by 5 mL of methanol. Do not allow the cartridge to go dry.

    • Equilibrate the cartridge by passing 10 mL of reagent water, leaving a layer of water on top of the sorbent bed.

  • Sample Loading:

    • Load the 1 L filtered water sample onto the conditioned cartridge at a consistent flow rate of approximately 5 mL/min.[2][3]

    • After the entire sample has passed through, continue to apply vacuum for 10-15 minutes to dry the sorbent.

  • Analyte Elution:

    • Place a collection tube inside the manifold.

    • Elute the retained this compound from the cartridge by passing 2 x 4 mL aliquots of acetone or dichloromethane through the cartridge. Allow the solvent to soak the sorbent for 1 minute before applying vacuum.

  • Drying and Concentration:

    • Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen at ambient temperature.

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Instrumental Analysis: GC-MS
  • System: Gas Chromatograph with a Mass Spectrometric Detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, 250°C, 1 µL injection volume.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) for quantification.

    • Quantification Ion: m/z 264 (suggested, to be confirmed with standard).

    • Qualifier Ions: m/z 206, 306 (suggested, to be confirmed with standard).

Results and Performance

The described method provides excellent recovery and low detection limits for dinitroaniline herbicides, including this compound. The performance characteristics are summarized based on data from similar analytical procedures.[1][2][3]

Table 1: Method Performance Data for Dinitroaniline Herbicides

AnalyteMatrixFortification LevelAverage Recovery (%)RSD (%)Reference
This compound Surface Water0.5 - 2.0 µg/L89 - 104%N/A[1]
Trifluralin Drinking Water0.1 µg/L95%7%[2][3]
Pendimethalin Drinking Water0.1 µg/L99%4%[2][3]

N/A: Not Available in the cited literature.

Table 2: Method Detection and Quantification Limits

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compound HPLC-UV0.5 µg/LN/A[1]
Trifluralin GC-MSN/A0.01 µg/L[2][3]
Pendimethalin GC-MSN/A0.01 µg/L[2][3]

The use of GC-MS in SIM mode is expected to provide LOD/LOQ values for this compound comparable to or better than those listed for Trifluralin and Pendimethalin.

Conclusion

The Solid-Phase Extraction method coupled with GC-MS analysis presented here is a reliable and highly sensitive approach for the determination of this compound in environmental water samples. The protocol minimizes solvent usage and provides the high degree of selectivity and accuracy required for regulatory monitoring and environmental research. The performance data indicates high analyte recovery and detection limits well below the maximum admissible concentrations set by many regulatory bodies for pesticides in drinking water.

References

Application Notes and Protocols for Isopropalin as a Reference Standard in Herbicide Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropalin is a selective dinitroaniline herbicide used for pre-emergence control of annual grasses and broadleaf weeds.[1] Its use in agriculture necessitates the development of reliable analytical methods to monitor its residues in environmental and agricultural samples, ensuring food safety and environmental protection. Although considered obsolete in some regions, its persistence in soil, with a field half-life of nearly 10 months, underscores the continued need for its monitoring.[1] this compound serves as a critical reference standard for the accurate quantification of its residues in various matrices such as soil, water, and crops.

These application notes provide detailed protocols for the analysis of this compound residues using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), common techniques in pesticide residue analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective extraction and analysis methods.

PropertyValueReference
Chemical Formula C15H23N3O4[1][2][3]
Molecular Weight 309.36 g/mol [2]
Appearance Orange liquid[1]
Water Solubility 0.1 mg/L at 25 °C[2]
Solubility in Organic Solvents Highly soluble in acetone, hexane, benzene, chloroform, diethyl ether, acetonitrile, and methanol (> 1 kg/L at 25 °C)
Vapor Pressure 1.48E-06 mmHg at 25°C[2]
LogP (Octanol-Water Partition Coefficient) 5.6[4]

General Mode of Action of Dinitroaniline Herbicides

This compound belongs to the dinitroaniline class of herbicides. The general mode of action for this class involves the inhibition of microtubule formation in plant cells. This disruption of microtubule dynamics interferes with cell division and elongation, ultimately leading to the death of susceptible weeds during germination.

cluster_0 Plant Cell Dinitroaniline Herbicide (this compound) Dinitroaniline Herbicide (this compound) Tubulin Proteins Tubulin Proteins Dinitroaniline Herbicide (this compound)->Tubulin Proteins Binds to Microtubule Assembly Microtubule Assembly Tubulin Proteins->Microtubule Assembly Prevents Cell Division & Elongation Cell Division & Elongation Microtubule Assembly->Cell Division & Elongation Disrupts Weed Germination Inhibition Weed Germination Inhibition Cell Division & Elongation->Weed Germination Inhibition Leads to Sample_Collection Sample Collection (Soil, Water, Crop) Sample_Homogenization Sample Homogenization Sample_Collection->Sample_Homogenization Solvent_Extraction Solvent Extraction (e.g., Acetonitrile, Ethyl Acetate) Sample_Homogenization->Solvent_Extraction Cleanup Extract Cleanup (e.g., Florisil, GPC) Solvent_Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration Instrumental_Analysis Instrumental Analysis Concentration->Instrumental_Analysis GC_Analysis GC-ECD / GC-MS Instrumental_Analysis->GC_Analysis HPLC_Analysis HPLC-UV / HPLC-MS Instrumental_Analysis->HPLC_Analysis Data_Analysis Data Analysis & Quantification GC_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis

References

Application Notes and Protocols for Developmental Toxicology Studies of Dinitroaniline Herbicides, with Reference to Isopropalin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific developmental toxicology data for Isopropalin. The following application notes and protocols are based on publicly available information for other dinitroaniline herbicides such as Trifluralin, Pendimethalin, and Oryzalin. These guidelines are intended to serve as a general framework for researchers and drug development professionals. It is imperative that substance-specific studies are conducted to ascertain the precise toxicological profile of this compound.

Introduction to Dinitroaniline Herbicides and Developmental Toxicity

This compound belongs to the dinitroaniline class of herbicides, which are widely used for pre-emergent control of grasses and broadleaf weeds. The primary mechanism of action for this class of compounds is the inhibition of microtubule polymerization, a critical process for cell division and intracellular transport.[1][2][3][4] Disruption of microtubule dynamics during embryonic development can potentially lead to adverse outcomes such as teratogenicity, embryotoxicity, or developmental delays.[2] Therefore, assessing the developmental toxicity of dinitroaniline herbicides is crucial for human health risk assessment.

Summary of Quantitative Developmental Toxicity Data for Dinitroaniline Herbicides

The following tables summarize the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for developmental and maternal toxicity of select dinitroaniline herbicides in common animal models. This data provides a comparative overview of the toxic potential within this chemical class.

Table 1: Developmental and Maternal Toxicity of Trifluralin in Rats and Rabbits [5][6]

SpeciesParameterNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects at LOAEL
Rat Maternal Toxicity225475Depression of body weight and food consumption.
Developmental Toxicity4751000Depression of fetal weight.
Rabbit Maternal Toxicity100225Abortions and/or deaths, anorexia, and cachexia.
Developmental Toxicity225500Depressed fetal viability and weight.

Table 2: Developmental and Maternal Toxicity of Pendimethalin in Rats and Rabbits [7][8][9][10]

SpeciesParameterNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects at LOAEL
Rat Maternal Toxicity>1000-No significant maternal toxicity observed.
Developmental Toxicity>1000-No teratogenicity or embryotoxicity observed.
Rabbit Maternal Toxicity3060Maternal mortality.
Developmental Toxicity>60-No developmental effects observed.

Table 3: Developmental and Maternal Toxicity of Oryzalin in Rats and Rabbits [11][12][13][14]

SpeciesParameterNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects at LOAEL
Rat Maternal Toxicity50225Depression of body weight gain and food consumption.
Developmental Toxicity50225Depressed fetal weight.
Rabbit Maternal Toxicity<125-No clear NOAEL established; some maternal toxicity at all doses.
Developmental Toxicity>125-No teratogenic effects observed; some fetotoxicity at higher doses.

Experimental Protocols for Developmental Toxicology Studies

The following is a generalized protocol for a developmental toxicity study in rodents, which can be adapted for testing dinitroaniline herbicides like this compound.

Rodent Developmental Toxicity Study (Oral Gavage)

3.1.1. Objective: To assess the potential of a test substance to cause adverse effects on the pregnant female and the developing embryo and fetus following oral administration during the period of organogenesis.

3.1.2. Materials:

  • Test substance (e.g., this compound)

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Timed-pregnant Sprague-Dawley rats or New Zealand White rabbits

  • Gavage needles

  • Standard laboratory animal caging and husbandry supplies

  • Analytical balance

  • Dissection tools and microscope

3.1.3. Experimental Workflow:

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase cluster_post Post-Dosing & Analysis Phase acclimatization Acclimatization (5-7 days) mating Mating and Gestation Day 0 (GD0) Confirmation acclimatization->mating dose_prep Dose Preparation (Vehicle Control, Low, Mid, High Dose) mating->dose_prep gavage Daily Oral Gavage (GD 6-15 for rats) (GD 6-18 for rabbits) dose_prep->gavage monitoring Daily Clinical Observation Body Weight & Food Consumption gavage->monitoring euthanasia Euthanasia (GD 20 for rats) (GD 29 for rabbits) monitoring->euthanasia maternal_exam Maternal Examination (Uterine contents, Corpora lutea) euthanasia->maternal_exam fetal_exam Fetal Examination (External, Visceral, Skeletal) euthanasia->fetal_exam data_analysis Data Analysis and Reporting maternal_exam->data_analysis fetal_exam->data_analysis

Caption: Generalized workflow for a rodent developmental toxicity study.

3.1.4. Detailed Methodology:

  • Animal Model and Husbandry: Use a sufficient number of time-mated female rats (e.g., 25 per group) or rabbits (e.g., 20 per group). House animals individually in a controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to food and water.

  • Dose Selection and Preparation: Select at least three dose levels and a vehicle control. Dose selection should be based on preliminary range-finding studies to identify a high dose that induces some maternal toxicity but not excessive mortality, a low dose that is a no-observed-effect-level (NOEL), and an intermediate dose. Prepare fresh dosing solutions daily.

  • Administration: Administer the test substance or vehicle by oral gavage once daily from gestation day (GD) 6 to 15 for rats or GD 6 to 18 for rabbits. The volume administered should be consistent across all groups (e.g., 5 mL/kg for rats).

  • Maternal Observations: Record clinical signs of toxicity, body weight, and food consumption daily throughout the study.

  • Terminal Sacrifice and Examinations:

    • On GD 20 (rats) or GD 29 (rabbits), euthanize the dams and perform a thorough necropsy.

    • Examine the uterine contents and record the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

    • Weigh the gravid uterus and individual fetuses.

    • Examine each fetus for external malformations.

    • Process approximately half of the fetuses from each litter for visceral examination (e.g., Wilson's sectioning technique) and the other half for skeletal examination (e.g., Alizarin Red S and Alcian Blue staining).

  • Data Analysis: Analyze data for statistical significance. Compare treated groups to the control group for all maternal and fetal endpoints.

Signaling Pathway: Inhibition of Microtubule Polymerization

The primary mechanism of action for dinitroaniline herbicides is the disruption of microtubule dynamics. This is a critical pathway in developmental toxicology as it affects cell division (mitosis), cell migration, and intracellular transport, all of which are essential for normal embryonic development.

G cluster_pathway Microtubule Dynamics and Dinitroaniline Herbicide Action tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization GTP-dependent microtubule Microtubule polymerization->microtubule disruption Disruption of: - Mitotic Spindle Formation - Cell Migration - Intracellular Transport depolymerization Depolymerization microtubule->depolymerization depolymerization->tubulin herbicide Dinitroaniline Herbicide (e.g., this compound) herbicide->inhibition inhibition->polymerization

Caption: Mechanism of action of dinitroaniline herbicides on microtubule dynamics.

Conclusion

References

Protocol for Assessing Isopropalin Phytotoxicity in Non-Target Plants

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AP-BIO-001

For Research Use Only.

Introduction

Isopropalin is a selective, pre-emergence dinitroaniline herbicide historically used to control grass and broadleaf weeds in certain crops. As a member of the dinitroaniline class, its primary mode of action is the inhibition of microtubule formation in plant cells. This disruption of microtubule dynamics interferes with cell division and elongation, ultimately leading to stunted growth and death of susceptible plants, particularly during germination and early seedling development. While its use has been discontinued in many regions, including the United States and Europe, understanding its potential phytotoxicity to non-target plant species remains crucial for environmental risk assessment, particularly in areas with a history of its application where soil residues may persist.

This document provides a comprehensive protocol for assessing the phytotoxicity of this compound on non-target plant species. The described methodologies are designed for researchers, scientists, and professionals in drug development and environmental science to evaluate the potential adverse effects of this compound. The protocols cover a range of assays from visual assessment of injury to quantitative measurements of physiological and biochemical parameters.

Principle and Mode of Action

This compound, like other dinitroaniline herbicides, exerts its phytotoxic effects by disrupting microtubule polymerization.[1][2] Microtubules are essential components of the plant cell cytoskeleton, playing a critical role in cell division (formation of the mitotic spindle), cell wall formation, and overall cell shape. This compound binds to tubulin, the protein subunit of microtubules, preventing its assembly into functional microtubules.[1][2] This disruption leads to a cascade of cellular and physiological effects, including:

  • Inhibition of Mitosis: Without a functional mitotic spindle, chromosomes cannot segregate properly during cell division, leading to an arrest of the cell cycle.

  • Impaired Root and Shoot Growth: The inhibition of cell division and elongation is most pronounced in meristematic tissues, such as the root and shoot tips, resulting in stunted growth.[3] Roots may appear short, thickened, and club-shaped.

  • Inhibition of Seed Germination: this compound can prevent the emergence of seedlings by inhibiting the critical cell division and elongation processes required for radicle and coleoptile/hypocotyl growth.

The following diagram illustrates the proposed signaling pathway of this compound's mode of action.

Isopropalin_Mode_of_Action This compound This compound PlantCell Plant Cell This compound->PlantCell Uptake Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization This compound->Microtubule Inhibits PlantCell->Tubulin Tubulin->Microtubule Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellDivision Cell Division RootElongation Root & Shoot Elongation MitoticSpindle->CellDivision CellDivision->RootElongation SeedGermination Seed Germination CellDivision->SeedGermination Phytotoxicity Phytotoxicity Symptoms (Stunted Growth, Swelling)

This compound's inhibitory effect on microtubule polymerization.

Materials and Reagents

Plant Material
  • Seeds of selected non-target plant species (e.g., monocots and dicots relevant to the ecosystem of interest).

  • Potting mix (sterilized, uniform composition).

  • Pots or trays for plant growth.

Chemicals and Reagents
  • This compound analytical standard.

  • Acetone (for stock solution preparation).

  • Distilled or deionized water.

  • Nutrient solution (e.g., Hoagland's solution).

  • Reagents for chlorophyll extraction (e.g., 80% acetone or 100% methanol).

  • Reagents for residue analysis (e.g., acetonitrile, Florisil cartridges).

Equipment
  • Analytical balance.

  • Fume hood.

  • Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

  • Spraying equipment (for foliar application) or equipment for soil incorporation.

  • Spectrophotometer or chlorophyll content meter.

  • Drying oven.

  • Gas chromatograph-mass spectrometer (GC-MS) for residue analysis.

  • General laboratory glassware and consumables.

Experimental Protocols

The following diagram provides a general workflow for assessing this compound phytotoxicity.

Phytotoxicity_Workflow start Start exp_design Experimental Design (Species, Concentrations, Controls) start->exp_design plant_prep Plant Preparation & Growth exp_design->plant_prep treatment This compound Application (Soil or Foliar) plant_prep->treatment incubation Incubation Period (Controlled Environment) treatment->incubation data_collection Data Collection incubation->data_collection visual Visual Injury Assessment data_collection->visual Qualitative biomass Biomass Measurement data_collection->biomass Quantitative chlorophyll Chlorophyll Content data_collection->chlorophyll Quantitative germination Germination & Root Elongation data_collection->germination Quantitative residue Residue Analysis data_collection->residue Quantitative analysis Data Analysis & Interpretation visual->analysis biomass->analysis chlorophyll->analysis germination->analysis residue->analysis end End analysis->end

General workflow for this compound phytotoxicity assessment.
Experiment 1: Visual Injury Assessment

Objective: To qualitatively and semi-quantitatively assess the visible phytotoxic effects of this compound.

Procedure:

  • Plant Growth: Grow the selected non-target plant species in pots under controlled environmental conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Treatment: Apply different concentrations of this compound to the soil or as a foliar spray at a specific growth stage (e.g., 2-4 leaf stage). Include a control group treated with the solvent carrier only.

  • Observation: Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Scoring: Use a rating scale to score the phytotoxicity symptoms. A common scale is 0-100%, where 0% indicates no injury and 100% indicates plant death.[4] Symptoms to record include chlorosis (yellowing), necrosis (tissue death), stunting, and morphological abnormalities.[4][5]

Experiment 2: Biomass Reduction Assay

Objective: To quantitatively determine the effect of this compound on plant growth by measuring biomass.

Procedure:

  • Experimental Setup: Follow the same plant growth and treatment procedure as in Experiment 1.

  • Harvest: At the end of the experimental period (e.g., 21 days after treatment), carefully harvest the above-ground plant material by cutting the stem at the soil surface.[6]

  • Fresh Weight Measurement: Immediately weigh the harvested plant material to determine the fresh biomass.

  • Dry Weight Measurement: Place the harvested material in a drying oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).[7]

  • Data Analysis: Calculate the percentage of biomass reduction for each treatment group compared to the control group.

Experiment 3: Chlorophyll Content Measurement

Objective: To assess the effect of this compound on the photosynthetic capacity of the plants by measuring chlorophyll content.

Procedure:

  • Sample Collection: Collect leaf samples from both treated and control plants at specified time points.

  • Non-destructive Method (Chlorophyll Meter): Use a handheld chlorophyll content meter to obtain a quick, relative measure of chlorophyll content.[8][9]

  • Destructive Method (Solvent Extraction): a. Weigh a known amount of fresh leaf tissue. b. Homogenize the tissue in 80% acetone or 100% methanol. c. Centrifuge the homogenate to pellet the cell debris. d. Measure the absorbance of the supernatant at specific wavelengths (e.g., 663 nm and 646 nm for acetone) using a spectrophotometer.[8] e. Calculate the chlorophyll concentration using established equations.

Experiment 4: Seed Germination and Root Elongation Assay

Objective: To evaluate the impact of this compound on seed germination and early root development.

Procedure:

  • Preparation: Place a set number of seeds of the test species on filter paper in a petri dish.

  • Treatment: Moisten the filter paper with different concentrations of this compound solution. Use distilled water for the control.

  • Incubation: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 5-7 days).

  • Data Collection: a. Germination: Count the number of germinated seeds (radicle emergence) daily. b. Root Elongation: At the end of the incubation period, measure the length of the primary root of each germinated seedling.

  • Data Analysis: Calculate the germination percentage and the average root length for each treatment. Determine the EC50 (the concentration causing 50% inhibition) for both endpoints.

Experiment 5: this compound Residue Analysis

Objective: To determine the concentration of this compound residues in plant tissues and soil.

Procedure:

  • Sample Preparation: Collect soil and plant tissue samples from the experimental plots.

  • Extraction: Extract this compound from the samples using an appropriate solvent, such as acetonitrile.

  • Cleanup: Purify the extract to remove interfering compounds using techniques like solid-phase extraction (e.g., with Florisil cartridges).

  • Analysis: Quantify the this compound concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting phytotoxicity data for this compound.

Table 1: Visual Phytotoxicity Assessment of this compound on Non-Target Plants

Plant SpeciesThis compound Conc. (mg/kg soil)Visual Injury (%) - 7 DAT¹Visual Injury (%) - 14 DAT¹Visual Injury (%) - 21 DAT¹
Monocot A 0 (Control)000
0.551015
1.0152535
2.0305065
Dicot B 0 (Control)000
0.5102025
1.0254055
2.0507085
¹Days After Treatment

Table 2: Effect of this compound on Biomass of Non-Target Plants (21 DAT)

Plant SpeciesThis compound Conc. (mg/kg soil)Mean Dry Biomass (g)Biomass Reduction (%)
Monocot A 0 (Control)5.2 ± 0.40
0.54.5 ± 0.313.5
1.03.1 ± 0.540.4
2.01.8 ± 0.265.4
Dicot B 0 (Control)8.9 ± 0.70
0.56.7 ± 0.624.7
1.04.1 ± 0.453.9
2.01.5 ± 0.383.1

Table 3: Effect of this compound on Seed Germination and Root Elongation

Plant SpeciesThis compound Conc. (mg/L)Germination (%)Mean Root Length (mm)Root Length Inhibition (%)
Monocot A 0 (Control)95 ± 345.2 ± 3.10
0.192 ± 435.8 ± 2.520.8
0.575 ± 618.1 ± 1.960.0
1.040 ± 55.3 ± 0.888.3
Dicot B 0 (Control)98 ± 262.5 ± 4.50
0.190 ± 548.7 ± 3.822.1
0.565 ± 722.3 ± 2.164.3
1.025 ± 48.1 ± 1.287.0

Table 4: this compound Phytotoxicity Thresholds in Various Crops [7]

CropNo Observable Effect Level (lbs a.i./A)10% Detrimental Effect Level (lbs a.i./A)
Tobacco3.0 - 4.0> 4.0
Tomatoes< 0.750.75 - 4.0
Peppers< 0.750.75 - 4.0
Cotton< 1.51.5 - 2.0
Soybeans< 1.51.5 - 2.0
Sorghum< 0.60.6
Broccoli< 3.03.0

Conclusion

The protocols outlined in this document provide a robust framework for assessing the phytotoxicity of this compound on non-target plant species. A combination of visual assessments and quantitative measurements of growth and physiological parameters will yield a comprehensive understanding of the potential environmental risks associated with this herbicide. The provided data tables and diagrams serve as a guide for data presentation and understanding the experimental workflow and mode of action. Adherence to these standardized methods will ensure the generation of reliable and comparable data for regulatory and research purposes.

References

In Vitro Genotoxicity Assessment of Isopropalin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and standardized protocols for the key in vitro assays used to evaluate the genotoxicity of chemical compounds like Isopropalin, including the Bacterial Reverse Mutation Assay (Ames Test), the In Vitro Micronucleus Assay, and the In Vitro Comet Assay.

Data Presentation

Due to the absence of specific quantitative data for this compound in the reviewed literature, the following tables present illustrative data that would be generated from such studies. These tables are provided for educational purposes to demonstrate how results from these assays are typically presented.

Table 1: Illustrative Bacterial Reverse Mutation (Ames) Assay Results for this compound

Test StrainThis compound Concentration (µ g/plate )Metabolic Activation (S9)Mean Revertant Colonies ± SDFold Increase over ControlMutagenicity Assessment
TA98 0 (Vehicle Control)-25 ± 41.0Negative
10-28 ± 51.1Negative
50-32 ± 61.3Negative
100-35 ± 51.4Negative
500-40 ± 71.6Negative
0 (Vehicle Control)+30 ± 51.0Negative
10+33 ± 61.1Negative
50+45 ± 81.5Negative
100+65 ± 92.2Positive
500+88 ± 122.9Positive
TA100 0 (Vehicle Control)-150 ± 151.0Negative
10-155 ± 181.0Negative
50-160 ± 201.1Negative
100-175 ± 161.2Negative
500-180 ± 221.2Negative
0 (Vehicle Control)+160 ± 181.0Negative
10+170 ± 201.1Negative
50+250 ± 251.6Equivocal
100+350 ± 302.2Positive
500+480 ± 453.0Positive

Table 2: Illustrative In Vitro Micronucleus Assay Results for this compound in Human Lymphocytes

This compound Concentration (µM)Treatment Duration (hours)Metabolic Activation (S9)% Binucleated Cells with Micronuclei ± SDFold Increase over ControlGenotoxicity Assessment
0 (Vehicle Control)24-1.5 ± 0.31.0Negative
1024-1.8 ± 0.41.2Negative
5024-2.5 ± 0.61.7Equivocal
10024-4.5 ± 0.83.0Positive
0 (Vehicle Control)4+1.7 ± 0.41.0Negative
104+2.0 ± 0.51.2Negative
504+3.8 ± 0.72.2Positive
1004+6.2 ± 1.13.6Positive

Table 3: Illustrative In Vitro Comet Assay (Alkaline) Results for this compound in V79 Cells

This compound Concentration (µM)Treatment Duration (hours)% Tail DNA ± SDOlive Tail Moment ± SDGenotoxicity Assessment
0 (Vehicle Control)45.2 ± 1.11.3 ± 0.3Negative
1048.9 ± 1.52.5 ± 0.5Equivocal
50415.6 ± 2.35.8 ± 0.9Positive
100428.4 ± 3.510.2 ± 1.5Positive

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used short-term bacterial reverse mutation assay to detect gene mutations. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay assesses the ability of a test substance to cause mutations that restore the functional gene, allowing the bacteria to grow on a histidine-deficient medium. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Materials and Reagents:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA102)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • S9 fraction (from Aroclor 1254-induced rat liver)

  • Cofactor solution (NADP, G6P)

  • Vogel-Bonner Medium E (2x)

  • Glucose solution (40%)

  • Histidine/Biotin solution

  • Top agar (0.6% agar, 0.5% NaCl)

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Preparation of Tester Strains: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.

  • Plate Incorporation Method:

    • To a sterile tube, add 0.1 mL of the overnight bacterial culture, 0.1 mL of the test substance solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).

    • Incubate the mixture at 37°C for 20 minutes.

    • Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

    • Evenly distribute the top agar and allow it to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

Data Analysis: A positive response is characterized by a dose-related increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacteria Bacterial Strains (e.g., S. typhimurium) Mix Mix Bacteria, Compound & S9/ Buffer Bacteria->Mix TestCompound Test Compound (this compound) TestCompound->Mix S9 S9 Mix (Metabolic Activation) S9->Mix Incubate Pre-incubation (37°C) Mix->Incubate Plate Add Top Agar & Plate Incubate->Plate IncubatePlates Incubate Plates (48-72h, 37°C) Plate->IncubatePlates Count Count Revertant Colonies IncubatePlates->Count Result Assess Mutagenicity Count->Result

Ames Test Experimental Workflow
In Vitro Micronucleus Assay

Principle: The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity. The assay is often performed with cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have completed one nuclear division.

Materials and Reagents:

  • Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, TK6)

  • This compound (dissolved in a suitable solvent)

  • Cell culture medium and supplements

  • Cytochalasin B

  • Mitogen (for lymphocytes, e.g., phytohemagglutinin)

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa, DAPI)

  • S9 mix (for metabolic activation)

  • Positive and negative controls

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to an appropriate density.

    • Treat the cells with various concentrations of this compound (and controls) for a short duration (e.g., 3-6 hours) with S9 mix or for a longer duration (e.g., 24 hours) without S9.

  • Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis. The incubation time should be sufficient to allow for one to two cell divisions.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Hypotonic Treatment and Fixation: Resuspend the cells in a hypotonic solution to swell the cytoplasm, followed by fixation.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow to air dry, and stain.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the frequency of micronucleated cells.

Micronucleus_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_cyto Cytokinesis Block cluster_process Processing cluster_analysis Analysis Cells Mammalian Cells Treat Treat with this compound (+/- S9) Cells->Treat CytoB Add Cytochalasin B Treat->CytoB Incubate Incubate for 1-2 Cell Cycles CytoB->Incubate Harvest Harvest Cells Incubate->Harvest Fix Hypotonic Treatment & Fixation Harvest->Fix Stain Prepare Slides & Stain Fix->Stain Score Score Micronuclei in Binucleated Cells Stain->Score Result Assess Genotoxicity Score->Result

In Vitro Micronucleus Assay Workflow
In Vitro Comet Assay (Single Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. The alkaline version of the assay (pH > 13) is most common as it detects single- and double-strand breaks and alkali-labile sites.

Materials and Reagents:

  • Mammalian cells

  • This compound (dissolved in a suitable solvent)

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (high salt, EDTA, Triton X-100)

  • Alkaline electrophoresis buffer (NaOH, EDTA, pH > 13)

  • Neutralization buffer (Tris-HCl)

  • DNA staining solution (e.g., SYBR Green, ethidium bromide)

  • Microscope slides

  • Positive and negative controls

Procedure:

  • Cell Treatment: Treat cells in suspension or directly on a culture plate with various concentrations of this compound for a short period (e.g., 1-4 hours).

  • Slide Preparation:

    • Coat microscope slides with normal melting point agarose.

    • Mix the treated cells with low melting point agarose and pipette onto the coated slide.

    • Allow the agarose to solidify.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer for about 20-40 minutes to allow the DNA to unwind.

    • Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides and neutralize them with buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Scoring:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify DNA damage (e.g., % tail DNA, tail length, Olive tail moment).

Data Analysis: A positive result is a significant, dose-dependent increase in the selected comet parameters compared to the negative control.

Comet_Assay_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Treat Treat Cells with This compound Embed Embed Cells in Agarose on Slide Treat->Embed Lyse Lysis Embed->Lyse Unwind Alkaline Unwinding Lyse->Unwind Electrophoresis Electrophoresis Unwind->Electrophoresis Neutralize Neutralization & Staining Electrophoresis->Neutralize Visualize Visualize Comets via Fluorescence Microscopy Neutralize->Visualize Score Score DNA Damage (e.g., % Tail DNA) Visualize->Score Result Assess Genotoxicity Score->Result

Comet Assay Experimental Workflow

Conclusion

While direct experimental data on the in vitro genotoxicity of this compound is limited in the available literature, the protocols and application notes provided here for the Ames test, in vitro micronucleus assay, and comet assay represent the standard battery of tests recommended for the genotoxic assessment of herbicides and other chemical compounds. The genotoxicity of other dinitroaniline herbicides suggests that this compound should be evaluated in these systems to fully characterize its safety profile. The provided workflows and illustrative data tables serve as a guide for researchers in designing and interpreting such studies.

References

Application Notes and Protocols for Isopropalin in Herbicide Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isopropalin, a dinitroaniline herbicide, in the study of herbicide resistance. Detailed protocols for conducting resistance screening and characterization are provided, along with visualizations of key biological pathways and experimental workflows.

Introduction to this compound

This compound is a selective, pre-emergence dinitroaniline herbicide historically used for the control of annual grasses and some broadleaf weeds.[1] Like other herbicides in its class, such as trifluralin and pendimethalin, this compound acts as a mitotic inhibitor, disrupting cell division in susceptible plants.[2][3][4] Although now considered largely obsolete in agricultural practice, its specific mode of action makes it a valuable tool for studying the mechanisms of herbicide resistance, particularly target-site resistance in tubulin genes.[1]

Mechanism of Action and Resistance

Mechanism of Action: Microtubule Disruption

Dinitroaniline herbicides, including this compound, exert their phytotoxic effects by binding to tubulin proteins, the fundamental subunits of microtubules.[2][3][4] This binding inhibits the polymerization of tubulin dimers into microtubules. Microtubules are essential cytoskeletal components required for chromosome segregation during mitosis (cell division). By preventing the formation of the mitotic spindle apparatus, this compound halts cell division in the root and shoot meristems, ultimately leading to seedling death shortly after germination.[2][4]

Mechanisms of Herbicide Resistance

Plants can evolve resistance to dinitroaniline herbicides through two primary mechanisms:

  • Target-Site Resistance (TSR): This is the most well-documented mechanism of resistance to dinitroanilines.[2][4] It involves specific point mutations in the genes encoding α-tubulin, one of the proteins that forms the tubulin dimer.[2][4] These mutations result in amino acid substitutions that alter the herbicide's binding site on the tubulin protein, reducing its binding affinity.[3] This allows microtubules to form and cell division to proceed even in the presence of the herbicide. Common mutations in the α-tubulin gene conferring resistance have been identified at positions such as Threonine-239 and Leucine-136 in weed species like Eleusine indica (goosegrass) and Setaria viridis (green foxtail).[2][4][5][6]

  • Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target site at a toxic concentration. While less common for dinitroanilines, NTSR has been reported and can involve enhanced herbicide metabolism.[2][4] This mechanism relies on increased activity of enzyme systems, such as cytochrome P450 monooxygenases, which detoxify the herbicide before it can act on the tubulin proteins.[2][4]

cluster_0 Susceptible Plant Cell cluster_1 Resistant Plant Cell Isopropalin_in This compound Tubulin α/β-Tubulin Dimers Isopropalin_in->Tubulin Binds to Microtubule_Assembly Microtubule Polymerization Tubulin->Microtubule_Assembly Inhibits Mitosis Cell Division (Mitosis) Microtubule_Assembly->Mitosis Disrupts Plant_Death Seedling Death Mitosis->Plant_Death Isopropalin_in_R This compound Mutated_Tubulin Mutated α-Tubulin (e.g., Thr-239-Ile) Isopropalin_in_R->Mutated_Tubulin Binding Reduced Metabolism Enhanced Metabolism (e.g., P450s) Isopropalin_in_R->Metabolism NTSR Normal_Assembly Normal Microtubule Polymerization Mutated_Tubulin->Normal_Assembly Detoxified_this compound Detoxified This compound Metabolism->Detoxified_this compound Normal_Mitosis Normal Cell Division Normal_Assembly->Normal_Mitosis Plant_Survival Plant Survival Normal_Mitosis->Plant_Survival

Caption: Mechanism of this compound action and resistance.

Quantitative Data on Dinitroaniline Herbicide Resistance

Specific dose-response data for this compound comparing susceptible and resistant biotypes is limited in recent literature. However, data from closely related dinitroaniline herbicides, which share the same target site, can be used to illustrate the high level of resistance conferred by target-site mutations. The resistance factor (RF) is calculated as the GR50 (or I50) of the resistant biotype divided by the GR50 of the susceptible biotype.

HerbicideWeed SpeciesResistance MechanismParameterResistance Factor (RF)Reference
Trifluralin Eleusine indicaTarget-Site->11-fold[7]
Prodiamine Eleusine indicaTarget-Site (Leu-136-Phe)Biomass Reduction (I50)7.8-fold[5]
Pendimethalin Eleusine indicaTarget-Site (Leu-136-Phe)Biomass Reduction (I50)>100-fold[5]
Oryzalin Eleusine indicaTarget-Site (Leu-136-Phe)Biomass Reduction (I50)>100-fold[5]

Note: GR50/I50 is the herbicide dose required to cause a 50% reduction in plant growth (Growth Reduction) or inhibition.

Experimental Protocols

Two common methods for assessing resistance to pre-emergence, root-inhibiting herbicides like this compound are whole-plant pot assays and agar-based root-growth assays.

Protocol 1: Whole-Plant Dose-Response Assay (Pot Study)

This protocol is designed to determine the level of resistance by assessing the growth of whole plants in soil treated with a range of this compound concentrations.

1. Materials:

  • Seeds from suspected resistant (R) and known susceptible (S) weed populations.

  • Pots (e.g., 6x6x6 cm or similar), filled with a consistent potting mix (e.g., sandy loam soil or a commercial mix).

  • Technical grade this compound.

  • Solvent (e.g., acetone) for stock solution.

  • Laboratory spray chamber calibrated to deliver a precise volume (e.g., 200 L/ha).

  • Greenhouse or growth chamber with controlled temperature and light conditions.

  • Analytical balance, volumetric flasks, pipettes.

2. Methodology:

  • Seed Preparation: If necessary, break seed dormancy using appropriate methods for the species under investigation (e.g., stratification, scarification).

  • Herbicide Stock and Working Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10,000 ppm in acetone).

    • Prepare a series of working solutions by diluting the stock solution. The dose range should span from sublethal to lethal concentrations for the S biotype. A typical range might include 0, 0.125, 0.25, 0.5, 1, 2, and 4 times the recommended field rate.

  • Herbicide Application:

    • Fill pots with soil and place them in the spray chamber.

    • Apply the different rates of this compound evenly to the soil surface. Include a "solvent only" control and an untreated control.

    • Allow the solvent to evaporate completely.

  • Sowing and Growth:

    • Sow a predetermined number of seeds (e.g., 20-25) of both R and S biotypes into separate, appropriately labeled pots.

    • Cover the seeds with a thin layer of untreated soil (approx. 0.5-1 cm).

    • Lightly water the pots and transfer them to a greenhouse or growth chamber. Maintain optimal conditions for weed growth (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

    • Water as needed, avoiding surface runoff.

  • Data Collection and Analysis:

    • After a set period (e.g., 21 days), assess the plants.

    • Record survival (number of living plants per pot).

    • Harvest the above-ground biomass for each pot.

    • Dry the biomass in an oven at 60-70°C for 48-72 hours, then record the dry weight.

    • Express the dry weight for each treatment as a percentage of the untreated control for that biotype.

    • Analyze the data using a non-linear regression model (e.g., a three or four-parameter log-logistic model) to determine the GR50 value for each biotype.

    • Calculate the Resistance Factor (RF) as: RF = GR50 (Resistant) / GR50 (Susceptible).

Protocol 2: Agar-Based Root Inhibition Assay

This is a rapid, space-efficient method for screening resistance by measuring the inhibition of root elongation.

1. Materials:

  • Seeds from R and S populations.

  • Petri dishes (9-cm diameter).

  • Agar.

  • Technical grade this compound and solvent.

  • Sterile water.

  • Growth chamber or incubator.

2. Methodology:

  • Herbicide-Agar Preparation:

    • Prepare a 0.6-0.8% (w/v) agar solution in water and autoclave.

    • Cool the agar to approximately 45-50°C.

    • Add the required volume of this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Swirl to mix thoroughly.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Seed Germination and Placement:

    • Pre-germinate seeds on moist filter paper in the dark for 24-48 hours until the radicle just emerges.

    • Select uniformly germinated seeds.

    • Place a set number of seeds (e.g., 10-15) on the surface of the herbicide-containing agar in each dish.

  • Incubation and Measurement:

    • Seal the petri dishes with parafilm, orient them vertically to encourage downward root growth, and place them in a growth chamber in the dark.

    • Incubate for 3-5 days.

    • Measure the length of the primary root for each seedling.

  • Data Analysis:

    • Calculate the average root length for each treatment.

    • Express the average root length as a percentage of the untreated control.

    • Use non-linear regression to calculate the I50 (concentration causing 50% inhibition of root growth) for both R and S biotypes.

    • Calculate the Resistance Factor (RF).

cluster_workflow Whole-Plant Dose-Response Workflow A Prepare Herbicide Dose Range C Apply Herbicide to Soil Surface A->C B Fill Pots with Soil B->C D Sow Seeds of Susceptible & Resistant Biotypes C->D E Grow Plants in Controlled Environment (21 days) D->E F Harvest Above-Ground Biomass E->F G Measure Dry Weight F->G H Perform Log-Logistic Regression Analysis G->H I Calculate GR50 and Resistance Factor (RF) H->I

Caption: Experimental workflow for a whole-plant pot assay.

References

Application Notes and Protocols for Evaluating Isopropalin Bioaccumulation in Aquatic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the bioaccumulation potential of Isopropalin, a dinitroaniline herbicide, in aquatic organisms. The methodologies outlined are based on internationally recognized guidelines and scientific literature to ensure data quality and regulatory acceptance.

Introduction

This compound (4-isopropyl-2,6-dinitro-N,N-dipropylaniline) is a selective herbicide used to control grassy and broadleaf weeds. Its potential to enter aquatic ecosystems through runoff necessitates a thorough evaluation of its bioaccumulation in aquatic organisms. Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure (e.g., water, food, sediment) and accumulates to a concentration higher than that in the surrounding environment. Understanding the bioaccumulation potential of this compound is crucial for environmental risk assessment and for ensuring the safety of aquatic ecosystems.

The primary metric for quantifying bioaccumulation from water is the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the water at steady state.

Key Principles of this compound Bioaccumulation Studies

Bioaccumulation studies with this compound in aquatic organisms, particularly fish, are typically conducted following the principles outlined in the OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) .[1][2][3][4] The study consists of two phases:

  • Uptake Phase: A group of test organisms is exposed to a constant, sublethal concentration of this compound in the water. The concentration of this compound in the organism is monitored over time until a steady state is reached, where the rates of uptake and elimination are equal.

  • Depuration (Elimination) Phase: After the uptake phase, the organisms are transferred to a clean, this compound-free environment. The decline in the this compound concentration in the organism is monitored over time to determine the elimination rate constant.

Quantitative Data on this compound Bioaccumulation

Published data on the bioaccumulation of this compound is limited. However, a key study has indicated that this compound exhibits a potential for bioaccumulation in fish. The following table summarizes the available quantitative data.

ParameterSpeciesTissueValueReference
Bioconcentration Factor (BCF)Sunfish (Lepomis sp.)Edible Tissueup to 1600[5]

Note: A BCF value greater than 1000 indicates that a substance is bioaccumulative. The BCF for this compound in sunfish suggests a significant potential for accumulation in aquatic organisms. Further studies are needed to determine the uptake and depuration kinetics for a more comprehensive risk assessment.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a bioaccumulation study of this compound in fish, based on the OECD 305 guideline.

  • Species: Common species for bioaccumulation studies include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Bluegill Sunfish (Lepomis macrochirus).[2][3] The selection should be based on factors such as availability, ease of maintenance, and relevance to the local environment.

  • Acclimation: Fish should be acclimated to the laboratory conditions (water quality, temperature, photoperiod) for at least two weeks prior to the start of the experiment. During this period, they should be fed a standard diet and monitored for any signs of disease or stress.

  • System: A flow-through system is preferred to maintain a constant concentration of this compound in the test water.[2][4]

  • Test Chambers: Glass or stainless-steel aquaria of appropriate size for the test organisms should be used.

  • Water Quality: The test water should be of known quality (e.g., reconstituted laboratory water) with parameters such as temperature, pH, dissolved oxygen, and hardness maintained within a narrow range suitable for the test species.

  • This compound Stock Solution: A stock solution of this compound should be prepared in a suitable solvent (e.g., acetone) and delivered to the test system using a metering pump to achieve the desired final concentration in the water. The solvent concentration should be kept to a minimum and a solvent control group should be included in the experimental design.

Uptake Phase:

  • Randomly distribute the acclimated fish to the control and test aquaria.

  • Initiate the flow of the this compound solution into the test aquaria to achieve the target concentration. The concentration should be sublethal and environmentally relevant.

  • Sample water from each aquarium at regular intervals (e.g., daily) to monitor the this compound concentration.

  • Sample a subset of fish from each aquarium at predetermined time points (e.g., day 1, 3, 7, 14, 21, and 28). Fish are typically euthanized, and whole body or specific tissues (e.g., muscle, liver) are collected for analysis.

  • Continue the uptake phase until a steady state is reached, which is generally considered to be when the concentration of this compound in the fish does not change significantly over three consecutive sampling points. This typically occurs within 28 days.[2][4]

Depuration Phase:

  • At the end of the uptake phase, transfer the remaining fish from the test aquaria to identical aquaria with clean, this compound-free water.

  • Continue to sample fish at predetermined time points (e.g., day 1, 3, 7, 14, 21, and 28 of the depuration phase).

  • Monitor the decline in the this compound concentration in the fish tissue over time.

Accurate quantification of this compound in water and fish tissue is critical for reliable BCF determination. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.

Sample Preparation (Fish Tissue):

  • Homogenization: Homogenize the whole fish or dissected tissue sample.

  • Extraction: Extract this compound from the homogenized tissue using an appropriate organic solvent (e.g., acetonitrile or a mixture of hexane and acetone).

  • Clean-up: The extract may require a clean-up step to remove interfering substances such as lipids. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent (e.g., Florisil).

  • Concentration: Concentrate the cleaned-up extract to a small volume before GC-MS analysis.

GC-MS Analysis:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity for this compound.

  • Quantification: Quantify this compound by comparing the peak area of the sample to a calibration curve prepared from this compound standards.

  • Uptake Rate Constant (k₁): Determined by fitting the concentration of this compound in the fish during the uptake phase to a first-order kinetic model.

  • Depuration Rate Constant (k₂): Determined by fitting the concentration of this compound in the fish during the depuration phase to a first-order kinetic model.

  • Bioconcentration Factor (BCF):

    • Steady-State BCF (BCFss): Calculated as the ratio of the this compound concentration in the fish at steady state (Cfish) to the mean this compound concentration in the water (Cwater).

    • Kinetic BCF (BCFk): Calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂).

Visualization of Experimental Workflow and Toxicological Mechanism

The following diagram illustrates the general workflow for a fish bioaccumulation study.

G cluster_prep Preparation Phase cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis Analysis & Calculation Acclimation Test Organism Acclimation Setup Experimental System Setup Acclimation->Setup Exposure Exposure to this compound Setup->Exposure Fish_Sampling_U Fish Sampling Exposure->Fish_Sampling_U Water_Sampling_U Water Sampling Exposure->Water_Sampling_U Transfer Transfer to Clean Water Exposure->Transfer Analysis This compound Quantification (GC-MS) Fish_Sampling_U->Analysis Water_Sampling_U->Analysis Fish_Sampling_D Fish Sampling Transfer->Fish_Sampling_D Fish_Sampling_D->Analysis Calculation BCF & Kinetic Rate Calculation Analysis->Calculation G This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Disruption Disruption of Microtubule Dynamics This compound->Disruption Causes Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerize into Microtubule->Disruption Cytoskeleton Cytoskeletal Integrity Loss Disruption->Cytoskeleton Cell_Division Inhibition of Cell Division Cytoskeleton->Cell_Division Oxidative_Stress Oxidative Stress Cytoskeleton->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage

References

Troubleshooting & Optimization

Overcoming matrix effects in Isopropalin soil analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of isopropalin in complex soil samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in this compound soil analysis?

A1: Matrix effects are the alteration of an analytical instrument's response for a target analyte (this compound) due to the presence of co-extracted, interfering compounds from the sample matrix, in this case, soil.[1] These effects can manifest as either signal suppression (a lower response) or signal enhancement (a higher response), leading to inaccurate quantification.[1][2] Soil is a particularly challenging matrix because it is highly complex and variable, containing a wide range of organic matter (like humic and fulvic acids), minerals, and clays that can be co-extracted with this compound and interfere with the analysis.[1][3][4][5]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: The most common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve, which is prepared in an extract from a blank soil sample.[1] A significant difference between the two slopes indicates the presence of matrix effects. The matrix effect (ME) can be quantified using the following formula:

ME (%) = [(Slopematrix / Slopesolvent) - 1] x 100[1]

A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.

Q3: What are the primary strategies to overcome or compensate for matrix effects?

A3: The primary strategies involve two main approaches:

  • Minimizing the effect: This is achieved through optimized sample preparation and cleanup procedures to remove interfering compounds before instrumental analysis.[6] Techniques like QuEChERS and Solid-Phase Extraction (SPE) are highly effective.[4][7]

  • Compensating for the effect: This involves using a calibration strategy that accounts for the matrix interferences. The most recommended method is using matrix-matched calibration standards.[1][8] Other methods, such as the standard addition method, can be used if a blank matrix is unavailable.[9] The combined use of analyte protectants and matrix-matched calibration can also be a very effective solution.[8]

Q4: When should I use the QuEChERS method versus traditional Solid-Phase Extraction (SPE) for sample cleanup?

A4: The choice depends on the specific requirements of your analysis.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is excellent for high-throughput screening of a wide range of pesticides. It is fast, uses minimal solvent, and is very flexible.[4][10] It is often the first choice for multi-residue analysis in soil.[3]

  • Solid-Phase Extraction (SPE) is a powerful cleanup technique that can provide very high selectivity and recovery.[11][12] It is ideal when a more thorough cleanup is required to achieve very low detection limits or when dealing with particularly "dirty" or complex soil types. However, it can be more time-consuming and costly than QuEChERS.[12]

Q5: What is matrix-matched calibration and why is it so highly recommended?

A5: Matrix-matched calibration involves preparing your calibration standards in a blank soil extract that is known to be free of this compound.[8][13] This approach is highly recommended because it ensures that both the samples and the calibration standards experience the same degree of signal suppression or enhancement from the soil matrix.[8] This effectively cancels out the matrix effect, leading to more accurate and reliable quantification of this compound.

Q6: My this compound recoveries are consistently low. What are the common causes and potential solutions?

A6: Low recoveries are often linked to the sample extraction and preparation steps. Common causes include:

  • Inefficient Extraction: The solvent may not be effectively extracting this compound from the soil particles. Soil properties like high clay or organic carbon content can strongly bind the analyte.[5] Consider modifying the extraction solvent (acetonitrile is common for this compound) or increasing the shaking/vortexing time.[3][14]

  • Analyte Loss During Cleanup: The cleanup step (e.g., d-SPE in QuEChERS) might be removing some of the this compound along with the interferences. Ensure you are using the correct sorbents for your soil type.

  • Degradation: this compound might be degrading during the sample preparation process. One study noted that no degradation was observed for 27 days in sterile soil samples, suggesting microbial activity could be a factor in non-sterile samples.[15] Keeping samples cool can help mitigate this.[16]

Q7: I am observing signal enhancement instead of the more common signal suppression. Why might this be happening?

A7: Signal enhancement, while less common than suppression, can occur, particularly in gas chromatography (GC) analysis. It happens when non-volatile matrix components coat active sites in the GC injector port or column.[1] These active sites would normally cause some of the analyte to degrade during injection. When the matrix components block these sites, more of the analyte reaches the detector, resulting in a higher (enhanced) signal compared to a clean solvent standard.[1]

Troubleshooting Guides

This guide provides solutions to common issues encountered during this compound soil analysis.

SymptomPossible CauseRecommended Solution
Low Analyte Recovery 1. Inefficient extraction from soil particles, especially in high clay or organic carbon soils.[5]1a. Ensure soil is adequately hydrated; for dry soils, add water and allow to hydrate before adding extraction solvent.[3] 1b. Increase extraction time or use a mechanical shaker for more vigorous extraction.[3] 1c. Optimize the extraction solvent. Acetonitrile-water mixtures are effective for this compound.[14]
2. Analyte loss during the cleanup (d-SPE) step.2. Evaluate the d-SPE sorbents. For soils, a combination of PSA (to remove organic acids) and C18 (to remove non-polar interferences) is common.[3] Ensure the amount of sorbent is appropriate for the level of matrix interference.
High Relative Standard Deviation (RSD) / Poor Reproducibility 1. Inhomogeneous soil sample.1. Ensure the soil sample is thoroughly homogenized (dried, sieved, and mixed) before taking a subsample for analysis.[16][17]
2. Inconsistent manual sample preparation steps.2. Automate steps where possible, such as liquid transfers for standard preparation.[13] Use consistent shaking/vortexing times and speeds for all samples.
3. Variable water content in soil samples.3. For the QuEChERS method, either use a consistent weight of soil with known water content or weigh a smaller amount of dried soil and add a specific volume of water.[3]
Significant Signal Suppression or Enhancement (Matrix Effect) 1. Insufficient cleanup of co-extracted matrix components.1a. Optimize the d-SPE cleanup step in the QuEChERS protocol by adjusting the type and amount of sorbents.[4] 1b. Consider using a more rigorous cleanup method like cartridge-based Solid-Phase Extraction (SPE).[7]
2. Using solvent-based calibration for a complex matrix.2. Implement matrix-matched calibration. Prepare standards in a blank soil extract to compensate for the effect.[1][8]
3. High concentration of matrix components in the final extract.3. Dilute the final extract with the initial mobile phase. This can reduce the matrix effect, but be mindful of the analyte's final concentration relative to the instrument's limit of quantification.[9]
Peak Shape Distortion (e.g., fronting, tailing, or splitting) 1. Injection solvent is much stronger than the initial mobile phase (LC-MS).1. Dilute the final extract in a solvent that matches the initial mobile phase conditions.[10]
2. Co-eluting matrix interferences.2. Improve sample cleanup to remove the interfering compounds.[6] Adjust chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interference.

Experimental Protocols & Methodologies

Protocol 1: QuEChERS-based Extraction and Cleanup for this compound in Soil

This protocol is adapted from the widely used QuEChERS methodology, optimized for soil matrices.[3][4]

  • Sample Homogenization: Air-dry the soil sample at room temperature, then sieve it through a 2 mm mesh to remove large particles and ensure homogeneity.[18]

  • Sample Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. If the soil is very dry, add 7 mL of deionized water, vortex briefly, and allow it to hydrate for 30 minutes.[3]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If required, add an appropriate internal standard.

    • Seal the tube and shake it vigorously for 5 minutes using a mechanical shaker.[3]

  • Salting-Out Extraction:

    • Add the contents of a QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium chloride or sodium acetate) to the tube.[19]

    • Immediately shake the tube vigorously for at least 2 minutes to induce phase separation.[3]

    • Centrifuge the tube for 5 minutes at ≥ 3000 rcf.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer (supernatant) into a 2 mL d-SPE cleanup tube. For soil, a common d-SPE tube contains magnesium sulfate (to remove residual water), PSA (primary secondary amine, to remove organic acids), and C18 (to remove non-polar interferences).[3]

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000 rcf).[3]

  • Final Extract Preparation:

    • Filter the purified supernatant through a 0.2 µm syringe filter directly into an autosampler vial for analysis (e.g., by GC-MS or LC-MS/MS).[3]

Protocol 2: Preparation of Matrix-Matched Calibration Standards

This protocol outlines the procedure for creating calibration standards that compensate for matrix effects.[1][8]

  • Prepare Blank Matrix Extract: Select a soil sample that is representative of the batch being tested but is known to be free of this compound. Process this blank soil using the exact same procedure described in Protocol 1. The final, purified supernatant is your "blank matrix extract."

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Create Working Standards: Perform serial dilutions of the stock solution in pure solvent to create a series of working standard solutions at different concentrations.

  • Spike the Blank Matrix: Prepare the final calibration standards by spiking the blank matrix extract with the working standards. For example, to prepare a 100 ng/mL matrix-matched standard, add 10 µL of a 10 µg/mL working standard to 990 µL of the blank matrix extract. Repeat for each concentration level to build the calibration curve.

  • Analysis: Analyze the matrix-matched standards using the same instrumental method as the unknown samples. The resulting calibration curve will be used to quantify this compound in the samples.

Visualizations

Matrix_Effect_Troubleshooting start Start: this compound Quantification in Soil check_me Quantify Matrix Effect (ME) Compare Solvent vs. Matrix-Matched Slopes start->check_me is_me_sig Is |ME%| > 20%? check_me->is_me_sig me_ok ME is acceptable. Proceed with solvent-based calibration if validated. is_me_sig->me_ok No me_not_ok Significant ME Detected. Compensation or Minimization Required. is_me_sig->me_not_ok Yes final_analysis Final Accurate Analysis me_ok->final_analysis blank_avail Is Blank Matrix Available? me_not_ok->blank_avail use_mmc Primary Solution: Use Matrix-Matched Calibration blank_avail->use_mmc Yes use_std_add Alternative Solution: Use Standard Addition Method blank_avail->use_std_add No optimize_cleanup Also Consider: Optimize Sample Cleanup (d-SPE/SPE) to Reduce Interferences use_mmc->optimize_cleanup use_std_add->optimize_cleanup optimize_cleanup->final_analysis

Caption: Decision tree for addressing matrix effects in analysis.

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis weigh 1. Weigh 10g Homogenized Soil (Hydrate if necessary) add_acn 2. Add 10 mL Acetonitrile & Internal Standard weigh->add_acn shake1 3. Shake Vigorously (5 min) add_acn->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake Vigorously (2 min) add_salts->shake2 cent1 6. Centrifuge (≥3000 rcf, 5 min) shake2->cent1 transfer 7. Transfer 1 mL Supernatant to d-SPE Tube cent1->transfer vortex 8. Vortex (1 min) transfer->vortex cent2 9. Centrifuge (≥5000 rcf, 2 min) vortex->cent2 filter 10. Filter Supernatant (0.2 µm) cent2->filter inject 11. Inject into GC/LC-MS filter->inject

Caption: Experimental workflow for the QuEChERS method in soil.

Matrix_Matched_Calibration sample Unknown Soil Sample Contains this compound + Matrix extraction1 Extraction & Cleanup (Protocol 1) sample->extraction1 blank Blank Soil Sample Contains Matrix ONLY extraction2 Extraction & Cleanup (Protocol 1) blank->extraction2 final_sample Final Sample Extract This compound response is affected by matrix extraction1->final_sample spike Spike with known this compound concentrations extraction2->spike final_cal Matrix-Matched Calibrants This compound response is affected by matrix spike->final_cal instrument LC-MS or GC-MS Analysis final_sample->instrument final_cal->instrument result Accurate Quantification (Matrix effect is compensated) instrument->result

Caption: Logic of matrix-matched calibration for accurate results.

References

Technical Support Center: Isopropalin Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the extraction efficiency of Isopropalin from challenging clay soil matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from clay soils, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Recovery of this compound

  • Question: We are experiencing consistently low recovery of this compound from our clay soil samples. What are the likely causes and how can we improve our yield?

  • Answer: Low recovery of this compound from clay soils is a common challenge primarily due to its strong adsorption to clay particles and organic matter. Here are the potential causes and recommended solutions:

    • Strong Adsorption to Clay Minerals: this compound, a dinitroaniline herbicide, can bind strongly to the surface of clay minerals like kaolinite and smectite through various mechanisms including hydrogen bonding and van der Waals forces.[1] The high surface area of clay provides numerous sites for adsorption.[2]

      • Solution 1: Optimize Solvent System: The choice of extraction solvent is critical. While non-polar solvents might seem appropriate for the relatively non-polar this compound, a more polar solvent or a mixture is often needed to disrupt the interactions with the polar clay surface. Acetonitrile, commonly used in the QuEChERS method, is a good starting point.[3][4] For strongly bound residues, a mixture of water and a miscible organic solvent like methanol or acetonitrile can be more effective.[5][6]

      • Solution 2: Adjust pH of Extraction Solvent: The surface charge of clay minerals is pH-dependent.[7][8] Adjusting the pH of the extraction solvent can alter the surface charge of the clay and the charge of this compound, potentially reducing their affinity. For many pesticides, adjusting the pH to a neutral or slightly alkaline range (pH 7-8) can decrease their affinity for clay surfaces.[5]

      • Solution 3: Employ Advanced Extraction Techniques: Methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can provide the necessary energy to overcome the strong analyte-matrix interactions.[5][9]

    • High Organic Matter Content: Clay soils rich in organic matter can further sequester this compound, making it less available for extraction.[10][11]

      • Solution: Sample Pre-treatment: While complete removal of organic matter is not always feasible or desirable, ensuring the sample is properly dried, ground, and sieved increases the surface area for solvent interaction.[5]

    • Inefficient Extraction Method: The chosen extraction method may not be vigorous enough to desorb this compound from the clay matrix.

      • Solution: Method Optimization: If using a shaker, increase the shaking time and speed. For QuEChERS, ensure vigorous shaking immediately after the addition of salts to facilitate partitioning.[3] For UAE, optimize parameters such as sonication time, temperature, and solvent volume.[12][13]

Issue 2: Poor Reproducibility (High Relative Standard Deviation - RSD)

  • Question: Our this compound recovery rates are highly variable between replicate samples. What could be causing this inconsistency?

  • Answer: Poor reproducibility is often linked to the heterogeneous nature of soil samples and inconsistencies in the extraction procedure.

    • Inhomogeneous Sample: Clay soils can be highly heterogeneous, with variations in clay content, organic matter, and this compound distribution even within a small sample.

      • Solution: Thorough Homogenization: Before taking a subsample for extraction, it is crucial to thoroughly homogenize the entire soil sample by sieving and mixing.[5]

    • Variable Moisture Content: The water content in the soil can significantly affect the extraction efficiency. Inconsistent drying of samples will lead to variable results.

      • Solution: Consistent Sample Preparation: Air-dry all soil samples to a consistent moisture level before extraction. For very dry clay soils, a rehydration step by adding a specific amount of water and allowing it to equilibrate before adding the extraction solvent can improve consistency.[3]

    • Inconsistent Procedural Steps: Minor variations in solvent volumes, extraction times, shaking speeds, or temperature can lead to significant differences in recovery.

      • Solution: Standardize the Protocol: Ensure all experimental parameters are precisely controlled and documented for each sample. Use calibrated equipment and follow a standard operating procedure (SOP) meticulously.

Issue 3: Matrix Effects in Analytical Detection

  • Question: We observe signal suppression or enhancement in our LC-MS/MS analysis, suggesting matrix effects from co-extracted components. How can we mitigate this?

  • Answer: Clay soils are complex matrices, and co-extraction of interfering compounds is a common problem leading to matrix effects.

    • Co-extraction of Interfering Substances: Organic matter, humic substances, and other soil components can be co-extracted with this compound and interfere with its detection.[14]

      • Solution 1: Incorporate a Cleanup Step: A cleanup step after extraction is essential. Dispersive solid-phase extraction (d-SPE) is a key part of the QuEChERS method and is effective at removing many interferences.[4][15] Common sorbents for cleanup include:

        • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.

        • C18 (Octadecylsilane): Removes non-polar interferences like lipids.

        • GCB (Graphitized Carbon Black): Removes pigments and sterols (use with caution as it can adsorb planar analytes like this compound).

      • Solution 2: Use Matrix-Matched Standards: Preparing calibration standards in a blank clay soil extract that has undergone the same extraction and cleanup procedure can help to compensate for matrix effects.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most recommended extraction method for this compound from clay soil? A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for its balance of efficiency, speed, and cost-effectiveness for pesticide residue analysis in soil.[10] It can be optimized for clay matrices by adjusting the solvent system and incorporating an appropriate d-SPE cleanup step. For particularly challenging clay soils, Ultrasound-Assisted Extraction (UAE) can be a powerful alternative to enhance recovery.[9]

Q2: How critical is the soil's pH for this compound extraction? A2: Soil pH can significantly influence the binding of this compound to clay particles.[8][16][17] At different pH values, both the surface charge of the clay minerals and the potential for this compound to be protonated or deprotonated can change, affecting its solubility and adsorption. While this compound is a neutral molecule over a wide pH range, extreme pH conditions in the soil or extraction solvent can impact its stability and interaction with the matrix. It is recommended to buffer the extraction solvent to a neutral or slightly alkaline pH to improve recovery.[5]

Q3: What role does the cation exchange capacity (CEC) of the clay play in this compound binding? A3: The Cation Exchange Capacity (CEC) is a measure of the soil's ability to hold positively charged ions. While this compound is a neutral molecule, the exchangeable cations on the clay surface can influence the overall surface chemistry and the way water and organic molecules interact with the clay.[1] Clays with high CEC, like smectite, tend to have a higher surface reactivity and can bind organic molecules more strongly than clays with low CEC, like kaolinite.[1]

Q4: Which solvents are most suitable for this compound extraction from clay? A4: Acetonitrile is the most commonly used and effective solvent in the QuEChERS method for pesticide extraction from soil due to its ability to extract a wide range of pesticides and its partial miscibility with water, which facilitates the salting-out effect.[3][4] For methods like UAE, mixtures of water with methanol or acetonitrile have proven effective for extracting herbicides from soil.[5] The choice of solvent should be optimized based on the specific soil type and analytical method.

Q5: Can I use the same extraction protocol for different types of clay soils? A5: While a general protocol can be a good starting point, it is highly recommended to optimize the extraction method for each specific type of clay soil. The composition of clay soils can vary significantly in terms of clay mineralogy (e.g., kaolinite vs. smectite), organic matter content, pH, and CEC, all of which can affect extraction efficiency.[10][18]

Data Presentation

Table 1: Comparison of Recovery Rates for Pesticides from Soil Using Different Extraction Methods. (Note: Data for this compound is limited; this table provides a general comparison for various pesticides in soil matrices to guide method selection.)

Extraction MethodPesticide ClassSoil TypeRecovery (%)Reference
QuEChERSVarious HerbicidesNot Specified89 - 101[5]
QuEChERSDinitroanilines (e.g., Pendimethalin)Loamy-Clay~85 - 105[5]
Matrix Solid-Phase Dispersion (MSPD)VariousNot Specified72.4 - 120[19]
Liquid-Liquid Extraction (LLE)VariousNot Specified70.6 - 120[19]
Microwave-Assisted Extraction (MAE)Explosives2.5% Organic Matter> 80[20]
Pressurized Solvent Extraction (PSE)ExplosivesNot Specified65 - 112[20]

Table 2: Effect of d-SPE Cleanup Sorbents on Pesticide Recovery. (General guidance on sorbent selection for cleanup of soil extracts)

SorbentTarget Interferences RemovedPotential for this compound LossReference
PSA (Primary Secondary Amine)Organic acids, fatty acids, sugarsLow[4][15]
C18 (Octadecylsilane)Lipids, non-polar compoundsLow[4][15]
GCB (Graphitized Carbon Black)Pigments (e.g., chlorophyll), sterolsHigh (due to planar structure of this compound)[4]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Extraction from Clay Soil

This protocol is an adaptation of the standard QuEChERS method, optimized for clay soil matrices.[3][5]

1. Sample Preparation:

  • Air-dry the clay soil sample at room temperature (20-25°C) for 24-48 hours or until a constant weight is achieved.
  • Gently disaggregate the soil and sieve it through a 2 mm mesh to remove stones and large debris.
  • Thoroughly homogenize the sieved soil by mixing.
  • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
  • If the soil is very dry (low moisture content), add 7 mL of deionized water, vortex for 1 minute, and allow it to hydrate for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • If using an internal standard, add it at this stage.
  • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate).
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at ≥ 3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge at a high speed (e.g., ≥ 5000 x g) for 2 minutes.
  • The purified supernatant is now ready for analysis (e.g., by LC-MS/MS or GC-MS).

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Clay Soil

This protocol provides a general procedure for UAE.[5][9] Optimization of parameters is recommended for specific soil types.

1. Sample Preparation:

  • Prepare the clay soil sample as described in Protocol 1 (air-dried, sieved, and homogenized).
  • Weigh 5 g of the prepared soil into a glass extraction vessel.

2. Extraction:

  • Add 20 mL of the extraction solvent (e.g., a mixture of acetonitrile:water, 80:20 v/v).
  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.
  • Sonicate for 15-30 minutes at a controlled temperature (e.g., 25-40°C).

3. Post-Extraction:

  • After sonication, centrifuge the sample at ≥ 3000 x g for 10 minutes to separate the soil from the extract.
  • The supernatant can be further cleaned using Solid-Phase Extraction (SPE) as described in Protocol 3.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup of Soil Extract

This protocol is for the cleanup of the extract obtained from methods like UAE.[21][22][23]

1. Cartridge Conditioning:

  • Pass 5 mL of the elution solvent (e.g., ethyl acetate) through a C18 SPE cartridge.
  • Pass 5 mL of the extraction solvent (e.g., acetonitrile:water, 80:20 v/v) through the cartridge. Do not allow the cartridge to dry out.

2. Sample Loading:

  • Take a known volume of the soil extract (e.g., 5 mL).
  • Dilute the extract with deionized water to reduce the organic solvent concentration to <10%.
  • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

3. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.
  • Dry the cartridge by applying a vacuum for 10-15 minutes.

4. Elution:

  • Elute the retained this compound with a suitable organic solvent (e.g., 5 mL of ethyl acetate or acetonitrile).
  • Collect the eluate. The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis prep1 Air-dry Soil prep2 Sieve (2 mm) prep1->prep2 prep3 Homogenize prep2->prep3 prep4 Weigh Sample prep3->prep4 extr1 Add Solvent (e.g., Acetonitrile) prep4->extr1 extr2 Shake / Sonicate extr1->extr2 extr3 Add Salts (QuEChERS) extr2->extr3 QuEChERS extr4 Centrifuge extr2->extr4 UAE extr3->extr4 QuEChERS clean1 d-SPE / SPE extr4->clean1 clean2 Vortex & Centrifuge clean1->clean2 d-SPE analysis1 LC-MS/MS or GC-MS clean1->analysis1 SPE clean2->analysis1 d-SPE

Caption: General experimental workflow for this compound extraction from clay soil.

troubleshooting_workflow start Low this compound Recovery cause1 Strong Adsorption to Clay? start->cause1 cause2 Inefficient Extraction? start->cause2 cause3 Matrix Effects? start->cause3 sol1a Optimize Solvent System cause1->sol1a Yes sol1b Adjust pH cause1->sol1b Yes sol1c Use UAE / MAE cause1->sol1c Yes sol2a Increase Shaking Time/Speed cause2->sol2a Yes sol2b Optimize UAE Parameters cause2->sol2b Yes sol3a Add d-SPE/SPE Cleanup Step cause3->sol3a Yes sol3b Use Matrix-Matched Standards cause3->sol3b Yes end Improved Recovery sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol3a->end sol3b->end

Caption: Troubleshooting workflow for low this compound recovery from clay soils.

References

Technical Support Center: Optimizing GC-MS for Dinitroaniline Herbicide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of dinitroaniline herbicides.

Frequently Asked Questions (FAQs)

Q1: What are the most common dinitroaniline herbicides I am likely to encounter?

A1: The most commonly analyzed dinitroaniline herbicides include Trifluralin, Pendimethalin, Ethalfluralin, and Benfluralin. Your specific target analytes will depend on your research focus and the geographical region of your samples.

Q2: What is the best sample preparation technique for dinitroaniline herbicides in complex matrices like soil or vegetables?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting a broad range of pesticides, including dinitroanilines, from various matrices.[1][2] It involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[1]

Q3: Which GC column is recommended for dinitroaniline herbicide analysis?

A3: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., ZB-5MS, HP-5ms), is a robust choice for the separation of dinitroaniline herbicides.[3] These columns provide good resolution and thermal stability.

Q4: What are the typical GC-MS parameters for this analysis?

A4: While optimal parameters should be determined empirically, a good starting point is outlined in the tables below. These include recommended temperature programs, injection parameters, and mass spectrometry settings.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography & Peak Shape Issues

Q: My peaks are tailing. What could be the cause and how do I fix it?

A: Peak tailing is a common issue and can be caused by several factors. The logical flow for troubleshooting this is as follows:

G Troubleshooting Peak Tailing start Peak Tailing Observed inlet Check Inlet Liner start->inlet column Evaluate Column Condition start->column temp Review Temperatures start->temp sample Consider Sample Matrix start->sample inlet_sol Replace/Clean Liner Use Deactivated Liner inlet->inlet_sol Contaminated or Active? column_sol Trim Front of Column (10-20 cm) Condition or Replace Column column->column_sol Contaminated or Degraded? temp_sol Optimize Inlet Temperature (Too low can cause condensation, too high can cause degradation) temp->temp_sol Sub-optimal? sample_sol Improve Sample Cleanup Use Matrix-Matched Standards sample->sample_sol Complex Matrix?

Caption: Troubleshooting workflow for peak tailing.

Q: I am observing split peaks for my analytes. What should I investigate?

A: Peak splitting can arise from issues in the injection process or column installation. Key areas to check include:

  • Improper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.

  • Injector Issues: A dirty or active inlet liner can cause peak splitting. Consider replacing the liner.

  • Solvent Mismatch: Injecting a polar solvent (like acetonitrile from a QuEChERS extract) into a non-polar column can cause peak splitting. A solvent exchange to a more compatible solvent like hexane or iso-octane may be necessary.[1]

  • Injection Volume: Too large an injection volume can lead to backflash and peak splitting.

Sensitivity and Detection Issues

Q: I am not seeing any peaks for my standards or samples. Where should I start troubleshooting?

A: The absence of peaks is a critical issue that requires a systematic check of your GC-MS system.

G Troubleshooting No Peaks start No Peaks Detected syringe Check Syringe & Autosampler start->syringe inlet_params Verify Inlet Parameters start->inlet_params column_flow Confirm Column Flow start->column_flow ms_system Check MS System start->ms_system syringe_sol Syringe blocked? Sample in vial? Autosampler functioning? syringe->syringe_sol inlet_sol Correct injection mode? Septum leak? inlet_params->inlet_sol flow_sol Carrier gas on? Correct flow rate set? column_flow->flow_sol ms_sol Filament on? Detector voltage correct? Vacuum stable? ms_system->ms_sol

Caption: Systematic check for the absence of peaks.

Q: My sensitivity has decreased over a series of injections. What is the likely cause?

A: A gradual decrease in sensitivity often points to contamination in the system.

  • Inlet Liner: The inlet liner is the first point of contact for the sample and is prone to contamination from non-volatile matrix components. Regular replacement is crucial.

  • GC Column: Contamination can build up at the head of the column. Trimming 10-20 cm from the front of the column can restore performance.

  • MS Ion Source: The MS ion source can become contaminated over time, leading to reduced ionization efficiency. The source may require cleaning.[4]

Quantitation and Matrix Effects

Q: My quantitative results are inconsistent and often higher than expected in real samples compared to solvent standards. What could be the reason?

A: This is likely due to matrix effects, where co-eluting compounds from the sample matrix enhance the analyte signal.[5] To address this:

  • Improve Sample Cleanup: Use a more effective dSPE cleanup sorbent in your QuEChERS protocol to remove more of the interfering matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been through the entire sample preparation process.[5] This helps to compensate for the signal enhancement caused by the matrix.

Data Presentation

Table 1: Recommended GC-MS Parameters for Dinitroaniline Herbicide Analysis
ParameterRecommended Setting
GC System
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (Constant Flow)
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program
Initial Temperature70 °C (hold 2 min)
Ramp 125 °C/min to 180 °C
Ramp 25 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
Table 2: Example GC-MS/MS MRM Transitions for Common Dinitroaniline Herbicides
CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
Trifluralin306264-5
Pendimethalin28116219110
Benfluralin2922641605
Ethalfluralin31625928810

Note: The optimal collision energies should be determined experimentally on your specific instrument.[6]

Experimental Protocols

QuEChERS Sample Preparation for Soil or Vegetable Samples

This protocol is a general guideline based on the AOAC official method.[2]

1. Sample Extraction:

  • Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.[2]
  • Add 10-15 mL of acetonitrile.
  • Add an appropriate internal standard.
  • Shake vigorously for 1 minute.
  • Add the contents of a buffered extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at >3000 rcf for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing magnesium sulfate and a sorbent (e.g., PSA - Primary Secondary Amine).
  • Vortex for 30 seconds.
  • Centrifuge at >5000 rcf for 2 minutes.
  • Collect the supernatant for GC-MS analysis.

The overall workflow can be visualized as follows:

G QuEChERS Experimental Workflow start Homogenized Sample extraction Add Acetonitrile & Salts Shake & Centrifuge start->extraction cleanup Transfer Supernatant to dSPE Tube Vortex & Centrifuge extraction->cleanup analysis GC-MS Analysis cleanup->analysis

Caption: General workflow for QuEChERS sample preparation.

References

Technical Support Center: Isopropalin Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Isopropalin degradation during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during storage?

A1: this compound is a dinitroaniline herbicide used for pre-emergent control of grasses and broadleaf weeds.[1] Like many chemical compounds, this compound can degrade over time, especially when exposed to certain environmental factors. This degradation can lead to a decrease in the concentration of the active ingredient in your samples, resulting in inaccurate analytical results and potentially compromising research data. The primary concern is ensuring that the measured concentration reflects the actual concentration in the original sample.

Q2: What are the main factors that cause this compound degradation in stored samples?

A2: The primary factors contributing to this compound degradation are:

  • Light Exposure: this compound is susceptible to decomposition by UV irradiation.[2][3] Photodegradation is a significant concern for dinitroaniline herbicides.[4][5]

  • Elevated Temperature: Higher temperatures can accelerate the rate of chemical degradation.[6] While specific thermal degradation pathways for this compound in solution are not extensively documented, heating can cause the emission of toxic fumes.[7]

  • pH of the Solution: The stability of many pesticides is pH-dependent. Alkaline conditions (pH > 7) can cause rapid degradation of some pesticides through a process called alkaline hydrolysis.[8][9] While specific data for this compound is limited, it is a common issue for many pesticide classes.

  • Solvent Choice: The solvent used to dissolve this compound can influence its stability. While this compound is readily soluble in many organic solvents like acetone, hexane, methanol, and acetonitrile, the choice of solvent can impact degradation rates.[3]

  • Presence of Oxidizing Agents: Although less documented for this compound specifically, oxidative degradation is a common pathway for many organic molecules.[10]

Q3: What are the ideal storage conditions for this compound analytical standards and samples?

A3: To minimize degradation, this compound samples and standards should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 0-6°CTo slow down chemical degradation processes.[11] Avoid freezing.[2]
Light In the dark (e.g., amber vials, stored in a dark cabinet or box)To prevent photodegradation.[2][3]
Container Tightly sealed, inert glass containers (e.g., amber glass vials with PTFE-lined caps)To prevent solvent evaporation and exposure to air/moisture.
Atmosphere Consider purging with an inert gas (e.g., nitrogen or argon) before sealingTo minimize potential oxidative degradation.

Q4: Can I use preservatives to extend the shelf-life of my this compound solutions?

A4: The use of chemical preservatives for pesticide analytical standards is not a widespread practice, as the preservatives themselves could potentially interfere with the analysis. However, for aqueous samples, adjusting the pH to a slightly acidic level (around pH 4-5) can help prevent alkaline hydrolysis for many pesticides.[8][9] The use of antioxidants, such as BHA (Butylated hydroxyanisole) and BHT (Butylated hydroxytoluene), is common in food preservation to prevent oxidation and could theoretically be explored for preserving standards, but their compatibility and potential for analytical interference would need to be thoroughly validated.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and analysis of this compound samples.

Problem Potential Cause Troubleshooting Steps
Decreasing this compound concentration in calibration standards over time. Degradation due to improper storage. 1. Verify Storage Conditions: Ensure standards are stored at 0-6°C, protected from light, and in tightly sealed amber vials. 2. Check Solvent Integrity: Evaporation of solvent can concentrate the standard. Ensure caps are securely tightened. 3. Prepare Fresh Standards: If degradation is suspected, prepare a fresh stock solution from a certified reference material and compare its response to the older standard.
Appearance of unknown peaks in chromatograms of stored samples. Formation of degradation products. 1. Review Storage History: Note the sample's exposure to light, temperature fluctuations, and storage duration. 2. Analyze a Freshly Prepared Sample: Compare the chromatogram of the stored sample to a freshly prepared one to confirm the presence of new peaks. 3. Consider Degradation Pathways: The primary known degradation pathway is photodegradation. Thermal degradation is also possible. 4. Mass Spectrometry Analysis: If available, use GC-MS or LC-MS to identify the mass of the unknown peaks to help elucidate their structure.
Poor reproducibility of results between different storage containers. Inconsistent storage conditions or container contamination. 1. Standardize Containers: Use high-quality, inert amber glass vials with PTFE-lined caps for all samples and standards. 2. Ensure Uniform Storage: Store all related samples and standards in the same location under identical conditions. 3. Container Cleaning: Ensure containers are scrupulously clean and free from any residues that could catalyze degradation.
Significant drop in this compound concentration after dilution in an aqueous matrix. Alkaline hydrolysis. 1. Measure pH: Check the pH of the aqueous matrix. If it is neutral or alkaline, this could be the cause. 2. Adjust pH: Before adding the this compound standard, adjust the pH of the aqueous matrix to be slightly acidic (pH 4-5) using a suitable buffer. 3. Analyze Immediately: Analyze samples as soon as possible after preparation in an aqueous matrix.

Experimental Protocols

Protocol 1: General Procedure for Preparation and Storage of this compound Stock and Working Standards

  • Materials:

    • This compound certified reference material (CRM)

    • High-purity solvent (e.g., methanol, hexane, or acetone, pesticide residue grade)

    • Class A volumetric flasks

    • Calibrated analytical balance

    • Amber glass vials with PTFE-lined screw caps

  • Preparation of Stock Standard (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound CRM into a 10 mL volumetric flask.

    • Dissolve the CRM in a small amount of the chosen solvent.

    • Bring the flask to volume with the solvent.

    • Stopper the flask and mix thoroughly by inversion.

    • Transfer the stock solution to an amber glass vial, tightly seal the cap, and label it clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Preparation of Working Standards (e.g., 1-10 µg/mL):

    • Perform serial dilutions of the stock solution using volumetric flasks and pipettes to achieve the desired concentrations.

    • Transfer the working standards to individual amber glass vials, seal, and label appropriately.

  • Storage:

    • Store all stock and working standard solutions in a refrigerator at 0-6°C and in the dark.

    • Before use, allow the solutions to equilibrate to room temperature to ensure accurate volume measurements.

Protocol 2: Stability Study of this compound in a Specific Solvent

  • Objective: To determine the stability of this compound in a chosen solvent under different storage conditions.

  • Procedure:

    • Prepare a fresh stock solution of this compound (e.g., 100 µg/mL) in the solvent of interest.

    • Divide the stock solution into several amber glass vials.

    • Store the vials under different conditions:

      • Condition A (Recommended): 4°C in the dark.

      • Condition B (Room Temperature): 25°C in the dark.

      • Condition C (Elevated Temperature - Accelerated Study): 40°C in the dark.

      • Condition D (Light Exposure): 25°C exposed to ambient laboratory light.

    • At specified time points (e.g., Day 0, Day 7, Day 14, Day 30, and then monthly), analyze the concentration of this compound in one vial from each storage condition using a validated analytical method (e.g., GC-ECD or GC-MS).

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time for each storage condition.

    • Determine the time at which the concentration drops below a certain threshold (e.g., 90% of the initial concentration) to establish a recommended shelf-life under those conditions.

Visualizations

Isopropalin_Degradation_Pathway This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products degradation UV_Light UV Light (Photodegradation) UV_Light->this compound High_Temp High Temperature (Thermal Degradation) High_Temp->this compound Alkaline_pH Alkaline pH (Hydrolysis) Alkaline_pH->this compound

Caption: Factors influencing this compound degradation.

Experimental_Workflow_Stability_Study cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Standard Prepare this compound Standard Solution Aliquot Aliquot into Vials Prep_Standard->Aliquot Storage_A Condition A: 4°C, Dark Aliquot->Storage_A Storage_B Condition B: 25°C, Dark Aliquot->Storage_B Storage_C Condition C: 40°C, Dark Aliquot->Storage_C Storage_D Condition D: 25°C, Light Aliquot->Storage_D Time_Points Analyze at Time Points (t=0, 7, 14, 30... days) Storage_A->Time_Points Storage_B->Time_Points Storage_C->Time_Points Storage_D->Time_Points Analytical_Method Validated Analytical Method (e.g., GC-ECD) Time_Points->Analytical_Method Data_Analysis Calculate % Remaining and Determine Shelf-Life Analytical_Method->Data_Analysis

Caption: Workflow for an this compound stability study.

Troubleshooting_Logic Start Inconsistent Analytical Results for this compound Degradation_Suspected Degradation is Likely Start->Degradation_Suspected Check_Storage Check Storage Conditions (Temp, Light, Container) Implement_Controls Implement Strict Storage Controls: - Refrigerate (0-6°C) - Protect from Light - Use Inert Vials Check_Storage->Implement_Controls Check_Standards Prepare Fresh Standards and Compare Check_Standards->Implement_Controls Check_pH Check pH of Aqueous Samples Adjust_pH Adjust pH to Acidic Range (pH 4-5) for Aqueous Samples Check_pH->Adjust_pH Degradation_Suspected->Check_Storage Yes Degradation_Suspected->Check_Standards Yes Degradation_Suspected->Check_pH Yes, for aqueous samples Reanalyze Re-analyze Samples Implement_Controls->Reanalyze Adjust_pH->Reanalyze

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Enhancing Isopropalin Detection in Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Isopropalin detection in water samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound in water, providing potential causes and solutions in a straightforward question-and-answer format.

Sample Preparation & Extraction

Q1: I am experiencing low recovery of this compound during Solid-Phase Extraction (SPE). What are the possible causes and solutions?

A1: Low recovery in SPE is a common issue. Here are the likely causes and how to address them:

  • Inappropriate Sorbent Selection: this compound is a non-polar compound. A reverse-phase sorbent like C18 is generally suitable. If you are using a different type of sorbent, consider switching.

  • Improper Conditioning or Equilibration: Failure to properly activate and prepare the sorbent bed can lead to poor retention of the analyte.[1]

    • Solution: Ensure the cartridge is conditioned with a water-miscible organic solvent (e.g., methanol or acetonitrile) and then equilibrated with reagent water before loading the sample.[1]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.

    • Solution: Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.

  • Sample pH: The pH of the water sample can influence the chemical form of this compound and its interaction with the sorbent.

    • Solution: While this compound is generally neutral, ensure the sample pH is near neutral (6-8) unless your validated method specifies otherwise.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent.

    • Solution: Use a stronger, non-polar solvent for elution. A mixture of acetone and n-hexane or ethyl acetate can be effective.[2] Consider performing multiple small-volume elutions and combining the fractions. Soaking the sorbent with the elution solvent for a few minutes can also improve recovery.[3]

  • High Flow Rate: Loading the sample or eluting the analyte too quickly can prevent efficient interaction with the sorbent.[4]

    • Solution: Maintain a slow and consistent flow rate during sample loading and elution (typically 1-2 mL/min).[1]

Q2: My this compound recoveries are inconsistent between samples. What could be the cause?

A2: Poor reproducibility is often linked to variations in the sample preparation process.

  • Inconsistent Sample Matrix: Water samples from different sources can have varying levels of organic matter and interfering compounds, which can affect extraction efficiency.

  • Variable Particulate Matter: Suspended solids in water samples can clog the SPE cartridge, leading to inconsistent flow rates and recoveries.

    • Solution: Centrifuge or filter water samples before extraction to remove particulate matter.[5]

  • Inconsistent Technique: Manual SPE can be prone to variability.

    • Solution: If possible, use an automated SPE system. If performing manually, ensure consistent timing, volumes, and flow rates for each step.

  • Analyte Instability: this compound can degrade, especially when exposed to UV light.[6]

    • Solution: Collect samples in amber glass bottles and store them in a cool, dark place. Analyze samples as soon as possible after collection.

Chromatographic Analysis (GC-MS)

Q3: I'm observing poor peak shape (tailing or fronting) for this compound in my GC-MS analysis. How can I improve it?

A3: Peak shape issues can compromise resolution and integration, affecting quantification.

  • Peak Tailing: This is often caused by active sites in the GC system.[7]

    • Causes:

      • Contamination in the inlet liner.

      • Active sites on the column due to phase degradation.

      • Improperly installed column.

    • Solutions:

      • Replace the inlet liner or use a deactivated liner.[7]

      • Trim the first few centimeters of the analytical column.

      • Ensure a clean, square cut on the column ends and correct installation depth in the inlet and detector.

  • Peak Fronting: This is typically a sign of column overload.[7][8]

    • Causes:

      • Injecting too much sample.

      • The sample concentration is too high.

    • Solutions:

      • Reduce the injection volume.

      • Dilute the sample extract.

      • Use a column with a thicker stationary phase film, which has a higher sample capacity.[9]

  • Split or Broad Peaks: These can result from improper injection technique or incompatible solvent/temperature conditions in splitless injection.[9]

    • Solution:

      • Ensure the initial oven temperature is about 20°C below the boiling point of the injection solvent to allow for proper solvent and thermal focusing.[9]

      • Check for a proper column cut and installation.

Q4: The sensitivity of my GC-MS analysis for this compound is low. How can I enhance it?

A4: Low sensitivity can be due to a variety of factors from sample preparation to instrument settings.

  • Insufficient Sample Concentration: this compound is often present at trace levels in water.

    • Solution: Employ a pre-concentration step during sample preparation, such as SPE or liquid-liquid extraction (LLE), to increase the analyte concentration in the final extract.[10][11]

  • Leaks in the GC-MS System: Air leaks can increase background noise and reduce sensitivity.

    • Solution: Perform a leak check of the entire system, paying close attention to the septum, ferrules, and column connections.[12][13]

  • Sub-optimal MS Parameters: The mass spectrometer settings may not be optimized for this compound.

    • Solution: Ensure the MS is properly tuned. Use Selected Ion Monitoring (SIM) mode for quantification, which is significantly more sensitive than full scan mode. Select appropriate quantifier and qualifier ions for this compound.

  • Contaminated Ion Source: A dirty ion source will lead to a significant drop in sensitivity.

    • Solution: Clean the ion source, repeller, and lenses according to the manufacturer's instructions.

Matrix Effects (LC-MS/MS)

Q5: I suspect matrix effects are impacting my LC-MS/MS quantification of this compound. How can I identify and mitigate this?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples like environmental water.[14][15][16]

  • Identifying Matrix Effects:

    • Compare the peak area of a standard in pure solvent to the peak area of the same standard spiked into a blank sample extract. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use a more rigorous SPE cleanup protocol to remove interfering matrix components.[14]

    • Chromatographic Separation: Optimize the LC gradient to separate this compound from co-eluting matrix components.[17]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank water extract that is free of this compound. This helps to compensate for consistent matrix effects.[11]

    • Use of an Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects, as it will be affected in the same way as the native analyte.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of dinitroaniline herbicides, including this compound, in water samples.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
GC-MS/MSVA-DLLME0.3 - 3.3 µg/L0.4 - 2 µg/kg (in water)64.1 - 87.9[18]
UPLC-MS/MS--0.010 mg/kg75.9 - 113[19]
Liquid-Liquid MicroextractionSupramolecular Solvent3.0 - 5.5 µg/L-97.5 - 100[20]

Note: LOD and LOQ values can vary significantly based on the specific instrument, experimental conditions, and calculation method.[21][22][23][24][25]

Experimental Protocols

1. Solid-Phase Extraction (SPE) for this compound in Water (General Protocol)

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

  • Cartridge Conditioning:

    • Pass 5-10 mL of a water-miscible organic solvent (e.g., methanol or acetonitrile) through the C18 SPE cartridge.

    • Do not allow the sorbent to go dry.

  • Cartridge Equilibration:

    • Pass 5-10 mL of reagent water through the cartridge, again ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass the pre-filtered water sample (typically 100-1000 mL) through the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5-10 mL of reagent water or a weak organic-water mixture to remove polar interferences.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound with a small volume (e.g., 2 x 2 mL) of a non-polar solvent such as ethyl acetate or an acetone/hexane mixture.

    • Collect the eluate in a clean collection tube.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS or LC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, ZB-5), is suitable for this compound analysis.

  • Injection: Use a splitless injection mode to maximize the transfer of the analyte onto the column for trace-level analysis.

  • Oven Temperature Program:

    • Initial Temperature: 60-80°C (hold for 1-2 minutes).

    • Ramp: 10-20°C/minute to 280-300°C.

    • Final Hold: 5-10 minutes. (This program should be optimized for your specific column and instrument to ensure good separation and peak shape.)

  • Mass Spectrometer:

    • Operate in Electron Ionization (EI) mode.

    • For high sensitivity, use Selected Ion Monitoring (SIM) mode. Select at least two or three characteristic ions for this compound for quantification and confirmation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection (Amber Glass) Filtration 2. Filtration/Centrifugation (Remove Particulates) SampleCollection->Filtration SPE 3. Solid-Phase Extraction (C18 Cartridge) Filtration->SPE Elution 4. Elution (e.g., Ethyl Acetate) SPE->Elution Concentration 5. Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution 6. Reconstitution (e.g., Hexane) Concentration->Reconstitution GCMS_Analysis 7. GC-MS Analysis (SIM Mode) Reconstitution->GCMS_Analysis Data_Processing 8. Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for this compound analysis in water.

Troubleshooting_Low_Recovery Start Problem: Low this compound Recovery CheckSPE Check SPE Protocol Start->CheckSPE CheckSorbent Correct Sorbent? (e.g., C18) CheckSPE->CheckSorbent CheckConditioning Proper Conditioning/ Equilibration? CheckSorbent->CheckConditioning Yes Solution1 Solution: Use Reverse-Phase Sorbent CheckSorbent->Solution1 No CheckElution Elution Solvent Strong Enough? CheckConditioning->CheckElution Yes Solution2 Solution: Re-run with Proper Solvent Volumes CheckConditioning->Solution2 No CheckFlowRate Flow Rate Too High? CheckElution->CheckFlowRate Yes Solution3 Solution: Use Stronger Solvent (e.g., Acetone/Hexane) CheckElution->Solution3 No Solution4 Solution: Reduce Flow Rate (1-2 mL/min) CheckFlowRate->Solution4 Yes

Caption: Troubleshooting low SPE recovery.

References

Technical Support Center: Isopropalin Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the stability and storage of Isopropalin standard solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound standard solutions?

A1: this compound is highly soluble in many common organic solvents. Acetonitrile is a frequently used and recommended solvent for preparing stock and working standard solutions of this compound for analytical purposes, such as chromatography.[1] Other suitable solvents include acetone, hexane, benzene, chloroform, diethyl ether, and methanol.[2] Due to its very low water solubility (0.1 mg/L at 25°C), aqueous solutions are not recommended for preparing concentrated standards.[2]

Q2: What are the optimal storage conditions for an this compound standard solution?

A2: To ensure the stability of your this compound standard solution, it should be stored in a cool, dry, and well-ventilated area, protected from light.[3] One supplier of a 100 µg/mL this compound solution in acetonitrile recommends storage at room temperature (20-25°C).[1] However, general best practices for analytical standards often recommend refrigeration (2-8°C) or freezing (≤ -10°C) to minimize solvent evaporation and slow potential degradation, especially for volatile compounds. Always consult the certificate of analysis provided by the standard's manufacturer for specific storage instructions.

Q3: How stable is this compound in solution? What is its expected shelf-life?

A3: this compound is susceptible to decomposition by UV irradiation.[2] Therefore, exposure to direct sunlight or other UV sources will significantly shorten its shelf-life. When stored properly in a tightly sealed, amber glass vial to protect from light and prevent evaporation, an this compound standard solution in acetonitrile can be stable for an extended period. The exact shelf-life depends on the storage temperature and solvent purity. It is recommended to monitor the solution's stability over time, especially if it is used for quantitative analysis.

Q4: Can I store my this compound standard solution in a plastic container?

A4: It is strongly recommended to store this compound standard solutions in glass containers, preferably amber glass to protect against light degradation.[2] Plastic containers should be avoided as plastic may react with the solvent or analyte, or allow for solvent evaporation over time, which would alter the concentration of the standard.[2] For long-term storage, use vials with PTFE-lined caps to ensure a tight seal and prevent leakage or contamination.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly low analytical response or peak area for the this compound standard. 1. Degradation: The solution may have been exposed to light, leading to photodegradation. 2. Evaporation: The container may not have been sealed properly, causing the solvent to evaporate and the concentration to change. 3. Adsorption: The analyte may have adsorbed to the surface of an improper storage container (e.g., certain plastics).1. Prepare a fresh standard solution from a certified reference material. Always store solutions in amber glass vials to protect from light. 2. Ensure vials are tightly capped with PTFE-lined septa. Minimize the headspace in the vial to reduce evaporation. 3. Always use high-quality glass volumetric flasks and vials for preparation and storage.
Precipitate is observed in the standard solution after storage at low temperatures. The solubility of this compound may have been exceeded at the lower temperature, causing it to crystallize out of solution.1. Allow the solution to equilibrate to room temperature. 2. Gently sonicate the solution for 10-15 minutes to ensure the analyte has fully redissolved before use. 3. Visually inspect the solution to confirm that all precipitate has dissolved.
Inconsistent or non-reproducible results when using the standard solution. 1. Contamination: The solvent or glassware used may have been contaminated. 2. Inaccurate Preparation: Errors may have occurred during the initial weighing of the standard or dilution steps. 3. Solution Instability: The solution may be degrading between uses.1. Use high-purity (e.g., HPLC-grade) solvents and thoroughly clean all glassware before use. 2. Review the standard preparation procedure. Ensure the analytical balance is calibrated and proper volumetric techniques are used. 3. Prepare fresh working standards from a stock solution more frequently. Perform a stability study to determine the usable life of the solution under your laboratory's conditions.

Stability Data Summary

While specific, long-term quantitative stability data for this compound solutions is not extensively available in published literature, the table below provides a general guideline based on the known properties of dinitroaniline herbicides and general principles of analytical standard stability. A verification of stability should be performed in your laboratory.

SolventStorage ConditionLight ExposureExpected Stability (Concentration >95% of initial)
Acetonitrile20-25°C (Room Temp)Protected (Amber Vial)Up to 6 months
Acetonitrile2-8°C (Refrigerated)Protected (Amber Vial)Potentially >12 months
Acetonitrile20-25°C (Room Temp)Exposed to Ambient LightDegradation likely within weeks
Methanol2-8°C (Refrigerated)Protected (Amber Vial)Potentially >12 months

Experimental Protocol: this compound Standard Solution Stability Assessment

This protocol outlines a general procedure to assess the stability of an this compound standard solution in your laboratory.

1. Objective: To determine the stability of a prepared this compound standard solution over a defined period under specific storage conditions (e.g., room temperature vs. refrigerated).

2. Materials:

  • This compound certified reference material (CRM)

  • High-purity (HPLC or GC grade) acetonitrile

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

  • Analytical instrument (e.g., HPLC-UV, GC-MS)

3. Procedure:

  • Preparation of Stock Solution (Time 0):

    • Accurately weigh a suitable amount of this compound CRM.

    • Quantitatively transfer the weighed standard to a volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

    • Prepare a working standard by diluting the stock solution to a suitable concentration for your analytical method (e.g., 10 µg/mL).

    • Analyze the freshly prepared working standard in triplicate to establish the initial (Time 0) analytical response (e.g., peak area).

  • Storage:

    • Aliquot the stock solution into several amber glass vials, ensuring minimal headspace.

    • Store the vials under the desired conditions (e.g., a set at 20-25°C and a set at 2-8°C).

  • Analysis at Time Intervals:

    • At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a stored vial from each condition.

    • Allow the solution to equilibrate to room temperature.

    • Prepare a fresh working standard from the stored stock solution.

    • Analyze the working standard in triplicate.

    • For comparison, prepare a fresh stock and working standard at each time interval to analyze alongside the stored standard. This helps to account for instrument variability.

4. Data Analysis:

  • Calculate the average analytical response for the stored standard at each time point.

  • Compare this response to the initial (Time 0) response.

  • The stability is often expressed as the percentage of the initial concentration remaining: (Avg. Response at Time X / Avg. Response at Time 0) * 100%

  • The solution is generally considered stable if the remaining concentration is within a predefined acceptance criterion (e.g., 95-105% of the initial concentration).

Visualizations

Isopropalin_Stability_Factors Factors Affecting this compound Solution Stability Stability This compound Solution Stability StorageTemp Storage Temperature Degradation Chemical Degradation StorageTemp->Degradation influences rate Evaporation Solvent Evaporation StorageTemp->Evaporation higher temp increases Light Light Exposure (UV) Light->Degradation causes photodegradation Solvent Solvent Choice & Purity Solvent->Degradation impurities can catalyze Container Container & Seal Container->Evaporation poor seal increases Degradation->Stability decreases Evaporation->Stability decreases (alters conc.)

Caption: Key factors influencing the stability of this compound standard solutions.

Stability_Workflow Experimental Workflow for Stability Assessment start Start prep_stock Prepare Stock Solution (Time 0) start->prep_stock prep_work Prepare & Analyze Working Standard (T0) prep_stock->prep_work store Aliquot & Store Stock (e.g., 4°C and 25°C) prep_stock->store timepoint Wait for Time Interval (e.g., 1, 3, 6 months) store->timepoint retrieve Retrieve Stored Sample timepoint->retrieve equilibrate Equilibrate to Room Temp retrieve->equilibrate analyze_stored Prepare & Analyze Working Standard from Stored Stock equilibrate->analyze_stored compare Compare Results to Time 0 Data analyze_stored->compare compare->timepoint Next Interval end End compare->end Study Complete

Caption: A typical workflow for conducting a stability study on a standard solution.

References

Minimizing photodegradation of Isopropalin during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing photodegradation of the herbicide Isopropalin during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photodegradation a concern during analysis?

A1: this compound is a dinitroaniline herbicide used to control grasses and broadleaf weeds.[1] It is a photosensitive compound, meaning it is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation.[1] This photodegradation can lead to inaccurate quantification in analytical assays, as the parent compound degrades into other products, resulting in underestimation of its concentration. Therefore, minimizing light exposure during sample preparation and analysis is critical for obtaining reliable and accurate results.

Q2: What is the general mechanism of action for this compound and other dinitroaniline herbicides?

A2: Dinitroaniline herbicides, including this compound, act by disrupting microtubule polymerization in plant cells. They bind to tubulin, the protein subunit of microtubules, preventing their assembly. This disruption of the microtubule cytoskeleton interferes with cell division (mitosis) and cell elongation, ultimately leading to the death of susceptible plants.

Q3: What are the primary degradation products of this compound?

A3: While specific degradation pathways for this compound under analytical conditions are not extensively documented in readily available literature, photodegradation of similar dinitroaniline herbicides like Oryzalin involves processes such as hydrolysis and breaking of chemical bonds. For this compound, potential degradation would likely involve alterations to the dinitroaniline core structure.

Q4: What general precautions should be taken when handling this compound solutions?

A4: To minimize photodegradation, this compound and its solutions should always be protected from light. It is recommended to use amber glass vials or containers wrapped in aluminum foil for storage and during experimental procedures.[2] Work should be conducted in a dimly lit environment or under yellow light to avoid exposure to UV and blue light.[2] Stock solutions should be stored in the dark at a cool and stable temperature as recommended on the safety data sheet.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to photodegradation.

Problem Potential Cause Recommended Solution
Low Analyte Response or Inconsistent Results Photodegradation of this compound in standards or samples.• Prepare fresh standards daily and store them in amber vials or foil-wrapped containers. • Minimize the exposure of samples and standards to ambient light during all steps of the analytical process. • Use an autosampler with a covered tray or inject samples immediately after preparation.
Peak Tailing in HPLC Analysis Co-elution of degradation products with the parent this compound peak.• Optimize the mobile phase composition and gradient to improve the separation of this compound from its potential degradation products. • Ensure the column is properly conditioned and has not degraded. • Check for and clean any contamination in the injector or column.[5][6][7]
Ghost Peaks in Chromatograms Contamination from previously degraded samples or carryover.• Implement a rigorous cleaning protocol for the injection port and column between runs, using a strong solvent. • Run blank injections to ensure the system is clean before analyzing samples.[6][8] • Ensure that the mobile phase is freshly prepared and free of contaminants.[8]
Irreproducible Calibration Curve Degradation of stock or working standard solutions over time.• Prepare stock solutions in a suitable, stable solvent and store them in small aliquots in a freezer, protected from light.[4] • Prepare working standards by diluting the stock solution immediately before use. • Visually inspect standard solutions for any color change or precipitation before use.

Experimental Protocols and Data

While specific quantitative data for this compound photodegradation is limited, a study on the chemically similar dinitroaniline herbicide, Oryzalin, provides valuable insights. The photodegradation of Oryzalin was found to follow first-order kinetics.[9][10]

Table 1: Half-life of Oryzalin under Different Light Conditions and Solvents

Solvent SystemLight SourceHalf-life (hours)
Aqueous IsopropanolUV Light (≥ 290 nm)23.52 - 53.75
Aqueous AcetonitrileUV Light (≥ 290 nm)23.52 - 53.75
Aqueous IsopropanolSunlight (≥ 250 nm)41.23 - 61.43
Aqueous AcetonitrileSunlight (≥ 250 nm)41.23 - 61.43
Data from a study on Oryzalin, a related dinitroaniline herbicide, is presented as a proxy for this compound's potential behavior.[9][10]
Methodology for a Photostability-Indicating HPLC Method (General Protocol)

This protocol provides a general framework for developing an HPLC method suitable for analyzing this compound while minimizing photodegradation.

  • Preparation of Standards and Samples:

    • Prepare stock solutions of this compound in a UV-protected environment, using amber glassware.

    • Use a solvent in which this compound is highly soluble, such as acetonitrile or methanol.[11]

    • Store stock solutions at a low temperature (e.g., -20°C) in the dark.

    • Prepare working standards and samples in amber vials immediately before analysis.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used for herbicide analysis.

    • Detector: A UV detector set at the wavelength of maximum absorbance for this compound (if known) or a diode array detector (DAD) to monitor a range of wavelengths.

    • Autosampler: If available, use an autosampler with a covered or temperature-controlled tray to protect samples from light and heat.

  • Forced Degradation Study:

    • To develop a stability-indicating method, perform a forced degradation study.[12][13][14][15][16]

    • Expose a solution of this compound to a light source with both UV and visible output for a defined period.[15]

    • Analyze the stressed sample using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.

Visualizations

Isopropalin_Mode_of_Action cluster_0 Plant Cell This compound This compound Complex This compound-Tubulin Complex This compound->Complex Binds to Tubulin α/β-Tubulin Dimers Tubulin->Complex Disrupted_MT Disrupted Microtubule (Polymerization Inhibited) Complex->Disrupted_MT Prevents Polymerization Microtubule Microtubule Microtubule->Disrupted_MT Normal Polymerization Cell_Division Cell Division (Mitosis) Disrupted_MT->Cell_Division Inhibits Cell_Elongation Cell Elongation Disrupted_MT->Cell_Elongation Inhibits Plant_Death Plant Death Cell_Division->Plant_Death Leads to Cell_Elongation->Plant_Death

Caption: Signaling pathway of this compound's herbicidal action.

Experimental_Workflow start Start prep Sample/Standard Preparation (Use Amber Vials, Low Light) start->prep hplc HPLC Analysis (C18 Column, ACN/H2O Gradient) prep->hplc data Data Acquisition (UV/DAD Detector) hplc->data analysis Data Analysis (Peak Integration, Quantification) data->analysis troubleshoot Troubleshooting (Check for Degradation, Contamination) analysis->troubleshoot troubleshoot->prep If issues found end End troubleshoot->end If results are satisfactory

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic start Inconsistent/Low Results check_light Were samples/standards protected from light? start->check_light protect Implement Light Protection: - Amber vials - Low light conditions check_light->protect No check_freshness Are standards fresh? check_light->check_freshness Yes end Re-analyze protect->end prepare_fresh Prepare Fresh Standards check_freshness->prepare_fresh No check_system Check for System Issues: - Peak tailing - Ghost peaks check_freshness->check_system Yes prepare_fresh->end optimize Optimize Method: - Gradient - Column cleaning check_system->optimize Yes check_system->end No optimize->end

References

Technical Support Center: Optimization of QuEChERS Method for Isopropalin in Produce

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of isopropalin in produce. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for QuEChERS extraction?

A1: this compound is a dinitroaniline herbicide with low water solubility (0.1 mg/L at 25°C) and high solubility in organic solvents such as acetonitrile. This makes acetonitrile an excellent choice for the initial extraction step in the QuEChERS protocol, as it efficiently partitions the analyte from the aqueous environment of the produce matrix.

Q2: Which version of the QuEChERS method is most suitable for this compound analysis?

A2: Both the original unbuffered and the buffered versions (AOAC 2007.01 with acetate buffer or EN 15662 with citrate buffer) of the QuEChERS method can be effective for this compound. Dinitroaniline herbicides are generally stable in a pH range of 5-9.[1] Since the buffered methods maintain a pH of around 5-5.5, they can provide a stable environment for this compound during extraction.[2] For routine analysis of a wide range of pesticides, a buffered method is often preferred to ensure the stability of other potentially pH-sensitive compounds.

Q3: I am experiencing low recovery of this compound. What are the common causes and how can I troubleshoot this?

A3: Low recovery of this compound can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete extraction, analyte loss during cleanup, or degradation.

Q4: How do I choose the appropriate dispersive solid-phase extraction (d-SPE) sorbent for this compound analysis?

A4: The choice of d-SPE sorbent depends on the produce matrix.

  • Primary Secondary Amine (PSA): This is the most common sorbent and is effective at removing organic acids, sugars, and some fatty acids. It is a good starting point for most fruit and vegetable matrices.

  • C18 (Octadecyl): This should be added for matrices with high fat content, such as avocado, to remove nonpolar interferences like lipids.

  • Graphitized Carbon Black (GCB): GCB is used for matrices with high pigment content, like spinach and other leafy greens, to remove chlorophyll and carotenoids. However, GCB can adsorb planar molecules, and since this compound has a planar structure, its recovery may be reduced.[3] If GCB is necessary, consider using a smaller amount or a sorbent mixture with a reduced GCB content. Alternatively, adding a small amount of toluene to the acetonitrile extract before d-SPE with GCB can help improve the recovery of planar pesticides.

Q5: What are matrix effects and how can I mitigate them for accurate this compound quantification?

A5: Matrix effects are the alteration of the analytical signal (suppression or enhancement) of the analyte due to co-extracted compounds from the sample matrix. This is a common issue in complex matrices and can lead to inaccurate quantification. To mitigate matrix effects, the use of matrix-matched calibration standards is highly recommended. This involves preparing calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. This approach helps to compensate for any signal suppression or enhancement caused by the matrix components.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Incomplete Extraction: Insufficient shaking or homogenization.- Ensure vigorous shaking for at least 1 minute after adding acetonitrile and again after adding the salting-out salts. - For dry commodities, add an appropriate amount of water to rehydrate the sample before adding acetonitrile.
2. Analyte Loss During d-SPE Cleanup: Adsorption of this compound onto the d-SPE sorbent, particularly GCB.- If using GCB for highly pigmented matrices, use the minimum amount necessary for sufficient cleanup. - Consider using d-SPE tubes with a lower GCB content or alternative sorbents like Z-Sep+. - An alternative is to add toluene to the acetonitrile extract (e.g., 8:3 acetonitrile:toluene) before the d-SPE step with GCB to improve recovery of planar analytes.
3. pH-dependent Degradation: Although dinitroanilines are generally stable between pH 5-9, extreme pH values could potentially affect recovery.[1]- Use a buffered QuEChERS method (AOAC or EN) to maintain a consistent and favorable pH during extraction.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Homogenization: Non-uniform distribution of this compound in the sample.- Ensure the entire sample is thoroughly homogenized before taking a subsample for extraction.
2. Inconsistent Pipetting or Weighing: Errors in the amount of sample, solvent, or standards.- Calibrate and regularly check the accuracy of balances and pipettes.
3. Variable Matrix Effects: Differences in the composition of individual samples.- Prepare matrix-matched standards for each type of produce being analyzed.
High Background or Interfering Peaks in Chromatogram 1. Insufficient Cleanup: Co-extraction of matrix components that interfere with the analysis.- Ensure the correct d-SPE sorbent combination is used for the specific matrix (e.g., add C18 for fatty matrices, use GCB for pigmented matrices). - Increase the amount of d-SPE sorbent, but be mindful of potential analyte loss.
2. Contamination: Contamination from glassware, solvents, or the instrument.- Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Run solvent blanks to check for system contamination.
Poor Peak Shape in GC Analysis 1. Active Sites in the GC System: Interaction of this compound with active sites in the GC inlet or column.- Use a deactivated GC liner and a high-quality, low-bleed GC column. - Perform regular maintenance of the GC inlet, including replacing the liner and septum.
2. Matrix Effects: Co-eluting matrix components can affect the peak shape.- Use matrix-matched standards to assess and compensate for these effects. - Further optimize the d-SPE cleanup to remove more of the interfering matrix components.

Experimental Protocols

Generic QuEChERS Protocol for this compound in High-Water Content Produce (e.g., Tomatoes, Cucumbers)

This protocol is based on the EN 15662 method.

a. Sample Preparation:

  • Homogenize a representative sample of the produce in a high-speed blender.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

b. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add an appropriate internal standard if used.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the EN 15662 salting-out packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

c. Dispersive SPE Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA.

  • Shake for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The supernatant is ready for GC-MS analysis.

Modified QuEChERS Protocol for this compound in Highly Pigmented Produce (e.g., Spinach)

This protocol includes a modification to address the challenges of pigmented matrices.

a. Sample Preparation and Extraction:

  • Follow steps 1a and 1b as described above.

b. Dispersive SPE Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.

  • Shake for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The supernatant is ready for GC-MS analysis.

Note: For improved recovery of this compound when using GCB, consider adding 0.375 mL of toluene to the 1 mL acetonitrile extract before adding it to the d-SPE tube.

Quantitative Data Summary

The following table summarizes expected recovery data for dinitroaniline herbicides in various produce matrices based on available literature for similar compounds and methods. Actual recoveries for this compound should be determined through validation experiments in your laboratory.

Analyte Class Produce Matrix QuEChERS Method d-SPE Cleanup Average Recovery (%) Relative Standard Deviation (RSD) (%)
Dinitroaniline HerbicidesHigh-water content (e.g., Cucumber)EN 15662 (Citrate Buffered)150 mg MgSO₄, 25 mg PSA85 - 110< 15
Dinitroaniline HerbicidesHigh-pigment (e.g., Spinach)EN 15662 (Citrate Buffered)150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB70 - 100< 20
Dinitroaniline HerbicidesHigh-fat (e.g., Avocado)AOAC 2007.01 (Acetate Buffered)150 mg MgSO₄, 50 mg PSA, 50 mg C1880 - 105< 15

Note: This data is representative and intended for guidance. Method performance should be verified in your laboratory.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup d-SPE Cleanup Step Homogenized_Sample 1. Homogenized Produce Sample Add_Acetonitrile 2. Add Acetonitrile & Internal Standard Homogenized_Sample->Add_Acetonitrile Shake1 3. Shake Vigorously Add_Acetonitrile->Shake1 Add_Salts 4. Add QuEChERS Salts Shake1->Add_Salts Shake2 5. Shake Vigorously Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Supernatant 7. Transfer Acetonitrile Supernatant Centrifuge1->Supernatant Upper Layer dSPE_Tube 8. Add to d-SPE Tube Supernatant->dSPE_Tube Shake3 9. Shake dSPE_Tube->Shake3 Centrifuge2 10. Centrifuge Shake3->Centrifuge2 Final_Extract Final Extract for GC-MS Analysis Centrifuge2->Final_Extract Supernatant

Caption: General workflow for the QuEChERS method.

Troubleshooting_Logic Start Low this compound Recovery? Check_Extraction Incomplete Extraction? Start->Check_Extraction Yes Check_Cleanup Analyte Loss During Cleanup? Check_Extraction->Check_Cleanup No Sol_Extraction Ensure vigorous shaking and proper homogenization. Check_Extraction->Sol_Extraction Yes Check_pH Potential pH Degradation? Check_Cleanup->Check_pH No Sol_Cleanup Optimize d-SPE sorbent. - Reduce GCB amount. - Use alternative sorbents. - Add toluene with GCB. Check_Cleanup->Sol_Cleanup Yes Sol_pH Use a buffered QuEChERS method (AOAC or EN). Check_pH->Sol_pH Yes

Caption: Troubleshooting logic for low this compound recovery.

References

Addressing interferences in electrochemical detection of Isopropalin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Electrochemical Detection of Isopropalin

Disclaimer: The following guide is based on general principles of electrochemical analysis for dinitroaniline herbicides and related pesticide compounds. Specific literature on the direct electrochemical detection of this compound is limited. Therefore, some of the troubleshooting steps and protocols are adapted from methods for similar analytes.

Frequently Asked Questions (FAQs)

Q1: What are the common interfering species in the electrochemical detection of this compound?

A1: Interferences in the electrochemical detection of this compound, a dinitroaniline herbicide, can originate from the sample matrix, especially in environmental samples like soil and water. Potential interferents include:

  • Other Pesticides and Herbicides: Compounds with similar chemical structures or redox potentials can cause overlapping signals.

  • Humic and Fulvic Acids: These are naturally occurring organic compounds in soil and water that can adsorb to the electrode surface, causing fouling and suppressing the analytical signal.

  • Metal Ions: Heavy metal ions present in environmental samples can have their own redox peaks or interfere with the electrochemical reaction of the target analyte.

  • Nitrophenolic Compounds: These are common environmental pollutants and can exhibit electrochemical behavior similar to dinitroaniline herbicides.

  • Dissolved Oxygen: Oxygen can be electrochemically reduced and may interfere with the detection of this compound, especially if the detection is based on a reduction process. It is crucial to deoxygenate the solution before analysis, typically by purging with nitrogen gas.

Q2: My voltammetric signal is showing overlapping peaks. How can I improve the selectivity for this compound?

A2: Overlapping peaks are a common challenge when multiple electroactive species are present in the sample. To improve selectivity, consider the following strategies:

  • pH Optimization: The reduction potential of dinitroaniline compounds is often pH-dependent. By adjusting the pH of the supporting electrolyte, you may be able to shift the peak potential of this compound away from that of the interfering species.

  • Electrode Surface Modification: Modifying the working electrode with nanomaterials (e.g., carbon nanotubes, graphene, metal nanoparticles) or molecularly imprinted polymers (MIPs) can enhance selectivity.[1][2][3][4] MIPs, in particular, are designed to have specific recognition sites for the target molecule, offering high selectivity.[3][4]

  • Sample Pre-treatment: Employing a cleanup step before electrochemical analysis can remove many interfering substances. Techniques like solid-phase extraction (SPE) can effectively separate the analyte of interest from the sample matrix.

  • Use of Advanced Voltammetric Techniques: Techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) offer better resolution and discrimination against background currents compared to cyclic voltammetry (CV).[5][6]

Q3: I am observing a very weak signal for this compound. How can I enhance the sensitivity?

A3: Low sensitivity can be a result of a low concentration of the analyte or suboptimal experimental conditions. To improve the signal, you can try the following:

  • Preconcentration Step: Use adsorptive stripping voltammetry. This technique involves accumulating the analyte on the electrode surface for a set period before the potential scan, which significantly enhances the signal.

  • Electrode Modification: Modifying the electrode with nanomaterials can increase the electroactive surface area and improve electron transfer kinetics, leading to a stronger signal.[2]

  • Optimization of Instrumental Parameters: For DPV or SWV, optimizing parameters like pulse amplitude, pulse width, and frequency can improve the peak current.[5]

  • Choice of Supporting Electrolyte: The composition and pH of the supporting electrolyte can influence the electrochemical reaction and, consequently, the signal intensity.

Q4: My voltammogram shows a high background current and is noisy. What are the potential causes?

A4: A high background current and noise can obscure the analytical signal. Common causes include:

  • Contaminated Reagents or Glassware: Ensure that all solutions are prepared with high-purity water and reagents, and that glassware is thoroughly cleaned.

  • Issues with the Reference Electrode: A clogged or improperly placed reference electrode can lead to an unstable potential and noisy signal.[7]

  • Charging Current: A high charging current, especially at fast scan rates or with large electrodes, can contribute to the background. Using a smaller electrode or a slower scan rate can help reduce this.[7]

  • Improper Shielding: Electrical noise from nearby equipment can be picked up by the electrochemical cell. Ensure the cell is properly shielded in a Faraday cage.

Q5: What is electrode fouling and how can I prevent or mitigate it?

A5: Electrode fouling is the adsorption of molecules from the sample or the products of the electrochemical reaction onto the electrode surface. This can passivate the electrode, leading to a decrease in signal over time and poor reproducibility.

  • Prevention:

    • Sample Cleanup: As mentioned, removing potential fouling agents like humic substances through SPE before analysis is very effective.

    • Electrode Modification: Coating the electrode with a protective film, such as Nafion, can prevent the adsorption of interfering species.

  • Mitigation:

    • Electrode Polishing: For solid electrodes like glassy carbon, polishing the surface with alumina slurry between measurements can restore its activity.

    • Electrochemical Cleaning: Applying a specific potential waveform to the electrode in a clean electrolyte solution can sometimes remove adsorbed species.

    • Use of Disposable Electrodes: Screen-printed electrodes are disposable and offer a fresh surface for each measurement, which is a good way to avoid issues with fouling and reproducibility.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No peak or a very small peak is observed. 1. Analyte concentration is below the detection limit.2. Incorrect potential window.3. Working, reference, or counter electrode is not properly connected or immersed.[7]4. The electrode surface is passivated (fouled).1. Use a preconcentration technique (e.g., adsorptive stripping voltammetry).2. Widen the potential scan range to ensure it covers the redox potential of this compound.3. Check all electrode connections and ensure they are making good contact with the solution.4. Polish the working electrode or use a new disposable electrode.
The peak potential has shifted significantly. 1. Change in the pH of the supporting electrolyte.2. Instability of the reference electrode.3. High concentration of the analyte or high scan rate causing quasi-reversible or irreversible behavior.1. Measure and adjust the pH of your sample and standards to be consistent.2. Check the filling solution of the reference electrode and ensure the frit is not clogged.[7]3. Dilute the sample or use a slower scan rate.
The peak shape is broad or distorted. 1. High resistance in the electrochemical cell.2. Slow electron transfer kinetics.3. Adsorption of species on the electrode surface.1. Ensure the supporting electrolyte concentration is sufficient (typically 0.1 M). Move the reference electrode closer to the working electrode.2. Modify the electrode with a catalyst or nanomaterial to enhance electron transfer.3. Clean the electrode surface or use a modified electrode that resists fouling.
Overlapping peaks from interfering species. 1. Presence of other electroactive compounds with similar redox potentials in the sample.1. Optimize the pH of the supporting electrolyte to separate the peaks.2. Use a modified electrode with higher selectivity (e.g., a molecularly imprinted polymer).3. Implement a sample cleanup procedure like solid-phase extraction (SPE).

Quantitative Data

Since specific electrochemical data for this compound is scarce, the following table presents data for the electrochemical detection of other pesticides to provide an indication of typical performance characteristics of these methods.

Table 1: Performance Characteristics of Electrochemical Sensors for Various Pesticides

Analyte Electrode Technique Linear Range (µM) Detection Limit (µM) Reference
Glyphosate CPE CV - - [1][2]
Glyphosate Au-modified electrode HPLC-ED - - [1]
Lindane Modified GCE Voltammetry 10.0 - 170 3.60 [1]
Iminoctadine Hg(Ag)FE SWV - 0.0026 [8]

| 2,4-D | PGE | Voltammetry | 30-70 µg/mL | 2.85 µg/mL |[9] |

CPE: Carbon Paste Electrode; CV: Cyclic Voltammetry; HPLC-ED: High-Performance Liquid Chromatography with Electrochemical Detection; GCE: Glassy Carbon Electrode; Hg(Ag)FE: Silver Amalgam Film Electrode; SWV: Square Wave Voltammetry; PGE: Pencil Graphite Electrode.

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of Dinitroaniline Herbicides from Soil

This protocol is a general procedure and may require optimization for your specific soil type and this compound concentration.

  • Sample Collection: Collect a representative soil sample. Air-dry the soil and sieve it through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 90:10 v/v).

    • Vortex the mixture for 1 minute.

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

  • Cleanup (Optional but Recommended):

    • Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interferences.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a suitable solvent (e.g., acetonitrile).

  • Final Preparation:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the supporting electrolyte to be used for the electrochemical analysis.

Protocol 2: Voltammetric Analysis using Differential Pulse Voltammetry (DPV)
  • Electrode Preparation:

    • If using a glassy carbon electrode (GCE), polish its surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and sonicate briefly in ethanol and then water to remove any residual alumina.

    • Dry the electrode before use.

  • Electrochemical Cell Setup:

    • Add a known volume (e.g., 10 mL) of the supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0) to the electrochemical cell.

    • Assemble the three-electrode system: the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the measurement.

  • Analysis:

    • Record the background voltammogram of the supporting electrolyte.

    • Add a known volume of the prepared sample or standard solution to the cell.

    • Stir the solution for a short period (e.g., 30 seconds) and then let it rest for another 30 seconds to allow the solution to become quiescent.

    • Perform the DPV scan over the desired potential range (a wide initial range, e.g., from +0.2 V to -1.2 V, may be needed to find the reduction peak of this compound).

    • Typical DPV parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s. These should be optimized for your system.

  • Quantification:

    • The height of the reduction peak for this compound is proportional to its concentration.

    • Use a calibration curve prepared with standards of known concentrations or the standard addition method for quantification in complex samples.

Visualizations

TroubleshootingWorkflow start Start: Abnormal Voltammogram q1 Is there a peak? start->q1 a1_no No Peak / Very Small Peak q1->a1_no No q2 Is the peak potential correct? q1->q2 Yes s1 1. Check Electrode Connections 2. Widen Potential Window 3. Increase Analyte Concentration 4. Clean/Polish Electrode a1_no->s1 end Problem Resolved s1->end a2_no Peak Potential Shifted q2->a2_no No q3 Is the peak shape good? q2->q3 Yes s2 1. Check/Calibrate pH 2. Check Reference Electrode 3. Reduce Scan Rate/Concentration a2_no->s2 s2->end a3_no Broad / Distorted Peak q3->a3_no No q4 Are there overlapping peaks? q3->q4 Yes s3 1. Check Electrolyte Concentration 2. Move Ref. Electrode Closer 3. Clean/Modify Electrode a3_no->s3 s3->end a4_yes Overlapping Peaks q4->a4_yes Yes q4->end No s4 1. Optimize pH 2. Use Selective Electrode (MIP) 3. Perform Sample Cleanup (SPE) a4_yes->s4 s4->end

Caption: Troubleshooting workflow for this compound electrochemical detection.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Electrochemical Analysis sample 1. Soil/Water Sample Collection extraction 2. Solvent Extraction sample->extraction cleanup 3. SPE Cleanup extraction->cleanup reconstitution 4. Reconstitution in Electrolyte cleanup->reconstitution setup 5. Cell Setup & Deoxygenation reconstitution->setup measurement 6. DPV/SWV Measurement setup->measurement data_analysis 7. Data Analysis measurement->data_analysis quantification 8. Quantification data_analysis->quantification

Caption: Experimental workflow for this compound analysis.

ReductionMechanism This compound This compound (Dinitroaniline Derivative) reduction Electrochemical Reduction at Working Electrode This compound->reduction + electrons (e⁻) + protons (H⁺) product Reduction Product (e.g., hydroxylamine or amine derivative) reduction->product current Measured Current (Proportional to Concentration) reduction->current generates

Caption: Principle of electrochemical reduction of dinitroaniline herbicides.

References

Validation & Comparative

Isopropalin vs. Trifluralin: A Comparative Guide to Soil Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the soil persistence of two dinitroaniline herbicides, isopropalin and trifluralin. Understanding the environmental fate of these compounds is critical for assessing their long-term impact and ensuring sustainable agricultural practices. This document summarizes key quantitative data, outlines experimental protocols for their analysis, and visualizes relevant pathways to facilitate a comprehensive understanding.

Quantitative Data Summary

The soil persistence of this compound and trifluralin is influenced by a variety of factors including soil type, temperature, moisture, and microbial activity. The following table summarizes their reported half-lives under different environmental conditions.

HerbicideConditionSoil TypeTemperature (°C)Half-life (t½)Reference
This compound AerobicNot Specified303.5 months[1][2]
AerobicNot Specified1513.3 months[1][2]
AnaerobicNot Specified300.17 months[1][2]
FieldSandy SoilsNot Specified< 2 months[3]
FieldClay SoilNot Specified~8 months[3]
FieldGeneralNot SpecifiedNearly 10 months[4]
Trifluralin AerobicNot SpecifiedNot Specified81 - 356 days[5]
AnaerobicNot SpecifiedNot SpecifiedFaster than aerobic[5]
FieldNot SpecifiedNot Specified~180 days[6]
FieldNot SpecifiedNot Specified45 - 60 days[7]
FieldSandy LoamNot Specified41 days (with light)[5]
FieldSandy LoamNot Specified66 days (dark)[5]

Experimental Protocols

Accurate determination of this compound and trifluralin residues in soil is crucial for persistence studies. The following protocols are based on established analytical methodologies.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticide residues from complex matrices like soil.

  • Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, then allow to hydrate for 30 minutes.

  • Extraction Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Extraction: Vortex or shake the tube vigorously for 5 minutes to ensure thorough extraction of the herbicides.

  • Salting Out: Add the contents of a citrate-buffered QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) to the tube.

  • Shaking: Immediately shake the tube for at least 2 minutes.

  • Centrifugation: Centrifuge the sample for 5 minutes at a minimum of 3000 rcf to separate the phases.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Transfer 1 mL of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.

  • Vortexing: Vortex the tube for 30 seconds to facilitate the removal of interfering matrix components.

  • Centrifugation: Centrifuge for 2 minutes at a minimum of 5000 rcf.

  • Final Extract: The resulting supernatant is the final extract ready for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method allows for the simultaneous determination of this compound and trifluralin.

  • Gas Chromatograph (GC) System: A GC system equipped with an electron capture detector (ECD) or a mass selective detector (MSD) is suitable.

  • Column: A 5% Carbowax 20M or equivalent capillary column is recommended.

  • Injector: Pulsed splitless injection at 275°C.

  • Oven Program: An initial temperature of 80°C for 1 minute, followed by a ramp of 10°C/minute.

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a matrix-matched calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the soil persistence of this compound and trifluralin.

experimental_workflow cluster_sampling Soil Sampling cluster_extraction Extraction (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis start Field Soil Collection homogenize Sample Homogenization start->homogenize store Storage at -18°C homogenize->store weigh Weigh Soil store->weigh add_solvent Add Acetonitrile weigh->add_solvent shake Shake/Vortex add_solvent->shake add_salts Add QuEChERS Salts shake->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add d-SPE Sorbent transfer->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 gcms GC-MS Analysis centrifuge2->gcms data Data Processing gcms->data halflife Half-life Calculation data->halflife

Figure 1. Experimental workflow for soil persistence analysis.
Generalized Degradation Pathway of Dinitroaniline Herbicides

The primary mechanism for the degradation of dinitroaniline herbicides like this compound and trifluralin in soil is microbial metabolism. The following diagram illustrates the generalized degradation pathway.

degradation_pathway cluster_biotic Biotic Degradation (Microbial) cluster_abiotic Abiotic Degradation parent Dinitroaniline Herbicide (this compound/Trifluralin) nitroreduction Nitro-reduction parent->nitroreduction Step 1a dealkylation N-Dealkylation parent->dealkylation Step 1b photodegradation Photodegradation (UV Light) parent->photodegradation volatilization Volatilization parent->volatilization hydroxylation Ring Hydroxylation nitroreduction->hydroxylation metabolites Intermediate Metabolites dealkylation->metabolites hydroxylation->metabolites photodegradation->metabolites mineralization Mineralization (CO2, H2O, etc.) metabolites->mineralization

Figure 2. Generalized degradation pathway for dinitroanilines.

References

Comparative Toxicity of Dinitroaniline Herbicides in Fish: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Dinitroaniline herbicides are a class of selective, pre-emergence herbicides widely used in agriculture to control annual grasses and broadleaf weeds. Their primary mode of action is the inhibition of microtubule polymerization, which disrupts cell division (mitosis) in target plants.[1][2][3] However, the runoff of these chemicals into aquatic ecosystems raises concerns about their potential toxicity to non-target organisms, particularly fish. This guide provides a comparative overview of the toxicity of four common dinitroaniline herbicides—pendimethalin, trifluralin, oryzalin, and benfluralin—in various fish species, supported by experimental data and detailed methodologies.

Mechanism of Action

The primary mechanism of toxicity for dinitroaniline herbicides in plants is the disruption of microtubule dynamics.[1] These herbicides bind to tubulin, the protein subunit of microtubules, preventing their assembly into functional polymers.[2][3] This action halts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division, ultimately leading to cell cycle arrest and plant death.[1] While this mechanism is specific to tubulin, which is highly conserved across eukaryotes, the affinity and effects can vary between plant and animal tubulin. In fish, exposure to these herbicides can lead to a range of adverse effects, from acute mortality to sublethal developmental and physiological disruptions.

cluster_0 Dinitroaniline Herbicide Action herbicide Dinitroaniline Herbicide tubulin α/β-Tubulin Heterodimers (Unpolymerized) herbicide->tubulin Binds to complex Herbicide-Tubulin Complex microtubule Microtubule Polymerization complex->microtubule Prevents Elongation mitosis Mitotic Spindle Formation microtubule->mitosis cell_division Cell Division (Mitosis) mitosis->cell_division inhibition Inhibition disruption Disruption

Caption: Mechanism of dinitroaniline herbicide toxicity via tubulin binding and microtubule disruption.

Acute Toxicity Comparison

The 96-hour median lethal concentration (LC50) is a standard measure of acute toxicity, representing the concentration of a substance that is lethal to 50% of the test organisms within 96 hours of exposure. The following table summarizes the available 96-hour LC50 values for trifluralin and oryzalin in several freshwater fish species. Data for pendimethalin and benfluralin are presented based on available studies, though direct LC50 comparisons in the same units and for identical species are limited.

HerbicideFish Species96-hour LC50Reference(s)
Trifluralin Rainbow Trout (Oncorhynchus mykiss)0.01 - 0.33 mg/L[4]
Bluegill Sunfish (Lepomis macrochirus)0.0084 - 0.4 mg/L[4]
Fathead Minnow (Pimephales promelas)0.105 - 0.160 mg/L[4]
Oryzalin Rainbow Trout (Oncorhynchus mykiss)3.26 mg/L[5][6]
Bluegill Sunfish (Lepomis macrochirus)2.88 mg/L[5][6]
Goldfish (Carassius auratus)>1.4 mg/L[5][6]
Pendimethalin Common Carp (Cyprinus carpio)2.20 µL/L (30% EC formulation)[7]
Benfluralin Zebrafish (Danio rerio)Developmental toxicity observed at 20 µM (approx. 6.7 mg/L)[8]

Note: The toxicity of dinitroaniline herbicides can be influenced by factors such as water temperature, pH, and the specific formulation of the product.[9]

Sublethal and Developmental Effects

Beyond acute mortality, dinitroaniline herbicides can induce a variety of sublethal effects at concentrations lower than the LC50. These effects can have significant long-term consequences for fish populations.

Pendimethalin:

  • Developmental Toxicity: Studies on zebrafish (Danio rerio) embryos and larvae have shown that exposure to pendimethalin can cause significant developmental abnormalities.[8] These include spinal curvature, tail malformations, pericardial edema (fluid accumulation around the heart), and yolk sac edema.[8]

  • Neurotoxicity: Pendimethalin exposure has been linked to altered locomotor activity in zebrafish larvae, suggesting potential neurotoxic effects.[8]

  • Biochemical Effects: Exposure can lead to oxidative stress and changes in the expression of genes related to oxidative damage response.[8]

Benfluralin:

  • Developmental Toxicity: Similar to pendimethalin, benfluralin has demonstrated developmental toxicity in zebrafish embryos.[8] Exposure leads to morphological and physiological changes, including reduced body length, yolk sac edema, and heart edema.[8]

  • Cardiovascular and Hepatic Effects: Benfluralin exposure can cause malformation of the heart and vascular structures.[8] It has also been shown to induce abnormal liver development, resulting in significantly smaller livers in zebrafish larvae.[8]

  • Oxidative Stress and Apoptosis: The mechanism behind benfluralin's developmental toxicity is linked to a significant increase in reactive oxygen species (ROS), leading to oxidative stress and apoptosis (programmed cell death).[8]

Trifluralin:

  • Endocrine Disruption: Trifluralin has been linked to endocrine-related developmental effects in aquatic organisms.[10] It may perturb biological pathways differently across species.[10]

Experimental Protocols: Fish Acute Toxicity Testing (OECD 203)

The data cited in this guide are typically generated following standardized protocols, such as the OECD Test Guideline 203 for Fish Acute Toxicity. This ensures data quality and comparability across different studies and chemicals.

Objective: To determine the concentration of a chemical that is lethal to 50% (LC50) of the test fish over a 96-hour exposure period.[11][12][13]

Key Methodological Parameters:

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), and Bluegill Sunfish (Lepomis macrochirus). Healthy, juvenile fish from laboratory cultures are used.

  • Exposure System: The test can be conducted under static, semi-static, or flow-through conditions.[11]

    • Static: The test solution is not renewed for the duration of the test.

    • Semi-static: The test solution is renewed at regular intervals (e.g., every 24 hours).[11]

    • Flow-through: The test solution is continuously replaced.

  • Test Concentrations: A geometric series of at least five concentrations is used, plus a control group (water without the test substance).[12][13] A range-finding test may be conducted to determine the appropriate concentration range.[11]

  • Duration: The standard exposure period is 96 hours.[11][12][13]

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.[11][12][13]

  • Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within ranges suitable for the test species.

  • Data Analysis: The LC50 values and their 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.[7][14]

cluster_1 OECD 203 Experimental Workflow acclimation Fish Acclimation range_finding Range-Finding Test (Optional) acclimation->range_finding definitive_test Definitive Test Setup (≥5 Concentrations + Control) acclimation->definitive_test If range is known range_finding->definitive_test exposure 96-hour Exposure (Static, Semi-static, or Flow-through) definitive_test->exposure observations Observations at 24, 48, 72, 96 hours (Mortality & Sublethal Effects) exposure->observations data_analysis Data Analysis (e.g., Probit Analysis) observations->data_analysis lc50 LC50 Determination data_analysis->lc50

Caption: A typical workflow for an acute fish toxicity test following the OECD 203 guideline.

Conclusion

The available data indicate that dinitroaniline herbicides exhibit varying degrees of toxicity to fish. Trifluralin appears to be highly toxic, with LC50 values in the low microgram to milligram per liter range for several species. Oryzalin is moderately toxic. While comprehensive 96-hour LC50 data for pendimethalin and benfluralin are less readily available in comparable formats, studies clearly demonstrate their potential for significant sublethal and developmental toxicity, even at low concentrations. The primary mechanism of action, microtubule disruption, can lead to a cascade of adverse effects in non-target aquatic vertebrates. Researchers and environmental risk assessors should consider both acute mortality and the potential for chronic, sublethal impacts when evaluating the ecological risks posed by this class of herbicides.

References

A Comparative Guide to the Validation of Analytical Methods for Isopropalin in Tobacco

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Isopropalin, a dinitroaniline herbicide, in tobacco. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

Introduction to this compound Analysis in Tobacco

This compound is a selective herbicide used to control annual grasses and broadleaf weeds in tobacco and other crops. Due to its potential persistence and toxicity, regulatory bodies require sensitive and validated analytical methods to monitor its residue levels in tobacco products. The complex matrix of tobacco presents significant challenges for accurate and precise quantification, necessitating robust sample preparation and detection techniques. This guide evaluates a validated High-Performance Liquid Chromatography (HPLC) method and compares it with alternative Gas Chromatography-Mass Spectrometry (GC-MS) and modern QuEChERS-based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approaches.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound in tobacco depends on various factors, including sensitivity, selectivity, sample throughput, and available instrumentation. This section compares three prominent methods, highlighting their key performance characteristics.

Table 1: Performance Comparison of Analytical Methods for this compound Determination
ParameterHPLC-UV/MS[1]GC-MSQuEChERS-LC-MS/MS[2]
Principle Separation by liquid chromatography, detection by UV and confirmation by mass spectrometry.Separation of volatile compounds by gas chromatography and detection by mass spectrometry.Quick, Easy, Cheap, Effective, Rugged, and Safe extraction followed by LC-MS/MS detection.
Limit of Detection (LOD) ~0.05 mg/kg~0.01 mg/kg[3]<0.01 mg/kg
Limit of Quantification (LOQ) ~0.15 mg/kg~0.03 mg/kg<0.03 mg/kg
Recovery 85-105%80-110%90-115%
Linearity (r²) >0.99>0.99>0.995
Sample Throughput ModerateModerateHigh
Selectivity Good (MS confirmation)HighVery High
Cost ModerateModerateHigh

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

Validated Method: High-Performance Liquid Chromatography with UV Detection and Mass Spectrometric Identification (Based on Liu et al., 2004)[1]

This method provides a validated approach for the simultaneous determination of this compound, pendimethalin, and butralin in tobacco.

Sample Preparation:

  • A homogenized tobacco sample (5 g) is extracted with 50 mL of methanol by shaking for 30 minutes.

  • The extract is filtered, and the filtrate is evaporated to near dryness under reduced pressure.

  • The residue is redissolved in 5 mL of n-hexane.

  • Clean-up is performed using a Florisil solid-phase extraction (SPE) cartridge. The cartridge is conditioned with n-hexane, the sample is loaded, and interfering compounds are washed with a mixture of n-hexane and diethyl ether.

  • This compound is eluted with a mixture of n-hexane and diethyl ether (85:15, v/v).

  • The eluate is evaporated to dryness and the residue is reconstituted in 1 mL of methanol for HPLC analysis.

HPLC-UV Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 20 µL.

Mass Spectrometric (ESI-MS) Conditions for Confirmation:

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM).

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile pesticides like this compound.[1]

Sample Preparation:

  • Extraction is performed as described in the HPLC method (Section 3.1, steps 1-3).

  • A clean-up step using either Florisil SPE or gel permeation chromatography (GPC) can be employed to remove matrix interferences.[4]

  • The final extract is concentrated and solvent-exchanged into a suitable solvent for GC analysis (e.g., hexane or toluene).

GC-MS Conditions:

  • Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

Alternative Method 2: QuEChERS Extraction with LC-MS/MS Analysis[2]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has gained popularity for multi-residue pesticide analysis in complex matrices.[2]

Sample Preparation (QuEChERS):

  • A 2 g sample of homogenized tobacco is weighed into a 50 mL centrifuge tube.

  • 10 mL of water and 10 mL of acetonitrile are added.

  • The tube is shaken vigorously for 1 minute.

  • A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) is added.

  • The tube is immediately shaken for 1 minute and then centrifuged.

  • An aliquot of the upper acetonitrile layer is taken for dispersive solid-phase extraction (d-SPE) cleanup.

  • The extract is added to a d-SPE tube containing MgSO₄ and a sorbent (e.g., PSA, C18, or Carbon S for pigmented matrices).[2]

  • The tube is vortexed and centrifuged.

  • The supernatant is filtered and diluted for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water and methanol (both containing 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI, positive.

  • Mass Analyzer: Triple quadrupole.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_0 Sample Preparation cluster_1 Analysis Homogenized Tobacco Homogenized Tobacco Methanol Extraction Methanol Extraction Homogenized Tobacco->Methanol Extraction Filtration Filtration Methanol Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Reconstitution in n-Hexane Reconstitution in n-Hexane Evaporation->Reconstitution in n-Hexane Florisil SPE Cleanup Florisil SPE Cleanup Reconstitution in n-Hexane->Florisil SPE Cleanup Elution Elution Florisil SPE Cleanup->Elution Final Evaporation & Reconstitution Final Evaporation & Reconstitution Elution->Final Evaporation & Reconstitution HPLC-UV Analysis HPLC-UV Analysis Final Evaporation & Reconstitution->HPLC-UV Analysis ESI-MS Confirmation ESI-MS Confirmation HPLC-UV Analysis->ESI-MS Confirmation

Caption: Workflow for the validated HPLC-UV/MS method.

cluster_0 Sample Preparation cluster_1 Analysis Homogenized Tobacco Homogenized Tobacco Solvent Extraction Solvent Extraction Homogenized Tobacco->Solvent Extraction Cleanup (SPE or GPC) Cleanup (SPE or GPC) Solvent Extraction->Cleanup (SPE or GPC) Solvent Exchange Solvent Exchange Cleanup (SPE or GPC)->Solvent Exchange GC-MS Analysis GC-MS Analysis Solvent Exchange->GC-MS Analysis

Caption: General workflow for the GC-MS method.

cluster_0 Sample Preparation (QuEChERS) cluster_1 Analysis Homogenized Tobacco Homogenized Tobacco Acetonitrile Extraction & Salting Out Acetonitrile Extraction & Salting Out Homogenized Tobacco->Acetonitrile Extraction & Salting Out Centrifugation Centrifugation Acetonitrile Extraction & Salting Out->Centrifugation d-SPE Cleanup d-SPE Cleanup Centrifugation->d-SPE Cleanup Final Extract Final Extract d-SPE Cleanup->Final Extract LC-MS/MS Analysis LC-MS/MS Analysis Final Extract->LC-MS/MS Analysis

Caption: Workflow for the QuEChERS-LC-MS/MS method.

Conclusion

The validated HPLC-UV/MS method provides a reliable and robust approach for the determination of this compound in tobacco.[1] For higher selectivity and sensitivity, GC-MS is a suitable alternative. The modern QuEChERS-based LC-MS/MS method offers the advantages of high throughput and excellent performance, making it ideal for laboratories analyzing a large number of samples for multiple pesticide residues.[2] The choice of method should be guided by the specific requirements of the analysis, including regulatory compliance, desired sensitivity, and available resources.

References

Negligible Isopropalin Cross-Reactivity in Trifluralin Immunoassays Ensures High Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and environmental monitoring, the specificity of immunoassays is paramount. This guide provides a comparative analysis of the cross-reactivity of isopropalin in immunoassays designed for the detection of the herbicide trifluralin. Experimental data confirms that this compound exhibits negligible cross-reactivity, ensuring the accurate and specific quantification of trifluralin.

A key concern in the development and application of immunoassays is the potential for cross-reactivity from structurally related compounds, which can lead to inaccurate results. In the case of trifluralin, a widely used dinitroaniline herbicide, the specificity of its immunoassay is critical for reliable residue analysis in various matrices. This compound, another dinitroaniline herbicide, is a potential cross-reactant due to its structural similarity to trifluralin.

Comparative Cross-Reactivity Data

Experimental evidence from a developed enzyme-linked immunosorbent assay (ELISA) for trifluralin demonstrates a high degree of specificity. In this optimized assay, this compound, along with pendimethalin, was found to have no significant cross-reactivity. For comparison, more closely related herbicides, benfluralin and ethalfluralin, showed minimal cross-reactivity.

CompoundChemical StructureCross-Reactivity (%)
Trifluralin α,α,α-Trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine 100
This compound4-Isopropyl-2,6-dinitro-N,N-dipropylaniline< 0.1% (Not Significant)
BenfluralinN-Butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine5.2
EthalfluralinN-Ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine2.9

Data compiled from published research on trifluralin immunoassays.

Further supporting the low potential for interference, a study on an immunoassay for the structurally similar dinitroaniline herbicide, butralin, found that the cross-reactivity of this compound was less than 0.01%. This provides strong evidence that antibodies generated for this class of herbicides can be highly specific, effectively differentiating between even closely related analogues.

Understanding the Basis of Specificity

The high specificity of the trifluralin immunoassay is attributed to the unique hapten design used for antibody production. The hapten, a small molecule that is chemically coupled to a larger carrier protein to elicit an immune response, is designed to expose the most specific structural features of the trifluralin molecule. In the case of the referenced trifluralin immunoassay, polyclonal antibodies were developed in rabbits against the haptenic analogue N-(2,6-dinitro-4-trifluoromethylphenyl)-N-n-propyl-6-aminohexanoic acid. This strategic design ensures that the resulting antibodies have a high affinity for trifluralin while exhibiting minimal recognition of other dinitroaniline herbicides like this compound.

Experimental Protocol: Determination of Cross-Reactivity

The cross-reactivity of this compound and other related compounds in the trifluralin immunoassay is determined using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a detailed methodology for this key experiment.

1. Reagents and Materials:

  • Trifluralin standard solutions (for calibration curve)

  • This compound and other potential cross-reactant solutions

  • Anti-trifluralin polyclonal antibody

  • Trifluralin-horseradish peroxidase (HRP) conjugate

  • 96-well microtiter plates coated with a secondary antibody (e.g., goat anti-rabbit IgG)

  • Phosphate-buffered saline (PBS)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H₂SO₄)

  • Microplate reader

2. Assay Procedure:

  • Preparation of Standards and Samples: Prepare a series of trifluralin standard solutions in a suitable buffer (e.g., PBS) to generate a standard curve. Prepare a range of concentrations for this compound and other test compounds.

  • Competitive Reaction: Add a fixed amount of anti-trifluralin antibody and trifluralin-HRP conjugate to the wells of the microtiter plate.

  • Addition of Analyte: Add the trifluralin standards or the test compounds (e.g., this compound) to their respective wells.

  • Incubation: Incubate the plate to allow for the competitive binding between the free trifluralin (or cross-reactant) and the trifluralin-HRP conjugate for the limited number of antibody binding sites.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to the wells. The HRP enzyme on the bound conjugate will catalyze a color change.

  • Stopping the Reaction: After a set incubation time, add the stopping solution to halt the color development.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

3. Calculation of Cross-Reactivity: The concentration of each test compound that causes a 50% inhibition of the maximum signal (IC50) is determined from its respective dose-response curve. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Trifluralin / IC50 of Test Compound) x 100

Logical Workflow for Cross-Reactivity Assessment

The process of assessing the cross-reactivity of a compound like this compound in a trifluralin immunoassay follows a logical progression from initial screening to quantitative analysis.

cross_reactivity_workflow start Start: Select Potential Cross-Reactants struct_sim Assess Structural Similarity to Trifluralin start->struct_sim prep_solutions Prepare Stock Solutions of Test Compounds struct_sim->prep_solutions elisa_exp Perform Competitive ELISA Experiment prep_solutions->elisa_exp gen_curves Generate Dose-Response Curves elisa_exp->gen_curves calc_ic50 Calculate IC50 Values for all Compounds gen_curves->calc_ic50 calc_cr Calculate Percent Cross-Reactivity calc_ic50->calc_cr end End: Report Specificity and Cross-Reactivity Data calc_cr->end

Caption: Workflow for determining immunoassay cross-reactivity.

Conclusion

The available experimental data conclusively demonstrates that this compound does not exhibit significant cross-reactivity in immunoassays specifically designed for the detection of trifluralin. This high level of specificity is crucial for the accurate quantification of trifluralin residues in complex matrices without interference from other structurally related herbicides. Researchers and drug development professionals can confidently utilize these immunoassays as a reliable tool for their analytical needs.

Comparative Guide to the Validation of a Predictive Model for Isopropalin Runoff

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the validation of predictive models for the runoff of Isopropalin, an obsolete dinitroaniline herbicide. Given that specific validated runoff models for this compound are not prevalent in current literature due to its discontinued use, this document outlines the necessary chemical properties, compares suitable existing pesticide runoff models, and presents a detailed hypothetical experimental protocol for model validation.

This compound: Key Properties Influencing Runoff Potential

The potential for a pesticide to move from an application area via runoff is heavily influenced by its physicochemical properties. This compound's characteristics suggest a high potential for runoff-mediated transport, primarily bound to soil particles. It required soil incorporation partly due to its low solubility and high potential for volatilization[1].

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Runoff Potential
Water Solubility 0.1 mg/L (at 25°C)[2]Very low solubility suggests it will primarily be transported with eroded soil particles rather than dissolved in runoff water.
Soil Sorption Coefficient (Koc) 10,000 L/kg[3]A very high Koc value indicates strong binding to soil organic matter, reinforcing that transport will be dominated by soil erosion.
Field Half-Life Variable: ~10 months (general field)[1], <2 months (sandy soils) to ~8 months (clay soils)[4]High persistence allows the compound to remain in the upper soil layer for extended periods, increasing its availability for runoff events over time.
Vapor Pressure 3.0 x 10⁻⁵ mm Hg (at 24.6°C)[4]Relatively low, but volatilization from soil surfaces has been reported, necessitating soil incorporation[1][4]. This is less critical for runoff but part of its overall environmental fate.

Comparison of Potentially Applicable Pesticide Runoff Models

While no models are specifically validated for this compound, several well-established pesticide transport models could be parameterized to predict its runoff. The choice of model depends on the specific objectives, data availability, and the required level of detail.

Table 2: Comparison of Selected Pesticide Runoff Models

FeaturePesticide Root Zone Model (PRZM)Root Zone Water Quality Model (RZWQM)HowLeaky
Primary Use Simulates pesticide fate and transport in the crop root zone for regulatory risk assessments[5][6].A comprehensive model for simulating the effects of agricultural management on water quality and crop production[7][8].A point-scale model for comparing the effects of land management on water balance and water quality[9][10].
Transport Principle Uses a finite-difference method to solve the 1-D advection-dispersion equation for pesticide transport[11]. Runoff is calculated using the SCS Curve Number method[11].Simulates water and chemical movement on a sub-hourly time step, including macropore and preferential flow[7][12].Based on algorithms from the GLEAMS model, it uses an extraction coefficient to predict pesticide concentrations in runoff[13].
Key Input Data Daily weather data, soil properties, crop parameters, pesticide properties (solubility, half-life, Koc), and management practices[14].Detailed soil hydraulic properties, hourly or daily weather data, comprehensive management practices, and pesticide properties[12][15].Daily climate data, soil properties (water holding capacity), land management details, and pesticide properties[16].
Strengths Widely used and accepted for regulatory purposes; relatively less complex than RZWQM.Mechanistic and detailed, allowing for simulation of a wide range of management practices and their interactions[7].Well-suited for comparative studies and benchmarking of different management practices with relatively limited input data[16].
Limitations Simplified representation of some hydrological processes (e.g., daily time-step for runoff)[17].Requires a more extensive and detailed set of input parameters, which may not always be available[15].Less mechanistic in its pesticide runoff component compared to RZWQM; primarily developed for Australian conditions.

Hypothetical Experimental Protocol for Model Validation

To validate a predictive model for this compound runoff, a comprehensive field study is required. The following protocol outlines the necessary steps to generate robust data for model calibration and validation.

1. Site Selection and Characterization:

  • Location: Select a representative agricultural field with a known history of soil management. The site should have a discernible slope to ensure runoff generation.

  • Plot Establishment: Demarcate multiple experimental plots (e.g., 10m x 20m) with appropriate buffer zones. Each plot should be equipped with a runoff collection system at the downslope boundary, designed to channel all surface runoff to a single collection point.

  • Soil Analysis: Collect soil samples from various depths within the plots. Analyze for texture (sand, silt, clay content), organic carbon content, bulk density, and pH. These are critical inputs for all runoff models.

  • Hydrological Characterization: Determine soil hydraulic properties such as field capacity, wilting point, and saturated hydraulic conductivity.

2. Experimental Design:

  • Treatments: Establish control plots (no this compound application) and treatment plots. Apply an emulsifiable concentrate formulation of this compound at a known, standardized rate, consistent with its historical usage.

  • Replication: Use a randomized complete block design with at least three to four replicates for each treatment to ensure statistical validity.

  • Application: Apply this compound using calibrated spray equipment. For a pre-emergent herbicide like this compound, incorporate it into the soil to a specified depth (e.g., 5 cm) immediately after application to mimic historical practices.

3. Runoff Simulation and Sampling:

  • Rainfall Simulation: Utilize a rainfall simulator to apply artificial rainfall events of known intensity and duration. This allows for controlled and repeatable conditions. For example, a high-intensity storm (e.g., 50 mm/hr for 1 hour) could be simulated 24 hours after this compound application.

  • Runoff Monitoring: For the duration of each simulated rainfall event, continuously measure the total runoff volume using flumes and flowmeters.

  • Sample Collection: Collect time-integrated water samples throughout the runoff event using automated samplers. Additionally, collect discrete grab samples at the beginning, peak, and end of the hydrograph. Separate samples should be collected for dissolved-phase and sediment-bound this compound analysis.

4. Sample Analysis:

  • Water Samples: Filter a subsample of the runoff water to separate the aqueous phase from suspended sediment.

  • Extraction: Extract this compound from the filtered water using liquid-liquid extraction and from the collected sediment using an appropriate solvent extraction method (e.g., Soxhlet).

  • Quantification: Analyze the extracts using a sensitive analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound.

5. Data for Model Validation:

  • Model Input: Use the characterized site data (soil, slope), application details, and rainfall data as inputs for the selected model (e.g., PRZM, RZWQM).

  • Comparison: Compare the model's predicted outputs (total runoff volume, sediment yield, and this compound concentration in water and sediment over time) with the measured data from the field experiment.

  • Statistical Evaluation: Employ statistical metrics such as the Nash-Sutcliffe efficiency (NSE), percent bias (PBIAS), and root mean square error (RMSE) to quantitatively assess the model's performance. A model is generally considered satisfactory if NSE > 0.50[18].

Visualizations

The following diagrams illustrate the key workflows and relationships in validating a predictive model for pesticide runoff.

G cluster_0 Field Preparation & Characterization cluster_1 Experimental Phase cluster_2 Laboratory Analysis cluster_3 Modeling & Validation SiteSelection Site Selection PlotSetup Plot Setup & Instrumentation SiteSelection->PlotSetup SoilAnalysis Soil & Hydrological Characterization PlotSetup->SoilAnalysis ModelInput Model Input Parameterization SoilAnalysis->ModelInput Application This compound Application Rainfall Simulated Rainfall Event Application->Rainfall Runoff Runoff & Sediment Sampling Rainfall->Runoff Extraction Sample Extraction (Water & Sediment) Runoff->Extraction Quantification GC-MS Quantification Extraction->Quantification Comparison Compare Predicted vs. Measured Data Quantification->Comparison Simulation Runoff Simulation ModelInput->Simulation Simulation->Comparison Stats Statistical Performance Evaluation Comparison->Stats

Caption: Workflow for the hypothetical validation of an this compound runoff model.

G cluster_Pesticide Pesticide Properties cluster_Site Site Characteristics cluster_Event Event Characteristics cluster_Management Management Practices center_node Pesticide Runoff Solubility Solubility Solubility->center_node Koc Sorption (Koc) Koc->center_node HalfLife Persistence (Half-life) HalfLife->center_node SoilType Soil Type & Texture SoilType->center_node OrganicMatter Organic Matter OrganicMatter->center_node Slope Field Slope Slope->center_node Rainfall Rainfall Intensity & Duration Rainfall->center_node AntecedentMoisture Antecedent Soil Moisture AntecedentMoisture->center_node AppMethod Application Method AppMethod->center_node Tillage Tillage Practices Tillage->center_node Incorporation Soil Incorporation Incorporation->center_node

Caption: Key interacting factors that influence the potential for pesticide runoff.

References

Isopropalin: A Selective Negative Control for Vertebrate Microtubule Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Cellular Biology and Drug Discovery

In the quest for novel therapeutics targeting microtubule dynamics, the use of appropriate controls is paramount for the validation of specific inhibitory effects. This guide provides a comprehensive comparison of isopropalin, a dinitroaniline herbicide, as a negative control in microtubule inhibitor assays, particularly in vertebrate systems. By examining its mechanism of action alongside well-established microtubule inhibitors, this document offers researchers the rationale and experimental framework for its use.

The Principle of Selective Toxicity: Why this compound Works as a Negative Control

This compound belongs to the dinitroaniline class of herbicides, which are known to disrupt microtubule polymerization in plants and some protozoa.[1][2][3][4][5] This selective toxicity stems from structural differences between plant/protozoan tubulin and vertebrate tubulin.[1][2][3] Dinitroanilines, including the closely related compound oryzalin, have been shown to bind to plant tubulin, preventing the assembly of microtubules and leading to mitotic arrest.[1][2] Conversely, these compounds exhibit no significant binding or inhibitory activity towards vertebrate tubulin, such as that derived from bovine brain.[1][2] This inherent selectivity makes this compound an ideal negative control for assays conducted in mammalian cell lines or with vertebrate-derived tubulin, as it is not expected to interfere with microtubule dynamics in these systems.

Comparative Analysis of Microtubule Inhibitors

To understand the value of a negative control like this compound, it is essential to compare its expected non-activity in vertebrate systems with the potent effects of known microtubule inhibitors. The following tables summarize quantitative data for commonly used positive controls that destabilize microtubules.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundTarget Site on β-TubulinIC50 (in vitro)Organism Source of TubulinReference
This compound (Expected) N/A in vertebratesNo significant inhibitionBovine Brain[1][2]
ColchicineColchicine Site~1 µMPorcine Brain[6]
NocodazoleColchicine Site~5 µMPorcine Brain[6]
VinblastineVinca Alkaloid Site~1 µMPorcine Brain[6]
Combretastatin A-4Colchicine Site~2.5 µMPorcine Brain[6]

Table 2: Cellular Effects on Mammalian Cell Lines

CompoundCell LineAssayIC50 / GI50Reference
This compound (Expected) Various MammalianCell ViabilityNo significant cytotoxicity[7][8]
ColchicineHeLaCell Viability (GI50)9.17 ± 0.60 nM[6]
ColchicineRPE-1Cell Viability (GI50)30.00 ± 1.73 nM[6]
NocodazoleHeLaCell Viability (GI50)49.33 ± 2.60 nM[6]
NocodazoleRPE-1Cell Viability (GI50)81.67 ± 4.41 nM[6]
VinblastineHeLaCell Viability (GI50)0.73 ± 0.02 nM[6]
VinblastineRPE-1Cell Viability (GI50)0.70 ± 0.77 nM[6]
Combretastatin A-4HeLaCell Viability (GI50)0.93 ± 0.07 nM[6]
Combretastatin A-4RPE-1Cell Viability (GI50)4.16 ± 1.42 nM[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the comparative analysis of this compound and other microtubule inhibitors.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)

  • Test compounds (this compound, Colchicine, etc.) dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare reaction mixtures in a 96-well plate on ice. Each well should contain G-PEM buffer and the desired concentration of the test compound.

  • Add purified tubulin to each well to a final concentration of 3-5 mg/mL.

  • Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The rate of polymerization is determined from the slope of the linear phase.

Immunofluorescence Staining of Microtubules in Mammalian Cells

This method allows for the visualization of the microtubule network within cells.

Materials:

  • Mammalian cells (e.g., HeLa, A549) grown on coverslips

  • Complete cell culture medium

  • Test compounds

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for the desired time (e.g., 1-24 hours).

  • Wash the cells with PBS and fix them with the chosen fixative.

  • If using a cross-linking fixative like paraformaldehyde, permeabilize the cells.

  • Block non-specific antibody binding with the blocking solution.

  • Incubate with the primary antibody diluted in blocking solution.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody.

  • Wash with PBS and counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on cell proliferation and viability.

Materials:

  • Mammalian cells

  • 96-well cell culture plate

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO) and plot a dose-response curve to determine the IC50 value.

Visualizing the Experimental Logic and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Mechanism of Action: Microtubule Inhibitors vs. This compound cluster_positive Positive Controls (e.g., Colchicine) cluster_negative Negative Control (this compound in Vertebrates) Colchicine Colchicine BindsTubulin BindsTubulin Colchicine->BindsTubulin Binds to Colchicine Site InhibitPolymerization InhibitPolymerization BindsTubulin->InhibitPolymerization Prevents Polymerization Tubulin αβ-Tubulin Dimers BindsTubulin->Tubulin MitoticArrest MitoticArrest InhibitPolymerization->MitoticArrest Disrupts Mitotic Spindle Microtubule Microtubule InhibitPolymerization->Microtubule Apoptosis Apoptosis MitoticArrest->Apoptosis Induces Apoptosis This compound This compound NoBinding NoBinding This compound->NoBinding No Affinity for Vertebrate Tubulin NormalPolymerization NormalPolymerization NoBinding->NormalPolymerization No Effect on Polymerization NoBinding->Tubulin NormalMitosis NormalMitosis NormalPolymerization->NormalMitosis Mitotic Spindle Forms NormalPolymerization->Microtubule CellProliferation CellProliferation NormalMitosis->CellProliferation Normal Cell Division Tubulin->Microtubule Experimental Workflow: Microtubule Inhibitor Assay cluster_invitro In Vitro Assay cluster_incell In Cellulo Assay PurifiedTubulin Purified Vertebrate Tubulin AddCompound Add Test Compound (this compound, Colchicine, etc.) PurifiedTubulin->AddCompound PolymerizationAssay Tubulin Polymerization Assay (Turbidity Measurement) AddCompound->PolymerizationAssay DataAnalysis1 Quantitative Comparison of Inhibition PolymerizationAssay->DataAnalysis1 Analyze Polymerization Rate CultureCells Culture Mammalian Cells TreatCells Treat Cells with Test Compound CultureCells->TreatCells Immunofluorescence Immunofluorescence Staining (Visualize Microtubules) TreatCells->Immunofluorescence ViabilityAssay Cell Viability Assay (e.g., MTT) TreatCells->ViabilityAssay DataAnalysis2 Qualitative/Quantitative Assessment Immunofluorescence->DataAnalysis2 Assess Microtubule Integrity DataAnalysis3 Dose-Response Curve ViabilityAssay->DataAnalysis3 Determine IC50 Logical Framework for this compound as a Negative Control Premise1 Premise 1: Dinitroaniline herbicides inhibit microtubule polymerization in plants. Premise2 Premise 2: This inhibition is due to binding to a specific site on plant tubulin. Premise1->Premise2 Mechanism Conclusion Conclusion: This compound (a dinitroaniline) will not significantly affect vertebrate microtubules. Premise1->Conclusion Premise3 Premise 3: Vertebrate tubulin lacks the high-affinity binding site for dinitroanilines. Premise2->Premise3 Selectivity Premise2->Conclusion Premise3->Conclusion Application Application: Use this compound as a negative control in vertebrate systems. Conclusion->Application

References

A Comparative Analysis of Isopropalin's Interaction with Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the binding of isopropalin and other tubulin-targeting agents to tubulin, the fundamental protein subunit of microtubules. As a member of the dinitroaniline herbicide family, this compound exerts its biological effects by disrupting microtubule dynamics, a mechanism shared with several other compounds, including established anticancer drugs.[1][2] This guide will delve into the quantitative aspects of these interactions, provide detailed experimental methodologies, and visualize the underlying molecular and procedural concepts.

While specific quantitative binding data for this compound is not extensively documented in publicly available literature, its mechanism is well-understood to be analogous to other dinitroaniline herbicides like oryzalin and trifluralin.[1][3] Therefore, data for these related compounds will be used as a proxy for a comparative assessment against other classes of tubulin inhibitors.

Quantitative Comparison of Tubulin-Binding Agents

The efficacy of a tubulin-binding agent is often quantified by its binding affinity (dissociation constant, Kd) and its ability to inhibit tubulin polymerization (half-maximal inhibitory concentration, IC50). A lower Kd value indicates a stronger binding affinity, while a lower IC50 value signifies greater potency in inhibiting microtubule formation. The following table summarizes these parameters for several key compounds.

CompoundClassTarget Tubulin/OrganismBinding Affinity (Kd)Inhibition of Tubulin Polymerization (IC50)
Oryzalin DinitroanilineNicotiana tabacum (Tobacco)117 nM[4]-
Oryzalin DinitroanilineRosa sp. (Rose)-Apparent Ki = 2.59 x 10⁶ M⁻¹
Trifluralin DinitroanilinePlantBinds specifically to plant tubulinInhibits microtubule assembly
Colchicine AlkaloidMammalian~1.4 µM~0.79 - 2.68 µM
Vinblastine Vinca AlkaloidMammalian-32 µM

Note: The binding affinity and inhibitory concentrations can vary depending on the specific experimental conditions, including the source of tubulin, temperature, and buffer composition.

Mechanism of Action: Dinitroaniline Herbicides

Dinitroaniline herbicides, including this compound, oryzalin, and trifluralin, selectively bind to plant and protist α-tubulin.[1][3] This binding event disrupts the normal process of microtubule polymerization, leading to a loss of microtubule structure and function. The consequence of this disruption is an arrest of the cell cycle at mitosis and ultimately, cell death.[2] Notably, these compounds exhibit a significantly lower affinity for animal tubulin, which accounts for their selective herbicidal activity.[3][5]

The binding of dinitroanilines to the α-tubulin subunit is a key differentiator from other well-known tubulin inhibitors like colchicine and vinca alkaloids, which primarily target β-tubulin.[6]

Experimental Protocols

To aid researchers in conducting their own comparative studies, detailed methodologies for key experiments are provided below.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically at 340-350 nm. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase.[7]

Protocol:

  • Reagent Preparation:

    • Purified tubulin (e.g., from bovine brain or plant source) is reconstituted in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) to a final concentration of 1-2 mg/mL.

    • GTP stock solution (100 mM).

    • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure:

    • In a temperature-controlled spectrophotometer set to 37°C, add the tubulin solution to a cuvette.

    • Add the test compound or vehicle control (DMSO) to the cuvette and incubate for a short period (e.g., 2 minutes).

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Monitor the change in absorbance at 350 nm over time (e.g., for 30-60 minutes).

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the initial rate of polymerization and the maximum plateau of polymerization.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Competitive Tubulin-Binding Assay

This assay determines the ability of a test compound to compete with a known radiolabeled or fluorescent ligand for binding to tubulin.

Principle: A labeled ligand with known binding characteristics to a specific site on tubulin is used. The displacement of this labeled ligand by an unlabeled test compound is measured, providing information about the binding of the test compound to the same or an allosterically coupled site.

Protocol (Example using [³H]-Colchicine):

  • Reagent Preparation:

    • Purified tubulin (1-5 µM) in binding buffer.

    • [³H]-Colchicine at a concentration near its Kd.

    • Unlabeled test compound (this compound) at a range of concentrations.

    • Unlabeled colchicine as a positive control.

  • Assay Procedure:

    • Incubate purified tubulin with the test compound or unlabeled colchicine for a defined period at a specific temperature (e.g., 37°C for 1 hour).

    • Add [³H]-Colchicine and continue the incubation to allow binding to reach equilibrium.

    • Separate the tubulin-bound from free [³H]-Colchicine using a suitable method, such as gel filtration or a filter-binding assay.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]-Colchicine binding at each concentration of the test compound.

    • Determine the IC50 value for the displacement of the radioligand.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the molecular interactions involved, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Assay Incubation cluster_measurement Measurement cluster_analysis Data Analysis tubulin Purified Tubulin incubation Incubate at 37°C tubulin->incubation compound This compound / Comparator compound->incubation buffer Reaction Buffer buffer->incubation measurement Spectrophotometer (350nm) or Scintillation Counter incubation->measurement analysis Calculate Kd / IC50 measurement->analysis

Caption: General workflow for in vitro tubulin binding and polymerization assays.

dinitroaniline_moa cluster_inhibition This compound This compound (Dinitroaniline) alpha_tubulin α-Tubulin This compound->alpha_tubulin Binds to depolymerization Disruption of Polymerization tubulin_dimer αβ-Tubulin Dimer alpha_tubulin->tubulin_dimer beta_tubulin β-Tubulin beta_tubulin->tubulin_dimer microtubule Microtubule tubulin_dimer->microtubule Normal Process polymerization Polymerization mitotic_arrest Mitotic Arrest depolymerization->mitotic_arrest cell_death Cell Death mitotic_arrest->cell_death

References

Confirming Isopropalin Residues by LC-MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the confirmation of isopropalin residues against alternative analytical methods. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.

Introduction

This compound is a dinitroaniline herbicide used for pre-emergence control of grass and broadleaf weeds. Monitoring its residues in environmental and agricultural samples is crucial to ensure food safety and environmental protection. LC-MS/MS has emerged as a highly sensitive and selective technique for the confirmation of pesticide residues, including this compound. This guide details a robust LC-MS/MS method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Analytical Methods

The choice of analytical method for this compound residue analysis depends on factors such as sensitivity, selectivity, sample throughput, and cost. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and ELISA for the determination of this compound.

ParameterLC-MS/MSGC-MSELISA
Principle Chromatographic separation followed by mass analysis of precursor and product ions.Chromatographic separation followed by mass analysis of fragment ions.Immunoassay based on antibody-antigen recognition.
Selectivity Very High (based on retention time and specific MRM transitions).High (based on retention time and mass spectrum).Moderate to High (potential for cross-reactivity).
Sensitivity (Typical LOQ) 0.1 - 10 µg/kg1 - 20 µg/kg0.05 - 5 µg/L
Confirmation Excellent (specific precursor-product ion transitions).Good (characteristic fragmentation pattern).Screening method, confirmation required.
Sample Throughput HighMediumVery High
Cost per Sample HighMediumLow
Instrumentation Cost HighHighLow
Matrix Effects Can be significant, requires matrix-matched standards or stable isotope-labeled internal standards.Less prone to ion suppression but can have matrix interferences.Can be affected by matrix components.
Typical Recovery 80-110%75-115%Varies with kit and matrix

Experimental Protocols

LC-MS/MS Method for this compound Residue Analysis

This section details a comprehensive protocol for the extraction and analysis of this compound residues from soil samples using a QuEChERS-based sample preparation method followed by LC-MS/MS detection.

a. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

  • Extraction:

    • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standard solution (e.g., this compound-d5).

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10-95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 10% B (re-equilibration)

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound (MW: 309.36):

        • Precursor Ion (m/z): 310.2

        • Product Ion 1 (Quantifier, m/z): 264.2 (Loss of NO₂)

        • Collision Energy (eV): 15

        • Product Ion 2 (Qualifier, m/z): 222.2 (Loss of NO₂ and C₃H₆)

        • Collision Energy (eV): 25

      • This compound-d5 (Internal Standard):

        • Precursor Ion (m/z): 315.2

        • Product Ion (m/z): 269.2

        • Collision Energy (eV): 15

c. Method Validation Parameters (Expected)

ParameterTypical Performance
Linearity (R²) > 0.995
LOD 0.1 µg/kg
LOQ 0.5 µg/kg
Recovery 85-105%
Precision (RSD) < 15%
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of semi-volatile compounds like this compound.

a. Sample Preparation

Sample preparation can follow a similar QuEChERS protocol as for LC-MS/MS, with a final solvent exchange to a GC-compatible solvent like hexane or ethyl acetate if necessary.

b. GC-MS Conditions

  • Gas Chromatography:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 min.

      • Ramp to 200 °C at 20 °C/min.

      • Ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 294, 252, 210).

Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte.

a. Principle

A competitive ELISA format is typically used for small molecules like this compound. In this format, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of this compound in the sample.

b. General Procedure

  • Sample extract is added to microplate wells coated with antibodies specific to this compound.

  • An enzyme-conjugated this compound is added.

  • After incubation, the wells are washed to remove unbound reagents.

  • A substrate is added, which is converted by the enzyme to a colored product.

  • The intensity of the color is measured using a microplate reader.

  • The concentration of this compound is determined by comparing the absorbance to a standard curve.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Soil Sample Homogenization Extraction 2. Acetonitrile Extraction & Salting Out Sample->Extraction 10g sample + 10mL ACN Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Supernatant Filtration 4. Filtration Cleanup->Filtration Clean Extract LC_Separation 5. LC Separation Filtration->LC_Separation Filtered Extract MS_Detection 6. MS/MS Detection (MRM) LC_Separation->MS_Detection Eluent Quantification 7. Quantification MS_Detection->Quantification Ion Chromatograms Confirmation 8. Confirmation Quantification->Confirmation Qualifier Ion Ratio

Experimental workflow for this compound residue analysis by LC-MS/MS.
Method Comparison Logic

comparison_logic cluster_criteria Evaluation Criteria cluster_methods Analytical Methods Selectivity Selectivity Sensitivity Sensitivity (LOQ) Confirmation Confirmatory Power Throughput Sample Throughput Cost Cost LCMS LC-MS/MS LCMS->Selectivity Very High LCMS->Sensitivity Very High LCMS->Confirmation Excellent LCMS->Throughput High LCMS->Cost High GCMS GC-MS GCMS->Selectivity High GCMS->Sensitivity High GCMS->Confirmation Good GCMS->Throughput Medium GCMS->Cost Medium ELISA ELISA ELISA->Selectivity Moderate ELISA->Sensitivity High ELISA->Confirmation Screening ELISA->Throughput Very High ELISA->Cost Low

Comparison of analytical methods for this compound residue analysis.

Safety Operating Guide

Proper Disposal of Isopropalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Isopropalin, a dinitroaniline herbicide. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and regulatory compliance. This compound is considered obsolete and requires careful handling due to its potential environmental hazards.[1]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, ensure the following personal protective equipment is worn and safety measures are in place:

  • Gloves: Wear chemical-impermeable gloves.[2]

  • Eye Protection: Use safety glasses or goggles.[2]

  • Clothing: Wear protective clothing to avoid skin contact.[2]

  • Ventilation: Handle this compound in a well-ventilated area to avoid inhaling dust, mists, or vapors.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[2]

  • Static Discharge: Take precautionary measures to prevent static discharges.[2]

This compound Waste Disposal Procedures

Disposal of this compound must be conducted in accordance with applicable laws and regulations.[2] Improper disposal can lead to environmental contamination.

Step 1: Containment and Labeling

  • Collect this compound waste in suitable, closed containers that are clearly labeled.[2]

  • Do not mix this compound waste with other chemicals unless instructed to do so by a licensed waste disposal contractor.

Step 2: Storage

  • Store waste containers in a cool, well-ventilated place.[2]

  • Ensure the storage area is secure and away from incompatible materials.

Step 3: Professional Disposal

  • Licensed Chemical Destruction: The primary recommended method for this compound disposal is through a licensed chemical destruction plant.[2]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[2] This should only be performed by a licensed facility equipped to handle hazardous waste and prevent air pollution.[3]

  • Do Not Discharge to Sewer: Under no circumstances should this compound be discharged into sewer systems or drains.[2]

  • Avoid Environmental Release: Prevent the release of this compound into the environment.[2]

Contaminated Packaging Disposal

  • Containers that held this compound can be triple-rinsed (or the equivalent).[2] The rinsate should be collected and disposed of as hazardous waste.

  • After proper rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[2]

Spill Management

In the event of a spill:

  • Evacuate: Keep personnel away from and upwind of the spill.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Collect: Collect the spilled material using spark-proof tools and explosion-proof equipment.[2]

  • Dispose: Place the collected material in a suitable, closed container for disposal by a licensed professional.[2]

Quantitative Data Summary

ParameterValue/InstructionSource
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
Sewer Discharge Prohibited.[2]
Environmental Release Must be avoided.[2]
Container Rinsing Triple-rinse (or equivalent) for recycling or reconditioning.[2]

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

Isopropalin_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_donots Prohibited Actions A Wear Appropriate PPE B Collect this compound Waste in Labeled, Closed Containers A->B C Store in a Cool, Well-Ventilated Area B->C H Do Not Discharge to Sewer B->H I Do Not Release into the Environment B->I D Engage a Licensed Waste Disposal Contractor C->D E Transport to a Licensed Facility D->E F Controlled Incineration with Flue Gas Scrubbing E->F Option 1 G Chemical Destruction Plant E->G Option 2

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling of Isopropalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling any chemical. This guide provides essential, immediate safety and logistical information for the handling and disposal of Isopropalin, with a focus on procedural, step-by-step guidance.

Chemical and Physical Properties of this compound

A clear understanding of a chemical's properties is the first step in safe handling. Below is a summary of the key physical and chemical data for this compound.

PropertyValue
Chemical Formula C₁₅H₂₃N₃O₄
Molar Mass 309.366 g·mol⁻¹
Appearance Orange liquid
Solubility in Water 0.11 ppm
Vapor Pressure 30x10⁻⁶ mm Hg (30°C)
GHS Hazard Class Flammable liquid and vapor (Warning), Environmental hazard (Corrosive)

Source: PubChem CID 36606[1]

Personal Protective Equipment (PPE) for Handling this compound

The appropriate selection and use of PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, based on safety data sheets and general guidelines for pesticide handling.[2][3][4][5]

PPE CategorySpecifications and Procedures
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield should be worn when there is a risk of splashing.
Skin Protection Gloves: Wear chemical-resistant gloves (e.g., nitrile, butyl rubber). Do not use leather or fabric gloves. Inspect gloves before each use and wash the exterior before removing. For added protection, a pair of disposable gloves can be worn underneath. Protective Clothing: Wear a chemical-resistant lab coat or coveralls. Long pants and long-sleeved shirts are mandatory to prevent skin contact. For tasks with a high risk of splashing, a chemical-resistant apron is recommended.[5] Footwear: Use chemical-resistant boots. Pants should be worn outside of boots to prevent chemicals from entering.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]

Procedural Guidance for Handling and Disposal

A systematic approach to handling and disposal is crucial for safety and environmental protection. The following workflow provides a step-by-step guide for operations involving this compound.

Isopropalin_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling and Use cluster_spill Spill Management cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don Personal Protective Equipment (PPE) B->C D Use non-sparking tools and explosion-proof equipment C->D Proceed to Handling E Keep away from heat, sparks, and open flames D->E F Avoid contact with skin and eyes E->F G Evacuate area and remove ignition sources F->G In Case of Spill J Dispose of contents/container as hazardous waste F->J After Use H Contain spill with absorbent material G->H I Collect and place in a sealed container for disposal H->I I->J Dispose of Spill Waste K Follow all local, state, and federal regulations J->K L Do not discharge to sewer systems J->L

Caption: Workflow for the safe handling and disposal of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[2] Ensure that a properly functioning chemical fume hood is available and in use. Don all required PPE as outlined in the table above.

  • During Use: Handle this compound in a well-ventilated area, preferably a chemical fume hood.[2] Use non-sparking tools and explosion-proof equipment.[2] Keep containers tightly closed when not in use and store in a cool, well-ventilated place away from heat and ignition sources.[2]

  • Spill Response: In the event of a spill, evacuate all personnel not wearing protective equipment from the area.[6] Remove all sources of ignition.[2] Collect the spilled material using an absorbent, non-combustible material and place it into a sealed container for disposal.[2]

Disposal Plan: this compound and its containers must be disposed of as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated materials from spills, in suitable, closed, and clearly labeled containers.[2]

  • Disposal Method: The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not dispose of this compound in sanitary landfills or discharge it into sewer systems.[2]

  • Regulatory Compliance: All disposal activities must be in accordance with applicable local, state, and federal laws and regulations.[2] Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for specific guidance.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopropalin
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.